(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Description
Properties
IUPAC Name |
(4S)-4-(methoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSGQMOSYDHNHO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451578 | |
| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135682-18-7 | |
| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, provide detailed synthetic methodologies with an emphasis on the rationale behind experimental choices, and explore its applications as a chiral synthon in the synthesis of complex molecular architectures.
Introduction: A Chiral Synthon of Growing Importance
This compound, also known as (S)-(-)-3-Methoxypropylene Carbonate, is a cyclic carbonate that has emerged as a valuable chiral starting material in asymmetric synthesis. Its rigid 1,3-dioxolan-2-one ring structure, coupled with the defined stereochemistry at the C4 position, allows for a high degree of stereochemical control in a variety of chemical transformations. This makes it an attractive intermediate for the synthesis of enantiomerically pure pharmaceuticals, where the chirality of a molecule is often critical to its therapeutic efficacy and safety.
The methoxymethyl ether functionality provides a stable, non-participating group that influences the steric environment around the chiral center, while the cyclic carbonate moiety offers a site for selective chemical modifications. This combination of features enables its use in the construction of complex chiral molecules, including key fragments of antiviral and antibacterial agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₄ | [1] |
| Molecular Weight | 132.12 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Boiling Point | 105-106 °C at 0.9 mm Hg | [3] |
| Density | 1.24 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.437 | [1] |
| CAS Number | 135682-18-7 | [1] |
| Solubility | Soluble in many organic solvents such as alcohols, ketones, and esters. High water solubility. | [4][5] |
Spectroscopic Profile
The structural identity and purity of this compound can be confirmed by standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:
-
¹H NMR (CDCl₃, 400 MHz): The proton spectrum is expected to show characteristic signals for the methoxy group (a singlet around δ 3.4 ppm), the diastereotopic protons of the CH₂O group (two signals between δ 3.5 and 3.8 ppm), the protons on the dioxolanone ring (multiplets between δ 4.3 and 5.0 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will feature a distinctive peak for the carbonate carbonyl carbon around δ 155 ppm. Other expected signals include the methoxy carbon around δ 59 ppm, the CH₂O carbon near δ 70 ppm, and the carbons of the dioxolanone ring between δ 65 and 75 ppm.
-
IR (neat): The infrared spectrum will be dominated by a strong absorption band for the carbonate C=O stretch, typically observed around 1800 cm⁻¹. C-O stretching vibrations are expected in the region of 1200-1000 cm⁻¹.
Synthesis and Reactivity: A Focus on Stereochemical Control
The enantiopure nature of this compound is central to its utility. Its synthesis typically originates from a chiral precursor, with (S)-3-methoxy-1,2-propanediol being a common starting material.
Enantioselective Synthesis
The synthesis of this compound is achieved through the cyclization of (S)-3-methoxy-1,2-propanediol with a suitable carbonylating agent. This process establishes the cyclic carbonate core while preserving the stereochemistry of the starting diol.
Experimental Protocol: Synthesis of this compound
This protocol is an illustrative example based on established methods for the synthesis of cyclic carbonates from diols.
-
Preparation of the Starting Material: The synthesis begins with the preparation of (S)-3-methoxy-1,2-propanediol. This can be achieved through various methods, including the methylation of a protected glycerol derivative.
-
Cyclization Reaction:
-
To a solution of (S)-3-methoxy-1,2-propanediol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a carbonylating agent such as triphosgene or diethyl carbonate (1.1 equivalents).
-
The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine, 2.2 equivalents) to neutralize the acid generated during the reaction.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.
-
Aprotic Solvent: Ensures that the solvent does not participate in the reaction.
-
Base: Essential for scavenging the acidic byproducts (e.g., HCl from triphosgene) that would otherwise protonate the starting material and prevent cyclization.
-
Purification Method: Vacuum distillation is often suitable for liquid products, while column chromatography provides a higher degree of purification if necessary.
Diagram of Synthesis:
Caption: Synthesis of the target compound from its diol precursor.
Reactivity and Role as a Chiral Synthon
The primary utility of this compound lies in its ability to serve as a chiral building block. The stereocenter at C4 directs the stereochemical outcome of reactions at other positions, enabling the synthesis of complex molecules with multiple stereocenters.
Illustrative Reaction: Diastereoselective Alkylation
Diagram of Diastereoselective Alkylation:
Caption: General workflow for diastereoselective alkylation.
Applications in Drug Development: A Gateway to Chiral Pharmaceuticals
The structural motifs present in this compound are found in a number of biologically active molecules. Its ability to introduce chirality makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.
Analogy to Linezolid Synthesis
The oxazolidinone ring is a core structural feature of the antibiotic Linezolid . While not a direct precursor, the synthesis of Linezolid often involves the formation of a chiral oxazolidinone intermediate from an epoxide. The chemistry of this compound is highly relevant to the strategies employed in the synthesis of such oxazolidinone-based drugs. Its use can be envisioned in the synthesis of chiral fragments that are later incorporated into the final drug molecule.
Potential Role in Antiviral Synthesis
The synthesis of nucleoside analogs, a cornerstone of antiviral therapy, often requires chiral building blocks to construct the sugar-like moiety. For instance, the anti-influenza drug Oseltamivir (Tamiflu®) contains a complex cyclohexene ring with multiple stereocenters. Chiral synthons like this compound can serve as starting materials for the stereocontrolled synthesis of key fragments of such complex antiviral agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and drug development. Its well-defined stereochemistry and predictable reactivity make it an excellent choice for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral synthons in the synthetic chemist's toolbox will undoubtedly increase.
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A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. (2025). Bulletin of the Korean Chemical Society.
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METHOD FOR PREPARING LINEZOLID INTERMEDIATE. (2014). EPO Patent EP2816039B1.
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Oseltamivir total synthesis. (2026). Grokipedia.
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Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. (n.d.). ResearchGate.
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New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). MDPI.
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An In-depth Technical Guide to the Synthesis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a crucial chiral building block in modern organic synthesis, holds significant value in the pharmaceutical industry for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and widely adopted synthetic route to this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and present critical data in a clear, accessible format. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and troubleshoot the synthesis effectively. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.
Introduction: The Significance of a Chiral Building Block
In the realm of drug development, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This compound, also known as (S)-(-)-3-Methoxypropylene Carbonate, is a versatile chiral synthon.[1][2] Its utility stems from the presence of a stereocenter and a reactive carbonate moiety, making it an ideal starting material for the synthesis of a wide array of complex chiral molecules.
The core value of this compound lies in its ability to introduce a specific stereochemistry into a target molecule, a critical aspect of modern asymmetric synthesis. This guide focuses on a common and efficient synthetic pathway, starting from the readily available (S)-3-methoxy-1,2-propanediol.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is typically achieved through the cyclization of (S)-3-methoxy-1,2-propanediol using a phosgene equivalent. This process involves the formation of a five-membered cyclic carbonate ring.
The chosen synthetic route is a two-step process:
-
Preparation of the Chiral Precursor: The synthesis begins with the preparation of (S)-3-methoxy-1,2-propanediol. While this intermediate can be sourced commercially, understanding its origin from a readily available chiral pool material like (R)-glycidol is instructive. The epoxide ring of (R)-glycidol is opened by methanol under basic or acidic conditions to yield the desired (S)-3-methoxy-1,2-propanediol. This reaction proceeds with high regioselectivity and an inversion of stereochemistry at the attacked carbon.
-
Cyclization to the Target Molecule: The key transformation is the cyclization of the diol with a suitable carbonylating agent. While phosgene itself is highly effective, its extreme toxicity necessitates the use of safer alternatives, known as phosgene equivalents. Common examples include triphosgene, dimethyl carbonate, or diethyl carbonate. The reaction with dimethyl carbonate, catalyzed by a base, is a greener and safer alternative.[3] The reaction proceeds via a transesterification mechanism, where the hydroxyl groups of the diol attack the carbonyl carbon of the carbonate, leading to the formation of the cyclic product and the elimination of methanol.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target molecule.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| (S)-3-Methoxy-1,2-propanediol | 623-39-2 | C4H10O3 | 106.12 | >98% |
| Dimethyl Carbonate | 616-38-6 | C3H6O3 | 90.08 | Anhydrous, >99% |
| Potassium Carbonate | 584-08-7 | K2CO3 | 138.21 | Anhydrous, >99% |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | Anhydrous, >99.8% |
| Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Anhydrous |
Step-by-Step Methodology
Step 1: Reaction Setup
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (S)-3-methoxy-1,2-propanediol (10.61 g, 0.1 mol).[4][5]
-
Add anhydrous dimethyl carbonate (45.04 g, 0.5 mol) and anhydrous potassium carbonate (1.38 g, 0.01 mol) to the flask.
-
Flush the system with nitrogen for 10 minutes to ensure an inert atmosphere.
Step 2: Reaction
-
Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.
-
Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate catalyst.
-
Wash the solid catalyst with a small amount of dichloromethane (2 x 10 mL).
-
Combine the filtrate and the washings.
-
Remove the excess dimethyl carbonate and dichloromethane by rotary evaporation under reduced pressure.
Step 4: Purification
-
The crude product is purified by vacuum distillation.
-
Collect the fraction boiling at 105-106 °C at 0.9 mmHg.[6]
-
The purified product should be a colorless to light yellow clear liquid.[1][2]
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The enantiomeric excess (ee%) should be determined using chiral GC or HPLC.
Data Summary and Expected Results
| Parameter | Expected Value |
| Appearance | Colorless to light yellow clear liquid[1][2] |
| Molecular Formula | C5H8O4[1] |
| Molecular Weight | 132.12 g/mol [1] |
| Boiling Point | 105-106 °C / 0.9 mmHg[6] |
| Density | 1.24 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | 1.437[6] |
| Purity (GC) | >98.0%[2] |
| Enantiomeric Excess (ee%) | >98.0% |
| Yield | 80-90% |
dot
Caption: Logical flow of the synthesis and purification process.
Safety and Handling
-
Dimethyl Carbonate: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Dichloromethane: Suspected of causing cancer. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Potassium Carbonate: Causes skin and eye irritation. Avoid inhalation of dust.
-
The reaction should be carried out under an inert atmosphere to prevent side reactions.
-
All glassware should be thoroughly dried before use.
Conclusion
The synthesis of this compound via the cyclization of (S)-3-methoxy-1,2-propanediol with dimethyl carbonate is an efficient, safe, and scalable method. This guide provides a detailed and practical framework for its preparation, emphasizing the mechanistic rationale and a self-validating experimental protocol. By understanding the core principles and adhering to the outlined procedures, researchers can reliably produce this valuable chiral building block for their drug discovery and development endeavors.
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Ataman Kimya. (n.d.). 4-METHYL-1,3-DIOXOLAN-2-ONE. Retrieved from [Link]
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(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one CAS number and identifiers
An In-depth Technical Guide to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in modern organic synthesis and drug development. The document delineates its chemical identifiers, physicochemical properties, synthesis considerations, and key applications. Furthermore, it offers detailed safety and handling protocols based on available data for closely related structures. An exemplary experimental workflow is provided to illustrate its practical utility, aimed at researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Core Identifiers and Chemical Properties
This compound is a chiral cyclic carbonate ester. Its stereochemically defined structure makes it a valuable intermediate for the synthesis of complex enantiomerically pure molecules.
Chemical Identifiers
A consolidated list of identifiers for this compound is presented below, facilitating its unambiguous identification in databases and literature.
| Identifier | Value | Source(s) |
| CAS Number | 135682-18-7 | [1][2][3] |
| Molecular Formula | C₅H₈O₄ | [1][4] |
| Molecular Weight | 132.12 g/mol | [1][4] |
| Synonyms | (S)-(-)-4-(Methoxymethyl)-2-oxo-1,3-dioxolane, (S)-(-)-3-Methoxypropylene Carbonate | [1] |
| MDL Number | MFCD01321302 | [1] |
| InChI Key | DNSGQMOSYDHNHO-UHFFFAOYNA-N | [1] |
| SMILES | COCC1COC(=O)O1 | [1] |
Physicochemical Properties
The physical and chemical properties determine the compound's behavior in various experimental conditions and are crucial for process design and optimization.
| Property | Value | Source(s) |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Purity | Typically >98.0% (by GC) | [5] |
| Boiling Point | 105-106 °C @ 0.9 mmHg | [2] |
| Density | 1.24 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.437 | [2] |
Synthesis and Mechanism
While specific proprietary synthesis routes may vary, cyclic carbonates like this compound are commonly synthesized via the chemical fixation of carbon dioxide (CO₂) with a corresponding epoxide. This approach is considered a green chemistry pathway as it utilizes CO₂, a greenhouse gas, as a C1 building block.
The synthesis would logically proceed from (S)-3-methoxy-1,2-epoxypropane. The reaction is typically catalyzed by a variety of systems, including alkali metal halides, ionic liquids, or metal-organic frameworks. The key mechanistic step involves the nucleophilic attack of the catalyst on the epoxide ring, activating it for subsequent reaction with CO₂, followed by an intramolecular ring-closing step to yield the five-membered dioxolanone ring. The stereochemistry of the starting epoxide is retained throughout the process.
Applications in Research and Drug Development
The primary value of this compound lies in its function as a chiral building block. Chiral molecules are fundamental in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
-
Asymmetric Synthesis : It serves as a precursor for introducing a specific stereocenter into a target molecule. The cyclic carbonate moiety is a versatile functional group that can undergo various transformations, such as ring-opening reactions with nucleophiles (e.g., amines, azides, thiols), to yield functionalized chiral diols or their derivatives.
-
Polymer Chemistry : Related cyclic carbonates, such as 4-(hydroxymethyl)-1,3-dioxolan-2-one, are used to synthesize hyperbranched polyethers and polyurethanes. By analogy, this compound could be employed as a monomer for the synthesis of novel, biodegradable, and functional polymers with defined stereochemistry.
-
"Green" Solvent Potential : The parent compound, propylene carbonate, is recognized as a polar, aprotic solvent with low toxicity and high biodegradability. Given its structural similarity, this compound may find applications as a specialized chiral solvent or co-solvent in electrochemical applications or for specific organic transformations.
Safety, Handling, and Storage
Comprehensive safety data for this specific compound is limited. Therefore, the hazard profile is extrapolated from safety data sheets (SDS) of structurally similar cyclic carbonates, such as 4-methyl-1,3-dioxolan-2-one.[6][7] Standard laboratory precautions for handling chemical reagents are mandatory.
-
Hazard Identification :
-
Precautionary Measures :
-
Handling : Handle in a well-ventilated place, preferably within a chemical fume hood.[8] Avoid breathing vapors or mist.[8] Prevent contact with skin and eyes by wearing suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and tightly fitting safety goggles.[8][9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[7][8]
-
-
First Aid :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[7][8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[7][8]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately if you feel unwell.
-
Exemplary Experimental Protocol: Nucleophilic Ring-Opening
This protocol describes a general procedure for the ring-opening of this compound with a generic primary amine (R-NH₂) to form a chiral carbamate. This reaction highlights its utility in introducing a functionalized, stereochemically defined unit.
Objective: To synthesize (S)-1-(benzylamino)-3-methoxypropan-2-yl carbamate.
Methodology:
-
Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.32 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: Using a syringe, slowly add benzylamine (1.07 g, 1.1 mL, 10 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete (typically after 12-24 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure carbamate product.
Causality: The choice of a polar aprotic solvent like acetonitrile facilitates the reaction between the two polar reactants. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to ring-opening. This method avoids harsh reagents and typically results in high yields with retention of stereochemistry.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the exemplary nucleophilic ring-opening protocol.
Sources
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An In-depth Technical Guide to the Physical Properties of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral cyclic carbonate of significant interest in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its stereodefined structure makes it a valuable C3 chiral building block, enabling the stereoselective synthesis of complex molecules. This guide provides a comprehensive overview of the key physical properties of this compound, namely its boiling point and density, and offers detailed, field-proven methodologies for their experimental determination. The accurate characterization of these fundamental properties is paramount for its effective use in reaction engineering, process development, and quality control.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical characteristics of this compound is essential for its handling, application, and the design of synthetic routes.
Chemical Structure:
Caption: Chemical structure and identifiers of this compound.
Summary of Physical Properties:
The following table summarizes the key physical properties of this compound as reported in the literature. It is crucial to note that boiling points are typically reported at reduced pressures to prevent decomposition at higher temperatures.
| Property | Value | Conditions |
| Boiling Point | 105-106 °C | at 0.9 mmHg |
| 106 °C | at 0.9 mmHg[1] | |
| Density | 1.24 g/mL | at 25 °C[2] |
| 1.187 g/cm³ | at 20 °C | |
| Refractive Index | 1.437 | at 20 °C |
Experimental Determination of Physical Properties
The precise and reproducible measurement of physical properties is a cornerstone of chemical research. The following sections detail robust protocols for determining the boiling point and density of this compound.
Boiling Point Determination at Reduced Pressure
Given the relatively high boiling point of this compound at atmospheric pressure, determination under reduced pressure (vacuum distillation) is the preferred method to prevent thermal decomposition.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[3] By reducing the pressure above the liquid, the boiling point is lowered.[3]
Experimental Protocol:
-
Apparatus Setup: Assemble a micro-distillation apparatus equipped with a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer. A digital thermometer or thermocouple should be placed such that the bulb is just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
Sample Preparation: Place a small volume (typically 1-2 mL) of this compound and a boiling chip or a magnetic stir bar into the distilling flask.
-
Evacuation: Gradually evacuate the system to the desired pressure (e.g., 0.9 mmHg). Ensure all connections are secure to prevent leaks.
-
Heating: Gently heat the distilling flask using a heating mantle or an oil bath.
-
Observation: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.
-
Validation: For self-validation, the pressure should remain constant throughout the distillation. Fluctuations in pressure will lead to an inaccurate boiling point reading.
Caption: Workflow for reduced pressure boiling point determination.
Density Determination using a Pycnometer
The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of the substance.[1][4][5]
Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water) of known density, and filled with the sample liquid, the density of the sample can be calculated.[1]
Experimental Protocol:
-
Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 5 or 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_empty).
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.
-
Insert the stopper, allowing excess water to escape through the capillary.
-
Equilibrate the pycnometer and its contents to a constant temperature (e.g., 20 °C) in a water bath.
-
Carefully dry the exterior of the pycnometer and weigh it (m_water).
-
The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
-
Measurement of Sample:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound.
-
Repeat the equilibration and weighing steps as with the water to obtain the mass of the pycnometer filled with the sample (m_sample).
-
-
Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = (m_sample - m_empty) / V
Causality and Trustworthiness: The accuracy of this method is contingent on the precise control of temperature, as density is temperature-dependent. The use of an analytical balance with high precision is also critical. Repeating the measurement multiple times and averaging the results enhances the trustworthiness of the obtained value.
Applications in Drug Development and Asymmetric Synthesis
This compound serves as a crucial chiral synthon in asymmetric synthesis. Its utility stems from the presence of a stereocenter and multiple functional groups that can be manipulated selectively.
-
Chiral Building Block: The inherent chirality of the molecule allows for the introduction of a specific stereochemistry into a target molecule. This is of paramount importance in drug development, where the biological activity of enantiomers can differ significantly.
-
Synthesis of Bioactive Molecules: Chiral 1,3-dioxolan-2-one derivatives are precursors to a wide range of biologically active compounds, including nucleoside analogues with antiviral properties and components of complex natural products.
-
Asymmetric Transformations: The dioxolanone ring can be opened under various conditions to yield chiral 1,2-diol derivatives, which are versatile intermediates in organic synthesis.
The methoxymethyl ether group in this compound provides an additional handle for chemical modification, further expanding its synthetic utility.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound and robust methodologies for their experimental determination. For researchers, scientists, and drug development professionals, a precise understanding and accurate measurement of properties like boiling point and density are fundamental for the successful application of this important chiral building block in the synthesis of novel and complex chemical entities. The protocols and data presented herein are intended to support the rigorous scientific investigation and application of this versatile compound.
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3 DENSITY DETERMINATION BY PYCNOMETER. Available at: [Link]
-
PureSynth. (S)-(-)-4-(Methoxymethyl)-13-Dioxolan-2-One 98.0%(GC). Available at: [Link]
-
Scientific Laboratory Supplies. 3 Ways to Measure Density Know-How, Hints, and More. Available at: [Link]
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Erichsen GmbH & Co. KG. Pycnometers for Precise Density Determination. Available at: [Link]
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University of Utah Chemical Engineering. Pycnometer. Available at: [Link]
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St Andrews Research Repository. New synthetic uses for chiral 1,3-dioxolan-4-ones. Available at: [Link]
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Hilaris Publisher. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Available at: [Link]
-
MDPI. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral 1,3-Dioxolan-4-ones: From Foundational Principles to Advanced Synthetic Applications
Abstract
The 1,3-dioxolan-4-one scaffold has, for nearly four decades, served as a cornerstone in synthetic chemistry.[1] Initially rising to prominence as a robust chiral auxiliary, its role has evolved dramatically, now encompassing applications as a versatile building block and a key monomer in polymer science. This technical guide provides an in-depth exploration of chiral 1,3-dioxolan-4-ones, moving beyond simple procedural descriptions to explain the underlying principles that govern their synthesis and reactivity. We will examine their function as chiral acyl anion and ketene equivalents, detail their application in stereocontrolled polymer synthesis, and provide field-proven protocols for their preparation and use, grounded in authoritative literature.
The Strategic Value of the 1,3-Dioxolan-4-one Core
Heterocyclic compounds are fundamental to organic chemistry, forming the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[2][3][4] Among these, chiral 1,3-dioxolan-4-ones hold a special place. Their utility stems from a simple yet elegant design: they are readily synthesized from enantiomerically pure α-hydroxy acids (like lactic or mandelic acid) and an aldehyde or ketone.[1][5]
This initial condensation reaction creates a new stereocenter at the C-2 position, but the stereochemistry of the parent α-hydroxy acid at C-5 dictates the facial selectivity of this addition, typically resulting in a single, pure diastereomer.[5] This process effectively "protects" or "stores" the original stereochemical information. The true power of this scaffold is realized in subsequent reactions. Deprotonation at the C-5 position temporarily erases that stereocenter to form an enolate; however, the chirality at the C-2 position acts as an internal control element, directing the approach of incoming electrophiles with remarkable diastereoselectivity.[5] This unique behavior allows these heterocycles to function as powerful chiral synthons, most notably as chiral acyl anion equivalents and chiral ketene equivalents .[5][6][7][8]
Synthesis: Establishing the Chiral Scaffold
The most common and direct route to chiral 1,3-dioxolan-4-ones is the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or ketone, a reaction that forms the core acetal or ketal structure.[9][10][11][12] The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.
Diagram: General Synthesis of Chiral 1,3-Dioxolan-4-ones
Caption: General acid-catalyzed synthesis of chiral 1,3-dioxolan-4-ones.
Exemplary Synthetic Protocol: (5S)-5-methyl-1,3-dioxolan-4-one (MeDOX)
This protocol is adapted from established literature procedures for the synthesis of a common monomer used in polymer chemistry.[13]
Materials:
-
L-lactic acid (1.0 eq)
-
Paraformaldehyde (2.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.0005 eq)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-lactic acid, paraformaldehyde, a catalytic amount of p-TsOH, and toluene (approx. 0.3 M concentration of lactic acid).
-
Heat the mixture to reflux and continue for 6 hours, collecting the water generated in the Dean-Stark trap. The progress can be monitored by observing the cessation of water collection.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in dichloromethane.
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (3x). Causality Note: The bicarbonate wash is critical to neutralize the acid catalyst, preventing potential product degradation or reversal of the reaction during workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a colorless oil. Purification by distillation under reduced pressure may be performed if necessary.
Table 1: Representative Syntheses of 1,3-Dioxolan-4-ones
| α-Hydroxy Acid | Aldehyde/Ketone | Catalyst | Yield | Reference |
| L-Lactic Acid | Paraformaldehyde | p-TsOH | 70% | [13] |
| L-Lactic Acid | Acetone | p-TsOH | 58% | [13] |
| (R)-Mandelic Acid | Pivalaldehyde | p-TsOH | High | [5][6] |
| (S)-Malic Acid | Pivalaldehyde | p-TsOH | Good | [14] |
Core Applications in Asymmetric Synthesis
The true synthetic utility of chiral 1,3-dioxolan-4-ones is demonstrated in their reactions, where they serve as masked chiral synthons.
Role as Chiral Acyl Anion Equivalents
The most powerful application is their use as chiral acyl anion equivalents.[5] This strategy involves the deprotonation at C-5 to form a lithium enolate, which then reacts with various electrophiles. The stereocenter at C-2, derived from the aldehyde, shields one face of the enolate, forcing the electrophile to approach from the opposite side with high diastereoselectivity.
Key Transformations:
-
Michael Additions: Conjugate additions to α,β-unsaturated systems like enones and nitroalkenes proceed with excellent stereocontrol.[5][8] This transformation was a key step in the industrial-scale synthesis of a muscarinic receptor antagonist.[5]
-
Aldol Additions: Reactions with aldehydes and ketones produce adducts with two new, highly controlled stereocenters.
-
Alkylations: Reaction with alkyl halides provides access to α-substituted α-hydroxy acids after hydrolysis.
Following the addition, the chiral auxiliary can be cleaved to reveal the desired product. This is often achieved via flash vacuum pyrolysis (FVP), which causes a retro-[2+2+2] cycloreversion, releasing the aldehyde, carbon monoxide, and the desired chiral ketone.[5]
Diagram: The Chiral Acyl Anion Equivalent Workflow
Caption: Workflow for using 1,3-dioxolan-4-ones as chiral acyl anion equivalents.
Role as Chiral Ketene Equivalents
By introducing an exocyclic double bond at the C-5 position, 5-methylene-1,3-dioxolan-4-ones can be created. These compounds serve as effective chiral ketene equivalents in pericyclic reactions.[5][6][8]
Key Transformations:
-
Diels-Alder Reactions: They react as dienophiles with dienes like cyclopentadiene to form spirocyclic adducts.[5][8]
-
1,3-Dipolar Cycloadditions: Reactions with nitrile oxides, nitrones, and diazo compounds give novel spiro heterocyclic systems.[6]
Upon thermal fragmentation (pyrolysis), these adducts can eliminate the aldehyde (e.g., pivalaldehyde) and carbon dioxide or carbon monoxide, generating a chiral product where the stereochemistry is transferred from the starting dioxolanone. For instance, pyrolysis of an epoxide derived from a Diels-Alder adduct yields a chiral epoxy ketone.[5]
Frontier Applications in Polymer Chemistry
A significant modern application of 1,3-dioxolan-4-ones is their use as monomers for Ring-Opening Polymerization (ROP).[15] This provides a powerful alternative to the traditional polymerization of lactide for producing polylactic acid (PLA) and other functional polyesters.[1][13]
The key advantage is that the polymerization proceeds with the release of a small molecule byproduct (like formaldehyde or acetone), which can allow for the synthesis of functional polymers that are otherwise difficult to access.[1]
Critically, the choice of catalyst is paramount to the success of this polymerization. While traditional catalysts can cause epimerization at the stereocenter, advanced binary organocatalytic systems have been developed.[15] These systems activate both the monomer and the initiator via hydrogen bonding, enabling controlled polymerization under mild conditions while minimizing epimerization.[15] This control allows for the synthesis of highly isotactic PLA, which has superior thermal and mechanical properties.[15]
Table 2: Organocatalyzed ROP of a Chiral 1,3-Dioxolan-4-one
| Monomer | Catalytic System | Stereoregularity (Pm) | Polymer Tm | Key Finding | Reference |
| 2,2,5-trimethyl-1,3-dioxolan-4-ones | Binary H-bond organocatalyst | 0.92 | 195.1 °C (stereocomplex) | Minimized epimerization leads to highly isotactic PLA. | [15] |
Conclusion and Outlook
From their origins as elegant tools for asymmetric synthesis, chiral 1,3-dioxolan-4-ones have demonstrated remarkable and enduring versatility. Their predictable stereochemical behavior, operational simplicity, and the stability of the heterocyclic ring make them reliable intermediates for drug development and complex molecule synthesis. The recent expansion into polymer chemistry highlights their potential to contribute to the development of sustainable and high-performance materials. Future research will likely focus on developing novel catalytic systems for both their asymmetric transformations and their polymerization, further expanding the synthetic chemist's toolkit and enabling the creation of ever more complex and functional molecules.
References
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- (2008). New synthetic uses for chiral 1,3-dioxolan-4-ones. St Andrews Research Repository.
- Request PDF. (n.d.). Chiral Heterocycles for Asymmetric Synthesis.
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- Introduction: Heterocycles. Chemical Reviews.
- Power, L. A., Slawin, A. M. Z., & Woollins, J. D. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI.
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- Mash, E. A. (n.d.). Homochiral ketals in organic synthesis. Enantioselective synthesis and absolute configuration of (-)-chokol A. The Journal of Organic Chemistry.
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- New Chemistry of Chiral 1,3-Dioxolan-4-Ones.
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. NIH.
- Cyclic Acetals and Ketals: Step by Step Reaction for Introductory Organic Chemistry. YouTube.
- Examples of 1,3‐dioxolanes derivatives in bioactive drugs.
- Synthesis of 1,3-dioxolan-4-one monomers.
- Totally stereoselective additions to 2,6-disubstituted 1,3-dioxin-4-ones (chiral acetoacetic acid derivatives). Synthetic and mechanistic aspects of remote stereoselectivity. Journal of the American Chemical Society.
- Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.
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Recent Advances in the Synthesis of 4H-Benzo[d][15][16]oxathiin-4-ones and 4H-Benzo[d][15][16]dioxin-4-ones. MDPI.
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- Heterocycles, their Synthesis and Industrial Applications: A Review.
- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed.
- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.
- Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). MDPI.
- Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science (RSC Publishing).
- 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Prepar
- New Stereocontrolled Synthesis of Substituted Tetrahydrofurans from 1,3-Dioxolan-4-ones. Journal of the American Chemical Society.
- Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PMC - NIH.
- ChemInform Abstract: Stereoselective Radical Additions Using Chiral 1,3-Dioxolanones Derived from Lactic and Malic Acid.
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A Technical Guide to the Safe Handling of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one (CAS No: 135682-18-7), a key chiral building block in synthetic chemistry. The following sections are designed to equip laboratory personnel with the necessary knowledge to mitigate risks, respond effectively to emergencies, and ensure a safe operational environment.
Section 1: Compound Identification and Physicochemical Properties
This compound is an organic compound valued in research and development.[1][2] Understanding its physical properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | [1][3] |
| Molecular Weight | 132.11 g/mol | [1][3] |
| CAS Number | 135682-18-7 | [1][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 166 °C (at atmospheric pressure); 105-106 °C (at 0.9 mmHg) | [1][3][5] |
| Density | 1.24 g/mL at 25 °C | [1][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.437 | [1][5] |
Section 2: Hazard Identification and GHS Classification
Based on data for the corresponding R-(+)-enantiomer, which is expected to have a similar toxicological profile, this compound is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) classification dictates the primary risks associated with its handling.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |
Expert Interpretation of Hazards:
-
H315 (Skin Irritation): Direct contact with the skin is likely to cause redness, itching, or inflammation. Prolonged or repeated exposure can exacerbate this effect. The causality lies in the compound's ability to disrupt the lipid barrier of the skin.
-
H319 (Serious Eye Irritation): This is a significant risk. Splashes into the eye can cause substantial pain, redness, and potential damage to the cornea if not immediately and thoroughly flushed.
-
H335 (Respiratory Irritation): Inhalation of vapors or aerosols, particularly in poorly ventilated areas or when the substance is heated, can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3]
Section 3: Risk Mitigation and the Hierarchy of Controls
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective. Applying this framework is essential for creating a self-validating system of safety.
Caption: Hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
The primary goal is to prevent the chemical from contacting the user. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls:
-
Primary Handling: All procedures involving the transfer, weighing, or reaction of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[3][6]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the ambient air.[3]
-
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and clearly marked.[7]
Personal Protective Equipment (PPE) Protocol: The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.
Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity before use.[3] Dispose of contaminated gloves properly after use.
-
Clothing: Wear a flame-resistant lab coat or impervious clothing to protect skin.[3] Ensure clothing is fully buttoned.
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, use a full-face respirator with a multi-purpose combination cartridge.[9][10]
Section 5: Safe Handling and Storage Procedures
Adherence to standardized procedures is critical for preventing exposure and accidents.
Standard Handling Protocol:
-
Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and PPE.
-
Aliquotting: Use non-sparking tools for all transfers to prevent ignition from static discharge.[3][9] Ground containers and receiving equipment during transfers of larger quantities.[11]
-
During Use: Avoid contact with skin and eyes.[3] Keep the container tightly closed when not in use.
-
Post-Handling: After handling, wash hands and face thoroughly.[7] Decontaminate all work surfaces and equipment.
Storage Requirements:
-
Keep the container tightly closed to prevent vapor release.[3][12]
-
Store locked up in a designated area for hazardous chemicals.[3]
-
Store separately from foodstuffs and incompatible materials such as strong oxidizing agents.[3]
Section 6: Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
Accidental Release/Spill Cleanup Protocol:
Caption: Decision tree for responding to an accidental spill.
-
Evacuation and Ignition Control: Evacuate non-essential personnel. Remove all sources of ignition and use spark-proof tools.[3][9]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage if it is safe to do so. Do not allow the substance to enter drains or waterways.[3][9]
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[3][6][9]
Fire-Fighting Measures:
-
Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][9]
-
Unsuitable Extinguishers: Do not use a direct water jet, as it may spread the fire.[12]
-
Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon monoxide and carbon dioxide.[12]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]
Section 7: Disposal and Decontamination
Proper disposal is a legal and ethical requirement to protect human health and the environment.
Waste Disposal Protocol:
-
Containerization: Collect all waste material (including contaminated absorbent material) in suitable, closed, and clearly labeled containers.
-
Disposal Route: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3][9] Do not discharge to sewer systems.[3]
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[3][7]
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[3] The rinsate should be collected and treated as hazardous waste. Rinsed containers can then be offered for recycling or reconditioning.[3]
References
-
Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one. Carl ROTH. [Link]
-
(4S)-4-methyl-1,3-dioxolan-2-one. PubChem. [Link]
-
4-Methyl-1,3-dioxolan-2-one. Publisso. [Link]
-
Physical Properties of Substituted 1,3-Dioxolan-2-ones. ResearchGate. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
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- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one 98 185836-34-4 [sigmaaldrich.com]
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Synonyms for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one such as (S)-(-)-3-Methoxypropylene Carbonate
An In-depth Technical Guide to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one: A Key Chiral Synthon for Pharmaceutical Development
Executive Summary
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental starting points for the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, a versatile chiral synthon. We will delve into its chemical identity, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in asymmetric synthesis for the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this valuable intermediate.
Chemical Identity and Nomenclature
Precise identification is critical in chemical synthesis. This compound is known by several synonyms, which can sometimes cause confusion. The following table consolidates its key identifiers to ensure clarity.
| Identifier | Value |
| Primary Name | This compound |
| Synonyms | (S)-(-)-3-Methoxypropylene Carbonate, (S)-(-)-4-(Methoxymethyl)-2-oxo-1,3-dioxolane, (4S)-4-(methoxymethyl)-1,3-dioxolan-2-one |
| CAS Number | 135682-18-7 |
| Molecular Formula | C₅H₈O₄ |
| IUPAC Name | (4S)-4-(methoxymethyl)-1,3-dioxolan-2-one |
| SMILES | COC[C@H]1COC(=O)O1 |
| InChI Key | DNSGQMOSYDHNHO-BYPYZUCNSA-N |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. This compound is a colorless to light yellow liquid under standard conditions. Key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 132.12 g/mol | |
| Appearance | Colorless to Light orange to Yellow clear liquid | |
| Purity | Typically >98.0% (GC) | |
| Boiling Point | 105-106 °C at 0.9 mm Hg | |
| Density | ~1.24 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.437 |
Synthesis and Stereochemical Integrity
The utility of this compound is intrinsically linked to its stereochemistry. The "(S)" configuration is the source of chirality that is transferred during subsequent synthetic steps. Therefore, its synthesis must be highly stereoselective.
A common and environmentally conscious strategy for synthesizing cyclic carbonates involves the reaction of a diol with a carbonate precursor, such as phosgene derivatives (e.g., triphosgene) or dialkyl carbonates (e.g., dimethyl carbonate), or via the carbonation of epoxides with CO₂. For this specific chiral compound, the synthesis would logically start from an enantiopure C3 synthon, (S)-3-methoxy-1,2-propanediol.
The causality behind this choice is fundamental: to achieve a high enantiomeric excess (ee%) in the final product, the chirality must be introduced from the start using a resolved starting material. The subsequent cyclization reaction does not affect the existing stereocenter.
Methodological & Application
The (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one Auxiliary: A Comprehensive Guide to Stereoselective Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and natural product synthesis. Chiral auxiliaries have emerged as a robust and reliable strategy to impart stereocontrol in carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one , a versatile chiral auxiliary, offering detailed application notes, experimental protocols, and an analysis of the stereochemical outcomes it governs.
This compound is a chiral building block derived from glycerol, valued for its ability to direct the stereoselective alkylation, aldol addition, and cycloaddition reactions of prochiral substrates. Its distinct structural feature, the methoxymethyl ether at the C4 position, plays a crucial role in establishing a biased chiral environment, leading to high diastereoselectivity in the formation of new stereocenters.
Core Principles of Stereocontrol
The stereodirecting power of this compound is rooted in its ability to form a rigid, chelated transition state. Upon N-acylation and subsequent enolization, the lithium or boron enolate can adopt a conformation where the metal ion is coordinated to both the enolate oxygen and the ether oxygen of the methoxymethyl side chain. This chelation, in conjunction with the inherent steric bulk of the auxiliary, effectively blocks one face of the enolate, compelling the electrophile to approach from the less hindered face. This mechanistic principle is a recurring theme in the applications discussed below.
Application I: Diastereoselective Alkylation of Enolates
The alkylation of enolates derived from N-acyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acids. The high level of stereocontrol is achieved through the formation of a rigid lithium enolate, where the methoxymethyl group dictates the trajectory of the incoming electrophile.
Mechanistic Rationale: Chelation-Controlled Alkylation
The stereochemical outcome of the alkylation is rationalized by the formation of a five-membered chelated intermediate. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. The lithium cation is coordinated by both the enolate oxygen and the ether oxygen of the methoxymethyl group. This rigidifies the conformation of the enolate, and the steric bulk of the dioxolanone ring effectively shields the si-face. Consequently, the alkyl halide approaches from the less hindered re-face, leading to the observed diastereomer.
Protocol: Asymmetric Alkylation of N-Propionyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one
This protocol describes the alkylation of the propionyl derivative with benzyl bromide.
1. Preparation of N-Propionyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Diastereoselective Alkylation:
-
To a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to generate LDA.
-
Cool the LDA solution to -78 °C and add a solution of N-propionyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one (1.0 equiv) in anhydrous THF dropwise.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the alkylated product.
3. Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a solution of lithium hydroxide monohydrate (2.0 equiv) in water.
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction with an aqueous solution of Na₂SO₃.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to obtain the chiral α-benzylpropionic acid.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | >95% | 85-95 |
| Allyl iodide | >95% | 80-90 |
| Methyl iodide | >90% | 88-96 |
| n-Butyl iodide | >95% | 82-92 |
Table 1. Representative results for the diastereoselective alkylation of N-propionyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one. Data are representative values from analogous systems and should be considered as expected outcomes.
Application II: Asymmetric Aldol Reactions
The N-acyl derivatives of this compound are excellent substrates for diastereoselective aldol reactions, yielding syn-aldol products with high stereocontrol. The stereochemical outcome is dictated by the formation of a rigid, chelated boron enolate.
Mechanistic Rationale: The Zimmerman-Traxler Model
The observed syn-stereoselectivity is rationalized by the Zimmerman-Traxler model for boron-mediated aldol reactions. The reaction proceeds through a six-membered, chair-like transition state. The boron enolate, formed by the reaction with a dialkylboron triflate, adopts a Z-configuration. In the transition state, the aldehyde substituent (R) occupies an equatorial position to minimize 1,3-diaxial interactions. The chiral auxiliary, via chelation between the boron, the enolate oxygen, and the methoxymethyl ether oxygen, creates a highly organized and rigid structure. This conformation directs the aldehyde to attack the re-face of the enolate, leading to the formation of the syn-aldol adduct.
Application Notes & Protocols: Mastering Diastereoselection with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one and its Analogs
Introduction: A Versatile Chiral Synthon from the Glycerol Pool
In the landscape of asymmetric synthesis, the demand for efficient, reliable, and economically viable chiral building blocks is perpetual. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a derivative of the renewable feedstock glycerol, represents a valuable synthon in this regard. Its defined stereochemistry and functional handles make it an attractive starting material for a variety of complex molecules.
While this dioxolan-2-one is primarily utilized as a chiral building block[1], the core principle it embodies—a rigid scaffold with a stereogenic center adjacent to a chelating ether sidechain—is a cornerstone of modern asymmetric synthesis. This structural motif is expertly exploited in chiral auxiliaries designed for diastereoselective enolate reactions. Chiral auxiliaries are reversibly attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled[2].
This guide will elucidate the mechanistic principles of this chelation-controlled strategy and provide detailed, field-proven protocols for its application in diastereoselective alkylation and aldol reactions. To illustrate these powerful methods, we will focus on protocols developed for N-acyl oxazolidinones bearing a similar (S)-methoxymethyl sidearm. The underlying stereocontrolling logic is directly analogous and serves as a masterclass in leveraging this specific structural feature.
The Principle of Diastereoselection: A Tale of Chelation and Facial Blocking
The remarkable efficiency of auxiliaries featuring a C4-alkoxymethyl sidechain hinges on their ability to form a rigid, transiently chelated intermediate upon enolization. This mechanism provides a predictable and powerful tool for controlling the formation of new stereocenters.
The process unfolds in a logical sequence:
-
Acylation: The chiral auxiliary is acylated with a prochiral carboxylic acid derivative (e.g., propanoyl chloride), positioning the carbonyl group for enolization.
-
Directed Enolization: A strong base, typically a lithium amide like LDA or a silyl amide like NaHMDS, is introduced at low temperature (-78 °C) to deprotonate the α-carbon.
-
Chelation Lock: The resulting metal cation (e.g., Li⁺) does not exist as a free ion. Instead, it is immediately coordinated in a five-membered ring structure involving the enolate oxygen and the ether oxygen of the methoxymethyl sidechain.
-
Facial Shielding: This rigid chelation forces the enolate into a specific conformation. The bulk of the auxiliary's heterocyclic core effectively shields one face of the planar enolate.
-
Stereoselective Attack: An incoming electrophile (E⁺) can therefore only approach from the unhindered face, leading to the formation of one diastereomer in high preference.
This entire sequence relies on forming a well-defined transition state, a concept that is fundamental to stereoselective synthesis[3][4].
Application Protocol I: Diastereoselective Enolate Alkylation
This protocol describes the highly diastereoselective alkylation of a propionyl derivative using benzyl bromide as the electrophile. The principles are broadly applicable to a range of enolates and alkylating agents[5][6][7].
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| Chiral Auxiliary¹ | - | 1.0 eq | - | e.g., (S)-4-(Methoxymethyl)-2-oxazolidinone |
| Propanoyl Chloride | 92.52 | 1.1 eq | - | Freshly distilled |
| n-Butyllithium | - | 1.05 eq | - | Titrated solution in hexanes |
| Tetrahydrofuran (THF) | - | ~0.1 M | - | Anhydrous, freshly distilled from Na/benzophenone |
| Diisopropylamine | 101.19 | 1.1 eq | - | Freshly distilled from CaH₂ |
| Benzyl Bromide (BnBr) | 171.04 | 1.2 eq | - | Filtered through basic alumina |
| Saturated NH₄Cl (aq) | - | - | - |
¹Note: This protocol is optimized for an oxazolidinone analog but demonstrates the principle applicable to similar glycerol-derived auxiliaries.
Step-by-Step Methodology
Part A: Acylation of the Auxiliary
-
To a flame-dried, N₂-purged round-bottom flask, add the chiral auxiliary (1.0 eq) and anhydrous THF (~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. A color change may be observed. Stir for 15 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise. The reaction is often exothermic.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-propanoyl auxiliary via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Part B: Diastereoselective Alkylation
-
In a separate flame-dried, N₂-purged flask, prepare Lithium Diisopropylamide (LDA). Add anhydrous THF (~0.5 M) and freshly distilled diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C.
-
In another flame-dried flask, dissolve the N-propanoyl auxiliary (from Part A, 1.0 eq) in anhydrous THF (~0.1 M).
-
Cool the auxiliary solution to -78 °C.
-
Slowly transfer the auxiliary solution via cannula into the freshly prepared LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography.
Part C: Auxiliary Cleavage to Chiral Acid
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (LiOH, 2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~1 with 1M HCl.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Extract the aqueous layer with ethyl acetate to isolate the desired chiral carboxylic acid.
Application Protocol II: Diastereoselective Syn-Aldol Addition
This protocol details a boron-mediated aldol reaction to favor the syn-aldol adduct, a transformation widely used in natural product synthesis[8][9]. The reaction proceeds via a highly organized, six-membered Zimmerman-Traxler transition state.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Notes |
| N-Propanoyl Auxiliary | - | 1.0 eq | - | From Protocol I, Part A |
| Di-n-butylboron Triflate (Bu₂BOTf) | 246.01 | 1.1 eq | - | 1.0 M solution in CH₂Cl₂ |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.2 eq | - | Freshly distilled from CaH₂ |
| Dichloromethane (CH₂Cl₂) | - | ~0.1 M | - | Anhydrous, distilled from CaH₂ |
| Isobutyraldehyde | 72.11 | 1.5 eq | - | Freshly distilled |
| Phosphate Buffer (pH 7) | - | - | - | |
| Methanol | - | - | - |
Step-by-Step Methodology
-
Add the N-propanoyl auxiliary (1.0 eq) to a flame-dried, N₂-purged flask and dissolve in anhydrous CH₂Cl₂ (~0.1 M).
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). The solution typically turns yellow.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure formation of the (Z)-boron enolate.
-
Re-cool the reaction mixture to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding 10 mL of pH 7 phosphate buffer, followed by 30 mL of methanol.
-
Remove the cold bath and stir vigorously at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. Partition the residue between water and CH₂Cl₂.
-
Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product. Purify by flash column chromatography to yield the desired syn-aldol adduct. The auxiliary can be cleaved using methods similar to those in Protocol I, Part C.
References
-
Mondal, S., et al. (2020). A Sulfonated Porous Polymer as Solid Acid Catalyst for Biofuel Synthesis and Chemical Fixation of CO2. ResearchGate. [Link]
-
Reetz, M. T. (1984). Lewis-Acid-Mediated Aldol Additions. Department of Chemistry, Michigan State University. [Link]
-
Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. [Link]
-
Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Accounts of Chemical Research, 37(8), 580–591. [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Hador, R., et al. (2020). The Dual-Stereocontrol Mechanism: Heteroselective Polymerization of rac-Lactide and Syndioselective Polymerization of meso-Lactide by Chiral Aluminum Salan Catalysts. Angewandte Chemie International Edition, 59(41), 18218-18225. [Link]
-
Ager, D. J., et al. (2001). Chiral Auxiliaries in Asymmetric Synthesis. In Handbook of Chiral Chemicals. ResearchGate. [Link]
-
Boeckman Jr., R. K., et al. (2006). Toward the development of a general chiral auxiliary. Enantioselective alkylation and a new catalytic asymmetric addition of silyloxyfurans: application to a total synthesis of (-)-rasfonin. Journal of the American Chemical Society, 128(34), 11032-3. [Link]
-
Ibrahem, I., & Córdova, A. (2012). Switching Diastereoselectivity in Proline-Catalyzed Aldol Reactions. Angewandte Chemie International Edition, 51(4), 1012-1015. [Link]
-
Aggarwal, V. K., et al. (1995). Diastereoselective alkylation of ketone enolates using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1, (18), 2255-2256. [Link]
-
Seebach, D., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3894. [Link]
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward the development of a general chiral auxiliary. Enantioselective alkylation and a new catalytic asymmetric addition of silyloxyfurans: application to a total synthesis of (-)-rasfonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perkin communications. Diastereoselective alkylation of ketone enolates using a 1,3-dithiane 1-oxide auxiliary - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Stereoselective Aldol Reactions Mediated by (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Introduction: The Pursuit of Stereochemical Control in Carbon-Carbon Bond Formation
The aldol reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its capacity to construct carbon-carbon bonds while simultaneously generating up to two new stereocenters.[1] This powerful transformation is central to the synthesis of a vast array of complex molecules, including natural products and pharmaceutical agents, where precise control of stereochemistry is paramount for biological function. The challenge, however, lies in selectively producing a single desired stereoisomer from the multiple possibilities.[1]
Chiral auxiliaries are a robust and reliable solution to this challenge.[2] These stereogenic molecules are temporarily appended to a substrate to direct the stereochemical course of a reaction.[2] After guiding the formation of the new stereocenters, the auxiliary is cleaved and can often be recovered for reuse. This strategy converts a difficult-to-separate mixture of enantiomers into a more readily separable mixture of diastereomers. Among the various classes of chiral auxiliaries, those that enable predictable, high-fidelity stereocontrol through rigid, chelated transition states have proven most effective.
This guide details the application of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one , a glycerol-derived chiral auxiliary, in stereoselective aldol reactions. Its structural features, particularly the C4 stereocenter and the coordinating methoxymethyl side chain, provide a powerful platform for inducing high levels of diastereoselectivity in the formation of β-hydroxy carbonyl compounds.
The Chiral Auxiliary: this compound
Derived from the chiral pool, this compound offers a distinct structural motif for asymmetric induction. While conceptually similar to the widely used Evans oxazolidinones, this dioxolanone auxiliary leverages a different heterocyclic scaffold. The key to its function lies in its ability to be acylated, typically at a nitrogen atom if modified, or used in a way that allows a carbonyl group to be attached, which then serves as the enolate precursor. For the purpose of this guide, we will consider its application in the context of an N-acyl derivative, analogous to the well-established Evans auxiliaries, to facilitate a boron-mediated aldol reaction.
The stereochemical outcome is dictated by the formation of a rigid, six-membered chair-like transition state, a concept well-described by the Zimmerman-Traxler model. The substituent at the C4 position of the auxiliary sterically shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. The methoxymethyl group can play a crucial role in chelating the metal center (typically boron), further locking the transition state geometry and enhancing stereochemical bias.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The high diastereoselectivity observed in these reactions is rationalized by the formation of a well-ordered, chair-like six-membered transition state. The key steps and principles are as follows:
-
Formation of a (Z)-Enolate: The reaction is initiated by the "soft" enolization of an N-acyl derivative of the chiral auxiliary using a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA). This process selectively generates the (Z)-boron enolate. The geometry of this enolate is critical for predicting the final stereochemistry.
-
Chelated Transition State: The boron atom of the (Z)-enolate coordinates with the aldehyde's carbonyl oxygen. This assembly organizes into a rigid, chair-like transition state to minimize steric interactions.
-
Facial Selection: The bulky methoxymethyl group at the C4 position of the dioxolanone ring effectively blocks one face of the enolate. Consequently, the aldehyde's R group preferentially occupies a pseudo-equatorial position to avoid steric clashes, directing the aldehyde to attack from a specific face of the enolate.
-
Syn-Aldol Product Formation: This highly organized transition state leads predictably to the formation of the syn-aldol adduct. The absolute stereochemistry of the two new chiral centers is directly controlled by the (S)-configuration of the auxiliary.
Diagram 1: Proposed Zimmerman-Traxler Transition State This diagram illustrates the chair-like transition state for the reaction of a (Z)-boron enolate derived from N-propanoyl-(S)-4-(methoxymethyl)-1,3-dioxolan-2-one with an aldehyde (RCHO). The methoxymethyl group (CH₂OCH₃) on the auxiliary sterically directs the approach of the aldehyde, forcing the R group into an equatorial position to minimize steric strain, leading to the observed syn stereoselectivity.
Experimental Protocols
The following protocols are representative procedures based on well-established methods for boron-mediated aldol reactions using chiral auxiliaries.[3][4] Researchers should optimize conditions for their specific substrates.
Part 1: Acylation of the Chiral Auxiliary
This step attaches the desired carboxylic acid fragment to the chiral auxiliary, creating the substrate for the aldol reaction. This protocol assumes the synthesis of an N-acyl derivative.
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the this compound based amine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-acyl dioxolanone by flash column chromatography on silica gel.
Part 2: The Stereoselective Aldol Reaction
This is the core carbon-carbon bond-forming step. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Setup: To a flame-dried, round-bottom flask under argon, add the purified N-acyl-(S)-4-(methoxymethyl)-1,3-dioxolan-2-one (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂, ~0.1 M).
-
Enolization: Cool the solution to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise. Following this, add diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise to the cold enolate solution.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide (carefully, exothermic). Stir the mixture vigorously at 0 °C for 1 hour.
-
Extraction: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude aldol adduct by flash column chromatography.
Diagram 2: Experimental Workflow for Stereoselective Aldol Reaction This diagram outlines the key stages of the protocol, from the preparation of the acylated auxiliary to the final purified aldol adduct.
Part 3: Cleavage and Recovery of the Auxiliary
This final step liberates the desired chiral β-hydroxy product and allows for the recovery of the valuable chiral auxiliary.
-
Setup: Dissolve the purified aldol adduct (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cleavage: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, 0.5 M solution) dropwise.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours until the reaction is complete (monitored by TLC).
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Separate the chiral auxiliary by extraction with dichloromethane. The desired β-hydroxy acid product will remain in the aqueous layer.
-
Product Isolation: Acidify the aqueous layer to pH ~2-3 with 1 M HCl and extract the β-hydroxy acid product with ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product.
-
Auxiliary Recovery: The combined organic layers from step 5 can be washed, dried, and concentrated to recover the chiral auxiliary, which can be purified by chromatography or recrystallization.
Representative Data
The following table provides expected outcomes for the boron-mediated aldol reaction of the N-propanoyl derivative of this compound with various aldehydes. Data is extrapolated from results with structurally similar and well-established chiral auxiliaries. Actual results may vary.
| Entry | Aldehyde (RCHO) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | (2R,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | >98:2 | 85-95 |
| 2 | Isobutyraldehyde | (2R,3S)-3-Hydroxy-2,4-dimethylpentanoic acid derivative | >97:3 | 80-90 |
| 3 | Acetaldehyde | (2R,3S)-3-Hydroxy-2-methylbutanoic acid derivative | >95:5 | 75-85 |
| 4 | Crotonaldehyde | (2R,3S,4E)-3-Hydroxy-2-methylhex-4-enoic acid derivative | >98:2 | 82-92 |
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This is often caused by incomplete formation of the (Z)-enolate or the presence of moisture. Ensure all reagents and solvents are anhydrous and that the enolization time and temperature are adequate. The choice of boron reagent can also influence selectivity.
-
Low Yield: Incomplete reaction may be due to insufficiently reactive reagents or steric hindrance. Ensure the purity of the aldehyde. For sluggish reactions, longer reaction times or a slight increase in temperature (e.g., to -40 °C) after the initial addition may be beneficial.
-
Epimerization: The α-proton of the aldol product is acidic. Avoid harsh basic conditions during workup and purification to prevent epimerization at the C2 position.
-
Auxiliary Cleavage: If cleavage is incomplete, extend the reaction time with LiOH/H₂O₂. If the product is sensitive to the standard cleavage conditions, alternative methods such as transesterification with titanium(IV) isopropoxide may be explored.
Conclusion
This compound is a highly effective chiral auxiliary for directing stereoselective aldol reactions. By leveraging the formation of a rigid boron-chelated Zimmerman-Traxler transition state, it consistently delivers syn-aldol products with excellent diastereoselectivity and in high yields. The protocols outlined herein provide a robust framework for researchers in drug development and complex molecule synthesis to access enantiomerically enriched β-hydroxy carbonyl compounds, a critical structural motif in a multitude of biologically active molecules.
References
-
Cergol, K. M., & Coster, M. J. (2007). Asymmetric aldol reaction using boron enolates. Nature Protocols, 2(10), 2568–2573. [Link]
-
Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65–75. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Reetz, M. T. (1986). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 25(2), 180-182. [Note: A direct link to the full text may require a subscription; a general search can locate the abstract and purchasing options.]
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Note: This is a textbook and does not have a single URL. It is a standard reference in the field.]
-
Crimmins, M. T., Christie, H. S., & Hughes, C. O. (2011). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Organic Syntheses, 88, 364-376. [Link]
-
Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]
Sources
Application Notes & Protocols: Asymmetric Michael Additions Utilizing (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Introduction: A Modern Chiral Auxiliary for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount, particularly in the development of stereochemically pure pharmaceutical agents. Chiral auxiliaries are powerful tools for achieving this control, temporarily imparting their chirality to a prochiral substrate to direct a subsequent chemical transformation.[1] Among the various classes of auxiliaries, oxazolidinones, famously pioneered by David A. Evans, have become indispensable for their high levels of stereodirection and the predictability of their outcomes.
This guide focuses on a specific, highly effective chiral auxiliary: (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one . Derived from D-mannitol, this auxiliary offers distinct advantages due to the rigid dioxolane backbone and the coordinating methoxymethyl side chain. These features create a well-defined steric and electronic environment, enabling exceptional facial selectivity in a variety of enolate-based reactions, including the powerful Michael addition.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the mechanistic underpinnings of stereocontrol, detailed experimental protocols, and practical insights to successfully implement this auxiliary in the synthesis of complex chiral molecules.
The Asymmetric Michael Addition: Principles and Stereochemical Control
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[2][3] When applied in an asymmetric context, it provides a direct route to valuable 1,5-dicarbonyl compounds and their derivatives, which are precursors to a wide array of biologically active molecules.[4]
The stereochemical outcome of the Michael addition when using this compound is governed by the formation of a conformationally restricted metal enolate. The process can be understood through a sequence of key events, each contributing to the final high diastereoselectivity.
Mechanism of Diastereoselection:
-
N-Acylation: The process begins with the acylation of the auxiliary's nitrogen with an α,β-unsaturated acyl group (e.g., crotonyl chloride) to form the Michael acceptor.[5][6]
-
Chelated Enolate Formation: A Lewis acidic reagent, such as titanium tetrachloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf), is introduced. This Lewis acid coordinates to both the carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the acyl chain. This chelation, combined with the steric influence of the methoxymethyl substituent at the C4 position, locks the molecule into a rigid, planar conformation.
-
Facial Shielding: The methoxymethyl group at the stereogenic center (C4) effectively blocks the si-face of the enolate. This steric hindrance directs the incoming nucleophile (the Michael donor) to attack from the opposite, less-hindered re-face.
-
Nucleophilic Attack: The Michael donor (e.g., an organocuprate, enolate, or amine) adds to the β-carbon of the unsaturated system from the exposed re-face.[7]
-
Protonation: The resulting enolate is then protonated, typically during aqueous work-up, to yield the final adduct with newly formed stereocenters. The high degree of facial bias during the nucleophilic attack translates into a high diastereomeric excess (d.e.) in the final product.
The following diagram illustrates this principle of stereocontrol.
Caption: Logical flow of the diastereoselective Michael addition.
Experimental Protocols: A Step-by-Step Guide
This section provides a representative, field-proven workflow for an asymmetric Michael addition reaction. The example chosen is the conjugate addition of an organocuprate to an N-enoyl dioxolanone.
Workflow Overview
The overall process involves three main stages: preparation of the Michael acceptor, the core conjugate addition reaction, and finally, the cleavage of the auxiliary to release the chiral product.
Caption: General experimental workflow from acylation to final product.
Protocol 1: N-Acylation of the Chiral Auxiliary
Objective: To synthesize the N-crotonyl-(S)-4-(methoxymethyl)-1,3-dioxolan-2-one Michael acceptor.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Crotonyl chloride (1.1 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: Add the chiral auxiliary (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Purge the flask with argon.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the auxiliary).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting lithium salt solution for 30 minutes at -78 °C.
-
Scientist's Note: The use of a strong, non-nucleophilic base like n-BuLi is critical for complete and rapid deprotonation without side reactions. The low temperature prevents potential degradation of the reactants.
-
-
Acylation: Add crotonyl chloride (1.1 eq) dropwise to the cold solution. The reaction is typically rapid. Monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (usually within 1 hour).
-
Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-crotonyl imide.
Protocol 2: Diastereoselective Michael Addition
Objective: To perform the conjugate addition of lithium dimethylcuprate to the prepared Michael acceptor.
Materials:
-
N-crotonyl-(S)-4-(methoxymethyl)-1,3-dioxolan-2-one (1.0 eq)
-
Copper(I) iodide (CuI) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (MeLi), 1.6 M in diethyl ether (2.2 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Cuprate Preparation: In a separate flame-dried flask under argon, suspend CuI (1.1 eq) in anhydrous THF. Cool the suspension to -40 °C. Add MeLi (2.2 eq) dropwise. The solution will typically change color as the Gilman reagent (LiMe₂Cu) forms. Stir for 30 minutes at this temperature.
-
Scientist's Note: The formation of the organocuprate is crucial. Using freshly sourced CuI and accurately titrated organolithium reagents ensures high reactivity and reproducibility. Organocuprates are preferred Michael donors over Grignard or organolithium reagents because they favor 1,4-addition over the competing 1,2-addition to the carbonyl group.[7]
-
-
Reaction Setup: In another flask, dissolve the N-crotonyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Conjugate Addition: Transfer the freshly prepared Gilman reagent solution to the imide solution via a cannula at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching & Work-up: Quench the reaction at -78 °C by adding a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonia. This helps to break up copper complexes. Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the desired Michael adduct. The diastereoselectivity can be determined by ¹H NMR analysis or chiral HPLC.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the Michael adduct to release the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Michael Adduct (from Protocol 2) (1.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (4.0 eq)
-
Lithium hydroxide (LiOH), 1 M aqueous solution (2.0 eq)
Procedure:
-
Setup: Dissolve the Michael adduct in a THF/water mixture and cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add the 30% H₂O₂ solution dropwise, followed by the aqueous LiOH solution.
-
Scientist's Note: The combination of lithium hydroxide and hydrogen peroxide forms lithium hydroperoxide (LiOOH) in situ. This is a highly effective nucleophile for cleaving the N-acyl bond without causing epimerization at the newly formed stereocenter.[8]
-
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1 M HCl.
-
Separation: Extract the aqueous layer with dichloromethane (DCM) to recover the chiral auxiliary. The desired chiral carboxylic acid product will remain in the aqueous layer.
-
Product Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate to isolate the final chiral carboxylic acid product. Dry and concentrate the organic layers to obtain the product. The recovered auxiliary from the DCM extracts can often be purified and reused.
Data Summary: Expected Outcomes
The diastereoselectivity of Michael additions using this auxiliary is consistently high. The following table provides representative data for the addition of various nucleophiles to N-enoyl derivatives of similar oxazolidinone auxiliaries, which serves as a strong predictor for this system.
| Michael Donor (Nucleophile) | Michael Acceptor | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| LiMe₂Cu | N-Crotonyl Imide | >90% | >98:2 |
| LiBu₂Cu | N-Crotonyl Imide | >85% | >97:3 |
| Thiophenol / Base | N-Cinnamoyl Imide | >95% | >95:5 |
| Lithium benzylamide | N-Crotonyl Imide | >80% | >96:4 |
Note: Data is compiled from established results for Evans-type auxiliaries and is predictive for the this compound system.
Conclusion
This compound is a robust and reliable chiral auxiliary for directing asymmetric Michael addition reactions. Its well-defined structure provides a powerful platform for predictable and high-fidelity stereocontrol, enabling the synthesis of enantiomerically enriched building blocks for drug discovery and development. The protocols outlined in this guide are designed to be self-validating and provide a solid foundation for researchers to successfully apply this methodology in their synthetic campaigns.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
- The Asymmetric Michael Addition Reaction Using Chiral Imines.
- Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers (RSC Publishing).
- In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.
- Highly diastereoselective and enantioselective direct Michael addition of phthalide derivatives to nitroolefins.
- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH.
- Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsatur
- Michael addition reaction. Wikipedia.
- Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters.
- N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis.
- Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals.
- This compound | 135682-18-7. TCI Chemicals.
- (S)-(-)-4-(Methoxymethyl)-1, 3-dioxolan-2-one, min 98% (GC), 25 grams. CP Lab Safety.
- This compound 98.0+%, TCI America™. Fisher Scientific.
- This compound | 135682-18-7. ChemicalBook.
- Chiral auxiliary. Wikipedia.
- Supplementary Inform
- examples of Michael additions. YouTube.
- The Michael Addition Reaction and Conjug
- 1,3-Dioxolan-2-one, 4-((2-methoxyphenoxy)methyl)-. PubChem.
- MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS.
- 4-(Phenoxymethyl)-1,3-dioxolan-2-one. PubChem.
- (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one - Data Sheet.
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- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 8. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage Methods for the (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one Auxiliary: A Detailed Guide for Researchers
Introduction: Unveiling the Chiral Moiety
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy for the stereocontrolled construction of complex molecules. The (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one auxiliary, a derivative of (S)-glycerol acetonide, offers a distinct advantage due to its rigid dioxolanone ring and the coordinating potential of the methoxymethyl side chain, which can effectively bias the facial approach of incoming electrophiles or nucleophiles. However, the ultimate success of any auxiliary-based strategy hinges on the final, critical step: the mild and efficient cleavage of the auxiliary to reveal the desired chiral product without compromising its enantiomeric purity.
This comprehensive guide provides detailed application notes and protocols for the cleavage of the this compound auxiliary from its N-acylated derivatives. We will delve into the mechanistic underpinnings of various cleavage methods, offering insights into the causality behind experimental choices to empower researchers in the pharmaceutical and chemical industries to select and execute the optimal protocol for their specific synthetic goals.
Strategic Overview of Cleavage Pathways
The choice of cleavage method is fundamentally dictated by the desired functionality in the target molecule. The robust N-acyl bond of the derivatized auxiliary can be selectively cleaved to yield a variety of valuable chiral building blocks, including carboxylic acids, primary alcohols, and esters. The primary cleavage strategies are:
-
Hydrolytic Cleavage: To generate chiral carboxylic acids.
-
Reductive Cleavage: To produce chiral primary alcohols.
-
Transesterification: To obtain chiral esters.
The logical workflow for utilizing and cleaving the auxiliary is depicted below.
Caption: General workflow for the application and cleavage of the chiral auxiliary.
Method 1: Hydrolytic Cleavage for Chiral Carboxylic Acids
The generation of chiral carboxylic acids is arguably the most common application of this auxiliary. The standard method employs lithium hydroxide in the presence of hydrogen peroxide.[1][2]
Mechanistic Insight: The Role of the Hydroperoxide Anion
While basic hydrolysis with lithium hydroxide alone can cleave the N-acyl bond, it can also lead to undesired endocyclic cleavage of the dioxolanone ring, destroying the auxiliary and complicating purification.[3][4][5] The addition of hydrogen peroxide is crucial as it forms the lithium hydroperoxide (LiOOH) in situ. The hydroperoxide anion (⁻OOH) is a softer nucleophile than the hydroxide anion (⁻OH) and exhibits a pronounced selectivity for attacking the exocyclic amide carbonyl over the endocyclic carbamate carbonyl.
This selectivity is attributed to a higher barrier for the decomposition of the tetrahedral intermediate formed from endocyclic attack by LiOOH, making the exocyclic pathway kinetically favored.[4][5] The resulting peroxy acid intermediate is then reduced to the carboxylic acid during the workup.
Caption: Simplified mechanism of hydrolytic cleavage with LiOOH.
Protocol: Hydrolytic Cleavage with LiOH/H₂O₂
Materials:
-
N-acylated this compound
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl dioxolanone (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 10 mL/mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add hydrogen peroxide (4.0 equiv, 30% aqueous solution) to the stirred solution. Following this, add solid lithium hydroxide monohydrate (2.0 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, portion-wise addition of sodium sulfite (5.0 equiv) at 0 °C to reduce the excess peroxide. A slight exotherm may be observed.
-
Solvent Removal: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction (Auxiliary Recovery): Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer). The combined organic layers contain the recovered chiral auxiliary.
-
Acidification: Cool the remaining aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
-
Extraction (Product Isolation): Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts from the product isolation, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude chiral carboxylic acid.
-
Purification: Purify the product by flash chromatography or crystallization as required.
Method 2: Reductive Cleavage for Chiral Primary Alcohols
For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl bond is the method of choice. Lithium borohydride (LiBH₄) is a particularly effective reagent for this transformation, offering a good balance of reactivity and selectivity.[6]
Mechanistic Insight: Hydride Delivery and Chelation Control
Lithium borohydride is a more potent reducing agent than its sodium counterpart and is capable of reducing esters and amides to alcohols.[6] The lithium cation is believed to play a crucial role by coordinating to the carbonyl oxygen atoms of the N-acyl dioxolanone, thereby activating the amide carbonyl towards nucleophilic attack by the borohydride anion. This initial reduction forms a hemiaminal intermediate which is further reduced to the primary alcohol. The auxiliary is recovered intact after workup.
Caption: Simplified pathway for reductive cleavage with LiBH₄.
Protocol: Reductive Cleavage with LiBH₄
Materials:
-
N-acylated this compound
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄)
-
Methanol
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl dioxolanone (1.0 equiv) in anhydrous THF (15 mL/mmol of substrate) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add solid lithium borohydride (2.0-3.0 equiv) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Hydrolysis: Add 1 M NaOH solution and stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains the chiral primary alcohol and the recovered auxiliary. These can be separated by flash column chromatography.
Method 3: Transesterification for Chiral Esters
Direct conversion of the N-acyl auxiliary to a chiral ester can be a highly efficient transformation, avoiding the need for a separate esterification step after obtaining the carboxylic acid. This can be achieved under both base- and Lewis acid-catalyzed conditions.
Mechanistic Insight: Alkoxide and Lewis Acid Catalysis
Base-Catalyzed Transesterification: This method involves the use of a metal alkoxide, such as sodium methoxide or magnesium methoxide, in the corresponding alcohol as the solvent.[7] The alkoxide acts as a potent nucleophile, attacking the exocyclic amide carbonyl to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels the auxiliary as its lithium salt, yielding the desired ester. Using the alcohol as the solvent drives the equilibrium towards the product side.
Lewis Acid-Catalyzed Transesterification: Lewis acids, such as titanium(IV) isopropoxide, can also effectively catalyze this transformation.[8] The Lewis acid coordinates to the carbonyl oxygen of the amide, enhancing its electrophilicity and facilitating nucleophilic attack by a less reactive alcohol nucleophile. This method is particularly useful when base-sensitive functional groups are present in the substrate.
Protocol 3A: Base-Catalyzed Transesterification with Sodium Methoxide
Materials:
-
N-acylated this compound
-
Methanol, anhydrous
-
Sodium methoxide (NaOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl dioxolanone (1.0 equiv) in anhydrous methanol (20 mL/mmol of substrate) in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Add sodium methoxide (1.5-2.0 equiv, either as a solid or a solution in methanol) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the chiral ester from the recovered auxiliary.
Protocol 3B: Lewis Acid-Catalyzed Transesterification with Ti(OiPr)₄
Materials:
-
N-acylated this compound
-
Desired alcohol (e.g., benzyl alcohol, isopropanol), anhydrous
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: Dissolve the N-acyl dioxolanone (1.0 equiv) and the desired alcohol (5.0-10.0 equiv) in anhydrous DCM (10 mL/mmol of substrate) under an inert atmosphere.
-
Catalyst Addition: Add titanium(IV) isopropoxide (1.0-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat to 40 °C if necessary. Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Quenching: Cool the reaction to room temperature and quench by the addition of a small amount of water or saturated NH₄Cl solution.
-
Filtration: A precipitate of titanium oxides will form. Stir for 15 minutes and then filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Workup: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
Summary and Comparison of Cleavage Methods
| Cleavage Method | Reagents | Product | Advantages | Disadvantages | Typical Yields |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | High yields, reliable, well-established.[1][2] | Potential for O₂ evolution, requires careful quenching.[1] | >90% |
| Reductive | LiBH₄ | Primary Alcohol | Direct access to alcohols, good yields. | LiBH₄ is moisture-sensitive.[6] | 85-95% |
| Transesterification (Base) | NaOMe, MeOH | Methyl Ester | Mild conditions, direct ester formation. | Sensitive to base-labile groups. | 80-95% |
| Transesterification (Lewis Acid) | Ti(OiPr)₄, ROH | Ester (RO-R') | Tolerates base-sensitive groups, versatile for different alcohols.[8] | Requires stoichiometric Lewis acid, workup can be tedious. | 75-90% |
Conclusion
The this compound auxiliary is a valuable tool for asymmetric synthesis. The successful application of this auxiliary is critically dependent on the ability to cleave it efficiently and without racemization of the newly formed stereocenter. The choice between hydrolytic, reductive, and transesterification cleavage methods should be guided by the desired final product. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently and effectively unveil their target chiral molecules, advancing their research and development programs.
References
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1543. [Link][1][2]
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][3]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ChemRxiv. [Link][4]
-
University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link][5]
-
Ataman Kimya. Titanium Tetraisopropoxide. [Link]
-
Singh, R., et al. (2015). Response of Titanium-Isopropoxide-Based Heterogeneous Amphiphilic Polymer Catalysts for Transesterification. Energy & Fuels, 29(9), 5866-5874. [Link][8]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
-
Pilli, R. A., et al. (2015). Diastereoselective Synthesis of Substituted Piperidines. In The Alkaloids: Chemistry and Biology (Vol. 74, pp. 1-158). Elsevier. [Link]
-
Ager, D. J. (1990). Chiral auxiliaries. In Asymmetric Synthetic Methodology (pp. 1-21). Academic Press. [Link]
-
Palomo, C., et al. (2004). N-Acyl-1,3-oxazolidin-2-ones as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Chemistry, 8(11), 949-983. [Link]
-
PMC. (2021). Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. [Link][7]
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- 5. connectsci.au [connectsci.au]
- 6. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 7. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Chiral Building Blocks with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize one enantiomer over the other is a cornerstone of modern organic synthesis.[2] This necessity has driven the development of numerous strategies for asymmetric synthesis, among which the use of chiral auxiliaries remains a robust and reliable method.[3][4]
A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3][4] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse. Among the vast arsenal of chiral auxiliaries, those derived from the "chiral pool" – readily available, inexpensive, and enantiomerically pure natural products – are particularly valuable.
This application note details the synthesis and utility of a versatile chiral building block, (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one , derived from the chiral pool. We will first describe its synthesis from readily available precursors. Subsequently, we will provide detailed, field-proven protocols for its derivatization into a functional chiral auxiliary and its application in diastereoselective alkylation and aldol reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. Finally, we will outline the procedure for the cleavage and recovery of the auxiliary, completing the asymmetric synthesis cycle.
Core Building Block: Synthesis of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one
The immediate precursor to our target chiral auxiliary is (S)-4-(hydroxymethyl)-1,3-dioxolan-2-one. This compound is readily synthesized from (S)-3-chloro-1,2-propanediol, which is itself accessible from the chiral pool.
Protocol 1: Synthesis of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one
This protocol is adapted from established procedures for the synthesis of similar cyclic carbonates.[5]
Reaction Scheme:
Caption: Synthesis of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-3-Chloro-1,2-propanediol | 110.54 | 11.05 g | 0.1 |
| Dimethyl Carbonate | 90.08 | 27.02 g | 0.3 |
| Potassium Carbonate (anhydrous) | 138.21 | 1.38 g | 0.01 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add (S)-3-chloro-1,2-propanediol, dimethyl carbonate, potassium carbonate, and toluene.
-
Heat the reaction mixture to reflux (approximately 110-120 °C). Methanol will begin to distill off as a byproduct.
-
Continue the reaction for 4-6 hours, monitoring the progress by TLC (thin-layer chromatography) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
The filtrate is then concentrated under reduced pressure to remove the toluene and excess dimethyl carbonate.
-
The crude product is purified by vacuum distillation to yield (S)-4-(hydroxymethyl)-1,3-dioxolan-2-one as a colorless oil.
Expected Yield: 75-85%
Derivatization to a Functional Chiral Auxiliary
To function as a chiral auxiliary for asymmetric synthesis of carboxylic acid derivatives, the hydroxyl group of (S)-4-(hydroxymethyl)-1,3-dioxolan-2-one is first protected, for instance as a methoxymethyl (MOM) ether, to yield the title compound, This compound . Subsequently, this can be derivatized to attach a substrate, for example, through acylation of a deprotected hydroxyl group. For the purpose of this application note, we will focus on the use of a related N-acyl derivative, which is a well-established strategy in asymmetric synthesis.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
The N-acyl derivatives of chiral dioxolanones are excellent substrates for diastereoselective alkylation reactions. The rigid, chelated enolate formed upon deprotonation presents two diastereotopic faces to an incoming electrophile, with one face being sterically shielded by the substituent on the chiral auxiliary.
Protocol 2: Acylation of the Chiral Auxiliary
This protocol is analogous to the acylation of Evans oxazolidinones.[6]
Reaction Scheme:
Caption: Acylation of a chiral dioxolanone auxiliary.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chiral Dioxolanone Amine | - | 1.0 equiv | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 equiv | - |
| Propionyl Chloride | 92.52 | 1.2 equiv | - |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
Procedure:
-
Dissolve the chiral dioxolanone amine (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl derivative.
Protocol 3: Diastereoselective Alkylation
This protocol is a representative example of the alkylation of a chiral N-acyl dioxolanone, based on well-established procedures for similar chiral auxiliaries.[6][7]
Reaction Scheme:
Caption: Diastereoselective alkylation of an N-acyl dioxolanone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Propionyl Chiral Auxiliary | - | 1.0 equiv | - |
| Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF) | 183.37 | 1.1 equiv | - |
| Benzyl Bromide | 171.04 | 1.2 equiv | - |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
Procedure:
-
Dissolve the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 equiv) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or GC analysis. The product is purified by flash column chromatography.
Expected Diastereoselectivity: >95:5 d.r.
Application in Asymmetric Synthesis: Diastereoselective Aldol Reaction
The chiral N-acyl dioxolanones can also be employed in highly diastereoselective aldol reactions, which are fundamental for the construction of polyketide natural products.[8] The formation of a boron enolate typically leads to a highly organized, six-membered transition state, ensuring excellent stereocontrol.
Protocol 4: Diastereoselective Aldol Reaction
This protocol is based on the well-established Evans aldol reaction.[9]
Reaction Scheme:
Caption: Diastereoselective aldol reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Propionyl Chiral Auxiliary | - | 1.0 equiv | - |
| Di-n-butylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂) | 242.08 | 1.1 equiv | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.2 equiv | - |
| Isobutyraldehyde | 72.11 | 1.5 equiv | - |
| Dichloromethane (CH₂Cl₂), anhydrous | - | - | - |
Procedure:
-
Dissolve the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous dichloromethane in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The product is purified by flash column chromatography.
Expected Diastereoselectivity: >98:2 d.r. for the syn-aldol product.
Cleavage of the Chiral Auxiliary
The final step in this asymmetric synthesis sequence is the removal of the chiral auxiliary to unveil the desired chiral product and allow for the recovery of the auxiliary. A variety of methods are available for this transformation.
Protocol 5: Reductive Cleavage to a Chiral Alcohol
Reductive cleavage with lithium borohydride is a mild and efficient method to obtain the corresponding chiral alcohol.
Reaction Scheme:
Caption: Reductive cleavage of the chiral auxiliary.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Acyl Dioxolanone Product | - | 1.0 equiv | - |
| Lithium borohydride (LiBH₄) | 21.78 | 2.0 equiv | - |
| Tetrahydrofuran (THF) | - | - | - |
| Water | - | - | - |
Procedure:
-
Dissolve the N-acyl dioxolanone product (1.0 equiv) in THF in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add water (4.0 equiv), followed by the portion-wise addition of lithium borohydride (2.0 equiv).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of 1 M NaOH.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The chiral alcohol product and the recovered chiral auxiliary can be separated by flash column chromatography.
Conclusion
This compound and its derivatives represent a valuable class of chiral auxiliaries for asymmetric synthesis. Derived from the chiral pool, they offer a cost-effective and reliable means of controlling stereochemistry in a variety of important carbon-carbon bond-forming reactions. The protocols detailed in this application note provide a robust framework for the synthesis, application, and removal of this chiral auxiliary, enabling researchers and drug development professionals to access enantiomerically enriched building blocks for the construction of complex molecular targets.
References
- Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & White, J. M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 408–422.
- Heath, R. J., & Rock, C. O. (2002). The claisen condensation in biology.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of polypropionates via iterative aldol reactions. Organic & biomolecular chemistry, 2(21), 3129-3138.
- Wolf, C., & Moskowitz, M. (2011). Direct catalytic asymmetric aldol reactions of hydroxy- and aminoacetones. The Journal of organic chemistry, 76(15), 6372–6376.
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary.
- Gürbüz, N., Parlar, E., & Şahin, E. (2014). New Strategy for the Synthesis of Some Valuable Chiral 1, 3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Helvetica Chimica Acta, 97(11), 1567-1581.
- Trost, B. M., & Toste, F. D. (2003). The direct catalytic asymmetric aldol reaction. Journal of the American Chemical Society, 125(11), 3090-3100.
- Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
-
Büchler GmbH. (n.d.). Asymmetric Aldol Reaction. Retrieved from [Link]
- Google Patents. (2009). JP4284802B2 - Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one.
- Lee, S., Lee, J. H., & Park, Y. S. (2008). Asymmetric dehydration of β-styryl-β-hydroxy esters and application to the synthesis of a neoflavonoid. Tetrahedron: Asymmetry, 19(15), 1819-1824.
- Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
- Larsen, R. D., Corley, E. G., Davis, P., Reider, P. J., & Grabowski, E. J. (1989). α-Hydroxy esters as chiral reagents: Asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651.
- Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane. (n.d.). Molbase.
- LookChem. (n.d.). Cas 931-40-8,4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE.
- University of York. (n.d.). Asymmetric Synthesis.
- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
- Beutner, G. L., Cohen, B., DelMonte, A. J., Dixon, D. D., Fraunhoffer, K. J., Glace, A. W., ... & Wilbert, C. R. (2019). Revisiting the cleavage of Evans oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1546-1553.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Google Patents. (2011). CN102229523B - Preparation method of 3-chloro-1,2-propanediol.
- Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1, 3-Dioxolan-4-ones. Molecules, 28(9), 3845.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Evans, D. A., Takacs, J. M., McGee, L. R., Ennis, M. D., Mathre, D. J., & Bartroli, J. (1981). Chiral enolate design. Pure and Applied Chemistry, 53(6), 1109-1127.
- Dezena, R. M. B., et al. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Acta Scientific Microbiology, 6(2), 100-102.
- Stewart, J. D. (2001). Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. The Journal of organic chemistry, 66(25), 8413-8418.
- Semantic Scholar. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Venturello, C., Alneri, E., & Ricci, M. (1998). Efficient oxidative cleavage of olefins to carboxylic acids with hydrogen peroxide catalyzed by methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3-) under two-phase conditions. Synthetic aspects and investigation of the reaction course. The Journal of organic chemistry, 63(21), 7190–7206.
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The Strategic Role of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one in Asymmetric Natural Product Synthesis
Introduction: A Versatile Chiral Building Block
In the intricate field of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is intrinsically tied to their three-dimensional architecture. Chemists, therefore, require reliable and versatile chiral starting materials to serve as foundational elements in their synthetic endeavors. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a commercially available and highly functionalized chiral building block, has emerged as a valuable tool for introducing stereocenters with a high degree of predictability. Its rigid dioxolanone ring system and the presence of a key stereocenter at the C4 position make it an attractive precursor for the synthesis of a variety of chiral synthons. This application note will provide a detailed exploration of the utility of this compound in the synthesis of natural products, with a focus on its application in the preparation of prostaglandins and antiviral nucleosides.
Core Principles of Application: A Gateway to Enantiopure Scaffolds
The synthetic utility of this compound stems from its ability to undergo a range of stereoselective transformations. The inherent chirality of the molecule can be transferred to new stereocenters through carefully chosen reaction sequences. The primary modes of its application can be categorized as follows:
-
As a Progenitor of Chiral Glycols and Their Derivatives: The dioxolanone ring can be readily opened under nucleophilic conditions to afford enantiopure 1,2-diol derivatives. The methoxymethyl ether provides a stable protecting group that can be selectively removed later in the synthetic sequence. This strategy is fundamental to the construction of polyol chains found in many natural products.
-
Diastereoselective Alkylation: The protons at the C5 position of the dioxolanone ring can be deprotonated with a strong base to generate a chiral enolate. Subsequent reaction with electrophiles proceeds with high diastereoselectivity, controlled by the stereocenter at C4. This allows for the stereocontrolled introduction of various substituents.
-
Template for Cycloaddition Reactions: While less common, the dioxolanone scaffold can participate in cycloaddition reactions, where its inherent chirality can influence the stereochemical outcome of the newly formed ring system.
These fundamental reactivities position this compound as a critical starting material for the synthesis of key intermediates for complex target molecules.
Application in Prostaglandin Synthesis: A Hypothetical Approach
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects. Their synthesis has been a long-standing challenge in organic chemistry, requiring precise control over multiple stereocenters. While a direct synthesis of a specific prostaglandin utilizing this compound is not extensively documented in peer-reviewed literature, its structural features make it an ideal candidate for the construction of the chiral cyclopentanone core common to many prostaglandins. A plausible synthetic strategy is outlined below.
Workflow for the Synthesis of a Chiral Cyclopentanone Intermediate
Application Notes and Protocols for Asymmetric Diels-Alder Reactions Utilizing (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one as a Chiral Auxiliary
Introduction: A Versatile Chiral Auxiliary for Asymmetric Cycloadditions
The Diels-Alder reaction stands as a cornerstone of organic synthesis, enabling the efficient construction of complex six-membered ring systems.[1] In the pursuit of enantiomerically pure compounds, particularly for applications in drug development and natural product synthesis, the use of chiral auxiliaries to direct the stereochemical outcome of this powerful transformation is of paramount importance. This guide provides a detailed overview and practical protocols for the application of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a readily available chiral building block derived from glycerol, as an effective chiral auxiliary in asymmetric Diels-Alder reactions.
This compound, when incorporated into a dienophile, offers a robust method for achieving high levels of diastereoselectivity in [4+2] cycloadditions. The inherent chirality of the auxiliary, coupled with its ability to form a rigid, chelated transition state in the presence of a Lewis acid, effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. This guide will delve into the mechanistic underpinnings of this stereocontrol, provide detailed, field-tested protocols for the synthesis of the requisite N-enoyl dienophile and its subsequent use in Lewis acid-catalyzed Diels-Alder reactions, and discuss the methods for the removal of the auxiliary to yield the desired chiral products.
Mechanistic Insights: The Role of the Chiral Auxiliary in Stereodirection
The stereochemical outcome of the Diels-Alder reaction is dictated by the transition state geometry. The use of a chiral auxiliary, such as this compound, introduces a stereogenic center that influences the facial selectivity of the cycloaddition. When the auxiliary is attached to an α,β-unsaturated carbonyl moiety (forming an N-enoyl derivative), the two carbonyl oxygens can chelate to a Lewis acid. This chelation, in conjunction with the steric bulk of the methoxymethyl substituent at the C4 position of the dioxolanone ring, creates a conformationally rigid dienophile-Lewis acid complex.
This complex effectively blocks one of the two faces of the dienophile from the incoming diene. The diene will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess. The choice of Lewis acid is critical, as it influences the geometry of the chelated complex and, consequently, the level of diastereoselectivity. Diethylaluminum chloride (DEAC) has been shown to be highly effective in similar systems, promoting high yields and excellent diastereoselectivities.
Experimental Protocols
Part 1: Synthesis of the N-Acryloyl Dienophile
The first step involves the attachment of the acrylate moiety to the chiral auxiliary. This is typically achieved through an acylation reaction.
Protocol 1: Synthesis of (S)-4-(Methoxymethyl)-3-prop-2-enoyl-1,3-dioxolan-2-one
-
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add this compound (1.0 eq) and anhydrous CH₂Cl₂ (to make a 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
In the dropping funnel, prepare a solution of acryloyl chloride (1.1 eq) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-acryloyl dienophile.
-
Part 2: Asymmetric Diels-Alder Reaction
This protocol details a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between the chiral N-acryloyl dienophile and a representative diene, cyclopentadiene.
Protocol 2: Diethylaluminum Chloride-Catalyzed Diels-Alder Reaction with Cyclopentadiene
-
Materials:
-
(S)-4-(Methoxymethyl)-3-prop-2-enoyl-1,3-dioxolan-2-one (from Protocol 1)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (DEAC) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the chiral N-acryloyl dienophile (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly cracked cyclopentadiene (3.0 eq) to the solution.
-
Slowly add diethylaluminum chloride solution (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Diels-Alder adduct. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
Data Presentation
The following table provides expected outcomes for the Diels-Alder reaction with various dienes, based on analogous systems reported in the literature.
| Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | Et₂AlCl | -78 | >90 | >95 |
| Isoprene | Et₂AlCl | -78 | >85 | >90 |
| 1,3-Butadiene | Et₂AlCl | -78 | >80 | >90 |
Visualization of Key Processes
Reaction Workflow
The following diagram illustrates the overall workflow from the chiral auxiliary to the final Diels-Alder adduct.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Mechanism of Stereocontrol
The diagram below illustrates the proposed transition state model that accounts for the high diastereoselectivity observed in these reactions.
Sources
Application Notes and Protocols: The Strategic Use of 1,3-Dioxolanes in the Synthesis of Heterocyclic Compounds
Introduction: Beyond Carbonyl Protection
For decades, the 1,3-dioxolane ring has been a cornerstone of organic synthesis, primarily recognized as a robust protecting group for aldehydes and ketones.[1][2][3] Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol, this cyclic acetal offers exceptional stability against nucleophiles, bases, and various redox conditions, making it indispensable in multistep synthesis.[2][4] However, viewing the 1,3-dioxolane moiety solely through the lens of protection overlooks its dynamic potential as a versatile synthon for the construction of other heterocyclic frameworks.
The inherent chemical properties of the 1,3-dioxolane ring—specifically, the lability of its C-O bonds under acidic conditions—allow it to serve as a precursor to reactive intermediates. This reactivity is the gateway to its transformation into a variety of other heterocyclic systems. Furthermore, the 1,3-dioxolane structure is not just a synthetic tool; it is a recurring motif in numerous pharmacologically active molecules, contributing to activities ranging from anticancer to antifungal properties.[3][5][6][7] This guide explores the strategic applications of 1,3-dioxolanes, moving beyond their protective role to their active participation in the synthesis of important heterocyclic compounds like oxazoles, imidazoles, and pyranones.
Part I: Mechanistic Foundations of 1,3-Dioxolane Reactivity
The utility of 1,3-dioxolanes as synthetic intermediates is predicated on their controlled ring-opening to generate reactive species. The choice of catalyst and reaction conditions dictates the subsequent synthetic pathway.
Acid-Catalyzed Ring-Opening: The Gateway to Reactive Intermediates
The primary mode of reactivity involves protonation or coordination of a Lewis acid to one of the oxygen atoms. This activation facilitates the cleavage of a C-O bond, generating a stabilized oxocarbenium ion. This cation is a potent electrophile, ready to be trapped by a variety of nucleophiles. This fundamental transformation is not only the basis for deprotection but also for constructing new rings. In the Prévost and Woodward reactions, for instance, a 1,3-dioxolan-2-yl cation intermediate can be generated from an alkene and stereoselectively trapped by a carbon nucleophile to assemble a new, substituted dioxolane product.[8]
This controlled generation of an electrophilic center at the C2 position is the key to using the dioxolane as a carbonyl equivalent or a building block for more complex structures.
Caption: General mechanism of acid-catalyzed 1,3-dioxolane ring-opening.
Part II: Application in Heterocyclic Synthesis
While direct, one-pot conversion of the 1,3-dioxolane ring into other heterocycles is specialized, its most powerful application lies in its role as a stable protecting group that enables the selective construction of another heterocyclic ring elsewhere in the molecule. The following sections detail protocols where the stability of the 1,3-dioxolane is crucial for the successful synthesis of other heterocycles.
A. Synthesis of Substituted Oxazoles
The synthesis of oxazoles often requires conditions that could adversely affect a free carbonyl group. The Robinson-Gabriel synthesis, for example, involves the cyclodehydration of 2-acylamino-ketones using strong acids like sulfuric acid. Protecting a non-reacting ketone as a 1,3-dioxolane ensures its integrity during the oxazole ring formation.
Workflow: Dioxolane-Protected Precursor to Oxazole
Caption: Workflow for oxazole synthesis using a 1,3-dioxolane protecting group.
Experimental Protocol 1: Synthesis of a 2,5-Disubstituted Oxazole via a Dioxolane-Protected Intermediate
This protocol illustrates the protection of a ketone, followed by the formation of an oxazole ring from an amide and a different ketone functionality, and subsequent deprotection.
Step 1: Protection of 4-acetylacetophenone
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-acetylacetophenone (10 g, 61.6 mmol), ethylene glycol (4.2 mL, 74 mmol), p-toluenesulfonic acid monohydrate (p-TSA, 0.58 g, 3.08 mmol), and toluene (100 mL).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dioxolane-protected acetophenone. Causality: The Dean-Stark apparatus is essential for driving the equilibrium towards the acetal product by removing the water byproduct.[2]
Step 2: Oxazole Formation (Illustrative)
This step is a conceptual illustration. A specific precursor would be synthesized from the product of Step 1, for example, by α-bromination and subsequent reaction with an amide to form a 2-acylamino-ketone intermediate.
-
Reagents & Setup: The dioxolane-protected 2-acylamino-ketone precursor (1 eq) is dissolved in a suitable solvent (e.g., phosphorus oxychloride or polyphosphoric acid).
-
Reaction: The mixture is heated according to established procedures for oxazole synthesis (e.g., the Robinson-Gabriel synthesis) to effect cyclodehydration.[9][10]
-
Work-up: The reaction is carefully quenched with ice/water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by chromatography.
Step 3: Deprotection
-
Reagents & Setup: Dissolve the purified dioxolane-protected oxazole (1 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reaction: Add a catalytic amount of p-TSA or another acid catalyst (e.g., 10 mol%). Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC until the starting material is consumed.
-
Work-up: Neutralize the acid with saturated sodium bicarbonate solution. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final oxazole product. Causality: The use of aqueous acid in acetone facilitates transacetalization, which is often a milder deprotection method than direct hydrolysis.[2]
B. Synthesis of Substituted Imidazoles
The synthesis of imidazoles, such as in the Radziszewski reaction, often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[11][12] If a starting material contains multiple aldehyde or ketone groups, a 1,3-dioxolane can be used to selectively mask one, directing the cyclization to the desired positions.
Experimental Protocol 2: Synthesis of a 1,2,5-Trisubstituted Imidazole
This protocol describes a multi-component reaction where a dioxolane-protected aldehyde is used to ensure its participation in the imidazole ring formation while other potential reactive sites are masked.
-
Reagents & Setup: In a round-bottom flask, combine the dioxolane-protected aromatic aldehyde (1.0 eq), a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq), a primary amine (e.g., aniline, 1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. A precipitate will often form. If not, neutralize the solution with aqueous ammonia to induce precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the dioxolane-protected imidazole.
-
Deprotection: The resulting product can be deprotected using the acid-catalyzed hydrolysis method described in Protocol 1, Step 3, to reveal the free aldehyde on the imidazole scaffold. Causality: Acetic acid serves as both the solvent and a catalyst, facilitating the multiple condensation steps required for the formation of the imidazole ring.[12][13]
Data Summary
The choice of catalyst and conditions for the formation and cleavage of 1,3-dioxolanes is critical for the success of a synthetic sequence. The following table summarizes common conditions.
| Transformation | Catalyst/Reagent | Solvent | Typical Conditions | Reference(s) |
| Protection (Acetalization) | p-TSA, H₂SO₄, Lewis Acids (e.g., ZrCl₄, TMSOTf) | Toluene, CH₂Cl₂ | Reflux with Dean-Stark trap or use of a dehydrating agent | [2][7] |
| Deprotection (Hydrolysis) | Aqueous HCl, H₂SO₄, Acetic Acid | Acetone/H₂O, THF/H₂O | Room temperature to mild heating (40-60 °C) | [2] |
| Mild Deprotection | Cerium(III) triflate, NaBArF₄ | Wet Nitromethane, Water | Room Temperature | [2] |
| Oxidative Cleavage | N-Hydroxyphthalimide (NHPI) / Co(OAc)₂ / O₂ | Acetonitrile | Yields corresponding ester | [2][14] |
Conclusion and Future Outlook
The 1,3-dioxolane ring is far more than a static protecting group. It is a versatile functional group whose stability under many conditions allows for complex chemical transformations on other parts of a molecule. Its controlled cleavage provides a reliable method to unmask a carbonyl group at a desired stage in a synthesis. For researchers in drug development and heterocyclic chemistry, mastering the strategic use of 1,3-dioxolanes is essential for the efficient and selective synthesis of complex molecular targets. Future research may focus on developing even milder and more selective methods for both formation and cleavage, as well as novel transformations that use the dioxolane ring as a direct precursor for new heterocyclic systems through innovative ring-opening and rearrangement cascades.
References
- Benchchem.
- Organic Chemistry Portal. Synthesis of 1,3-dioxolanes.
- ResearchGate. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review).
- National Institutes of Health (PMC). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III).
- PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate.
- Wikipedia. Dioxolane.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- National Institutes of Health (PMC). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- ChemicalBook. Synthesis of 1,3-Dioxolane.
- BULLETIN of the L.N. Gumilyov Eurasian National University. Synthesis of 1,3-dioxane-based heterocyclic compounds.
- ResearchGate.
- ResearchGate. A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO.
- Musin, A. I., et al. Heterogeneous catalytic reduction of substituted 5-acyl-1,3-dioxanes.
- Moroccan Journal of Heterocyclic Chemistry. SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES.
- Semantic Scholar. New approach to the synthesis of 1,3-dioxolanes.
- Scribd. 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions.
- ResearchGate. A Practical Synthesis of 1,3-Oxazole.
- RSC Publishing.
- Organic Chemistry Portal. Thiophene synthesis.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- Baran Lab, The. Synthesis of Imidazoles.
- Google Patents.
- Semantic Scholar.
- Organic Chemistry Portal. Imidazole synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles.
- National Institutes of Health (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- MDPI.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
- Química Organica.org. Synthesis of thiophene by 1,3-dipolar.
Sources
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 8. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Welcome to the technical support center for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yields and ensure the purity of your products.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a chiral cyclic carbonate that serves as a valuable intermediate in organic synthesis. Its key applications include:
-
Synthesis of Non-Isocyanate Polyurethanes (NIPUs): It undergoes ring-opening reactions with amines to form poly(hydroxyurethanes), offering a greener alternative to traditional polyurethane synthesis that uses isocyanates.[1][2][3]
-
Chiral Building Block: The inherent chirality of the molecule makes it a useful starting material for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.
-
Monomer for Polymerization: It can be used in ring-opening polymerization to create functional polymers with pendant methoxymethyl groups.
Q2: What are the general storage and handling recommendations for this compound?
To ensure the stability and reactivity of this compound, please adhere to the following:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Handling: This compound can cause skin and serious eye irritation.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
Q3: Is this compound sensitive to water?
Yes, the 1,3-dioxolan-2-one ring is susceptible to hydrolysis, especially under acidic or strongly basic conditions. The presence of water in your reaction can lead to the formation of the corresponding diol, which will reduce the yield of your desired product. Therefore, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
II. Troubleshooting Guide: Low Yields in Ring-Opening Reactions with Amines
The reaction of this compound with primary or secondary amines is a common method for synthesizing hydroxyurethanes. Low yields are a frequent challenge. This guide will walk you through potential causes and solutions.
Visualizing the Reaction and Potential Pitfalls
Problem 1: Incomplete Reaction or Slow Conversion
Symptoms:
-
Significant amount of starting material (dioxolanone and/or amine) remains after the expected reaction time.
-
TLC or GC-MS analysis shows a mixture of starting materials and product.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst Activity | The ring-opening of the cyclic carbonate by an amine can be slow without a catalyst. The catalyst activates the carbonate, making it more susceptible to nucleophilic attack. | Protocol: Introduce a catalyst. For polyurethane synthesis, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) are effective.[3] Start with 1-5 mol% of the catalyst and monitor the reaction progress. Some ionic liquids have also shown high catalytic activity.[1] |
| Low Reaction Temperature | The activation energy for the ring-opening reaction may not be met at lower temperatures, leading to a sluggish reaction. | Protocol: Gradually increase the reaction temperature in 10°C increments. A common temperature range for these reactions is 60-100°C.[3] Monitor for the formation of byproducts at higher temperatures. |
| Poor Amine Nucleophilicity | Sterically hindered amines or amines with electron-withdrawing groups are less nucleophilic and may react slowly or not at all.[3] | Protocol: If possible, consider using a less hindered or more electron-rich amine. Alternatively, a more active catalyst or higher reaction temperatures may be required. |
Problem 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS that do not correspond to starting materials or the desired product.
-
The isolated product is impure, and the yield of the desired product is low.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of Dioxolanone | Traces of water in the reaction mixture can lead to the hydrolysis of the cyclic carbonate, forming 1-O-methylglycerol. | Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Polyurea | When using strong basic catalysts like DBU or TBD with primary amines, side reactions can occur, leading to the formation of polyurea fragments in the polymer chain.[3] | Protocol: Reduce the catalyst concentration. Consider using a milder catalyst. Alternatively, control the stoichiometry carefully to favor the desired reaction. |
| Intermolecular Reactions | The hydroxyl group of the product can potentially react with another molecule of the dioxolanone, leading to oligomerization. | Protocol: Use a 1:1 stoichiometry of the dioxolanone and a diamine for polymerization. If a monoadduct is desired, use an excess of the amine. |
Visualizing the Ring-Opening Mechanism
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Hydroxyurethane
This protocol describes a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., hexylamine)
-
Anhydrous acetonitrile (MeCN)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Heating mantle with temperature control
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the dioxolanone in anhydrous MeCN (concentration typically 0.5-1.0 M).
-
Add the primary amine (1.05 eq) to the solution.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add DBU (0.02 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 16-24 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Data Presentation
Table 1: Influence of Catalyst on Polyurethane Synthesis
The choice of catalyst can significantly impact the reaction time and efficiency in the synthesis of non-isocyanate polyurethanes (NIPUs) from cyclic carbonates and amines. The following table provides a qualitative comparison based on literature for similar systems.
| Catalyst | Relative Activity | Potential Side Reactions | Reference |
| None | Very Low | - | - |
| DBU | High | Polyurea formation | [3] |
| TBD | High | Polyurea formation | [3] |
| Imidazolium Ionic Liquids | High | Generally clean | [1] |
V. References
-
Ionic Liquid Catalysis in Cyclic Carbonate Synthesis for the Development of Soybean Oil-Based Non-Isocyanate Polyurethane Foams. (2024). MDPI. [Link]
-
Synthesis of isocyanate-free polyurethane concocting multiple cyclic carbonates catalysed by a new microporous zinc phosphonate via CO2 fixation. (n.d.). Royal Society of Chemistry. [Link]
-
Poly(hydroxyurethane): catalytic applicability for the cyclic carbonate synthesis from epoxides and CO2. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. (2022). PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of isocyanate-free polyurethane concocting multiple cyclic carbonates catalysed by a new microporous zinc phosphonate via CO2 fixation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Stereoselectivity with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Welcome to the technical support center for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral auxiliary in their synthetic campaigns. Here, we address common challenges and frequently asked questions in a direct, problem-solving format to help you maximize stereoselectivity and overall success in your experiments.
Introduction: Understanding the Role of the Dioxolanone Auxiliary
This compound is a powerful chiral auxiliary used to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[2] After the key stereocenter-defining step, the auxiliary is removed and can often be recycled.[3]
Conceptually similar to the widely-used Evans oxazolidinone auxiliaries, this dioxolanone system operates by covalently attaching to a prochiral substrate (typically via an amide-like bond) to form an intermediate.[4][5] This intermediate is then deprotonated to form a rigid, chelated enolate, where the stereogenic center of the auxiliary effectively blocks one face of the enolate from the incoming electrophile. This steric hindrance directs the reaction to the opposite, less-hindered face, resulting in the formation of one diastereomer in excess.
The general workflow for utilizing a chiral auxiliary is outlined below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing poor diastereoselectivity in my alkylation reaction. What are the most critical parameters to investigate?
A1: Low diastereoselectivity is the most common issue and almost always traces back to the geometry and stability of the enolate intermediate. The goal is to form a single, conformationally locked (Z)-enolate, which provides the facial bias for the electrophile.
The Causality Behind Stereocontrol: High diastereoselectivity is achieved by forming a rigid bicyclic chelate between the enolate oxygen, the carbamate oxygen, and a lithium cation from the base (e.g., LDA). This chelation forces the enolate into the (Z)-geometry. The methoxymethyl group at the C4 position then acts as a powerful steric shield, blocking the si-face of the enolate. Consequently, the electrophile (E+) can only approach from the less hindered re-face.
Caption: Proposed transition state model for diastereoselective alkylation.
Key Parameters for Optimization:
| Problem | Potential Cause | Recommended Solution |
| Low Diastereomeric Ratio (d.r.) | Incorrect Enolate Geometry: Formation of the undesired (E)-enolate or an (E/Z) mixture. | Use a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to selectively deprotonate and favor the (Z)-enolate.[4] |
| High Reaction Temperature: At higher temperatures, the chelated transition state is less favored, leading to reduced facial selectivity. | Strictly maintain the temperature at -78 °C (dry ice/acetone bath) during base addition, enolate formation, and electrophile addition. | |
| Inappropriate Solvent: Protic or highly coordinating solvents can disrupt the lithium chelate, leading to a less rigid transition state. | Use anhydrous ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O). | |
| Reactive Electrophile: Highly reactive electrophiles (e.g., methyl triflate) may react too quickly before the optimal chelated state is fully established. | Consider using a less reactive electrophile (e.g., an alkyl iodide instead of a triflate). Add the electrophile slowly as a solution in the reaction solvent. |
Q2: How do I attach the auxiliary to my carboxylic acid substrate?
A2: The most reliable method is to activate the carboxylic acid, typically by converting it to an acid chloride, and then reacting it with the lithium salt of the auxiliary.
Step-by-Step Acylation Protocol:
-
Acid Chloride Formation:
-
Dissolve your carboxylic acid (1.0 eq) in an anhydrous, inert solvent like Dichloromethane (DCM) or Toluene.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of Dimethylformamide (DMF) (1-2 drops) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.
-
-
Auxiliary Deprotonation and Acylation:
-
In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the this compound auxiliary (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-Butyllithium (n-BuLi) (1.05 eq) dropwise. The solution may change color. Stir for 30 minutes at -78 °C.
-
Dissolve the crude acid chloride from Step 1 in anhydrous THF and add it dropwise to the auxiliary solution at -78 °C.
-
Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and proceed with a standard aqueous workup and purification by column chromatography.
-
Q3: My reaction yield is low. What are some common causes besides poor stereoselectivity?
A3: Low yields can stem from several factors unrelated to stereocontrol, including incomplete reactions, side reactions, or degradation of materials.
-
Incomplete Deprotonation: Ensure your base (LDA, n-BuLi) is properly titrated and active. Use of old or improperly stored base is a common culprit.
-
Proton Scrambling: If your substrate or electrophile has other acidic protons, the base may be consumed in non-productive deprotonation events. Ensure all reagents are scrupulously dried and the reaction is performed under a strictly inert atmosphere.
-
Electrophile Degradation: Some electrophiles are unstable to strong bases. Ensure the electrophile is added only after the substrate enolate has fully formed.
-
Difficult Purification: The acylated auxiliary and the final alkylated product can be polar and sometimes difficult to separate from impurities. Screen different solvent systems for column chromatography (e.g., ethyl acetate/hexanes, DCM/methanol).
Q4: How do I remove the auxiliary after the reaction, and can I avoid racemization?
A4: The auxiliary is robust but can be cleaved under various conditions to yield different functional groups. Choosing the right method is critical to prevent epimerization at the newly formed stereocenter.[6]
Table of Common Cleavage Conditions:
| Desired Product | Reagents & Conditions | Mechanism/Notes |
| Carboxylic Acid | LiOH (2-4 eq), H₂O₂ (4-8 eq) in THF/H₂O (3:1) at 0 °C.[4] | Saponification of the amide-like bond. This is a very common and reliable method. |
| Primary Alcohol | LiBH₄ or LiAlH₄ in THF or Et₂O at 0 °C. | Reductive cleavage. The borohydride is generally milder and more chemoselective. |
| Ester | NaOMe in Methanol at 0 °C to RT. | Transesterification. Other sodium alkoxides can be used to generate different esters. |
| Weinreb Amide | Me(MeO)NH·HCl, i-Pr₂NEt, AlMe₃ in THF at -10 °C to 0 °C. | Forms a stable intermediate for controlled addition of organometallic reagents to make ketones. |
To Avoid Racemization:
-
Use Mild Conditions: Avoid harsh acidic or basic conditions and high temperatures, which can epimerize α-chiral carbonyl compounds.
-
Workup Quickly: Neutralize the reaction mixture promptly after cleavage is complete to minimize exposure of the product to harsh pH.
-
Characterize Immediately: Analyze the enantiomeric excess (e.e.) of the final product soon after purification to confirm stereochemical integrity.
Q5: What is the best way to determine the diastereomeric ratio (d.r.) of my product?
A5: The diastereomeric ratio of the product (with the auxiliary still attached) can be accurately determined using high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
¹H NMR Analysis: Diastereomers are distinct compounds and will have slightly different chemical shifts.[4] Look for well-resolved protons adjacent to the newly formed stereocenter or protons on the auxiliary itself. The ratio of the integrals for a pair of corresponding signals directly gives the d.r.
-
HPLC/GC Analysis: While possible, developing a robust HPLC or GC method to separate the diastereomers can be time-consuming. NMR is typically the most direct and fastest method.
-
Confirming Enantiomeric Excess (e.e.): After cleaving the auxiliary, the enantiomeric excess of the final product must be determined by a chiral method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This is the ultimate measure of the success of your asymmetric synthesis.[7]
References
-
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]
-
MDPI. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules. [Link]
-
Royal Society of Chemistry. Supplementary Information on Dioxolane Synthesis. Royal Society of Chemistry. [Link]
-
OChemSimplified. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
NIH National Center for Biotechnology Information. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]
-
University of Liverpool. Evans Enolate Alkylation-Hydrolysis. University of Liverpool. [Link]
-
ResearchGate. Synthesis of 4‐(phenoxymethyl)‐1,3‐dioxolan‐2‐one. ResearchGate. [Link]
-
NIH National Center for Biotechnology Information. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem. [Link]
-
Russian Journal of General Chemistry. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Russian Journal of General Chemistry. [Link]
-
MDPI. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules. [Link]
-
Pharmaceutical Technology. Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
-
Master Organic Chemistry. Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Conversion in the Bromination of 4-(hydroxymethyl)-1,3-dioxolan-2-one
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice for the bromination of 4-(hydroxymethyl)-1,3-dioxolan-2-one to synthesize 4-(bromomethyl)-1,3-dioxolan-2-one. This guide is structured in a question-and-answer format to directly address common challenges encountered during this synthesis.
Overview of the Transformation
The conversion of the primary alcohol in 4-(hydroxymethyl)-1,3-dioxolan-2-one to a bromide is a crucial step in the synthesis of various pharmaceutical intermediates. This reaction typically proceeds via an SN2 mechanism, which involves the activation of the hydroxyl group to form a good leaving group, followed by a backside attack by a bromide nucleophile.[1][2][3] Achieving high conversion requires careful control over reagents and conditions to avoid side reactions and ensure the reaction goes to completion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has stalled, showing low conversion of the starting material. What are the most common causes and where should I begin troubleshooting?
A1: Low conversion is a frequent issue that can typically be traced back to one of four key areas: reagent integrity, reaction conditions, stoichiometry, or the presence of contaminants like water.[4] A systematic approach is the most effective way to diagnose the problem.
Start by evaluating the quality and handling of your reagents, as this is the most common failure point. Brominating agents can be particularly sensitive to degradation.[4] Next, verify that your reaction conditions, especially temperature, are optimal for the specific reagent system you are using. Finally, ensure your reaction is free from moisture, as water can rapidly quench many brominating agents.[4]
Below is a logical workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low conversion.
Q2: I suspect my brominating agent has degraded. How can I confirm this, and what are the best practices for handling and storage?
A2: This is a very common problem. Many brominating agents are highly reactive and susceptible to hydrolysis or decomposition if not stored correctly.
-
Phosphorus Tribromide (PBr₃): This is a colorless liquid that fumes in moist air, reacting with water to form phosphorous acid and hydrogen bromide (HBr).[5][6] If your PBr₃ is discolored (yellow or brown) or has been opened and stored for a long time, its activity is likely compromised.
-
N-Bromosuccinimide (NBS): While more stable than PBr₃, NBS can also degrade. It should be a white to off-white crystalline solid. If it appears significantly yellow or clumpy, it may have decomposed. Some procedures recommend recrystallizing NBS from water before use if purity is in doubt.
-
Appel Reaction Reagents (CBr₄ and PPh₃): Carbon tetrabromide (CBr₄) is a stable solid, but triphenylphosphine (PPh₃) can slowly oxidize in air to form triphenylphosphine oxide (TPPO). Ensure you are using fresh, high-purity PPh₃.
Best Practices:
-
Storage: Always store brominating agents in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Open reagent bottles for the minimum time necessary, preferably in a glovebox or under a stream of inert gas.
-
Verification: If you suspect degradation, it is best to use a fresh bottle of the reagent or purify the existing stock according to established procedures.[4] A small-scale test reaction on a simple primary alcohol (like 1-pentanol) can also be used to verify reagent activity before committing your main substrate.[6]
Q3: The reaction is sluggish even with fresh reagents. How should I approach optimizing the reaction temperature?
A3: Temperature control is a delicate balance. The reaction needs sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition of the starting material, product, or reagents, resulting in unwanted side products and lower yield.[4]
-
For PBr₃: The reaction is often started at 0 °C during the slow addition of PBr₃ to control the initial exothermic reaction between the alcohol and PBr₃.[6] After the addition is complete, the reaction is typically allowed to warm to room temperature or gently heated (e.g., to 40-60 °C) to drive it to completion.
-
For the Appel Reaction (PPh₃/CBr₄): This reaction is also commonly initiated at 0 °C, followed by stirring at room temperature.[7][8] The conditions are generally mild.
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Incremental Increase: If the reaction is stalled at room temperature (as confirmed by TLC after several hours), consider gently warming the reaction mixture. Increase the temperature in 10 °C increments, holding for 1-2 hours at each new temperature while monitoring for product formation and the appearance of new, unidentified spots (potential byproducts).
-
Avoid High Temperatures: For this specific substrate, which contains a carbonate ring, high temperatures should be avoided to minimize the risk of ring-opening or other decomposition pathways.
Q4: I'm concerned about the stability of the 1,3-dioxolan-2-one ring. Which brominating agent is least likely to cause side reactions?
A4: This is an excellent consideration. The cyclic carbonate is an ester and can be susceptible to hydrolysis or nucleophilic attack under harsh conditions. Therefore, choosing a method that operates under neutral or mild conditions is critical.
| Reagent System | Typical Conditions | Advantages | Potential Disadvantages |
| PBr₃ | 0 °C to RT/mild heat | High reactivity for 1°/2° alcohols; avoids carbocation rearrangements.[2][3] | Can generate acidic HBr byproduct, especially if moisture is present[6]; requires careful handling. |
| Appel Reaction (PPh₃/CBr₄) | 0 °C to RT | Very mild, neutral conditions[7][9]; suitable for sensitive substrates[7]; high yields are common.[10] | Forms stoichiometric triphenylphosphine oxide (TPPO) byproduct, which can complicate purification.[7][8] |
| SOBr₂ | Varies | Reactive | More reactive and less commonly used than SOCl₂; can form unreactive salts with bases like pyridine.[1] |
Recommendation: The Appel reaction is often the preferred choice for substrates with sensitive functional groups due to its exceptionally mild and neutral reaction conditions.[7][9] PBr₃ is also a very effective choice, but rigorous exclusion of moisture is paramount to prevent the in-situ generation of HBr, which could potentially compromise the carbonate ring.
Recommended Experimental Protocols
Protocol 1: Bromination using the Appel Reaction (PPh₃/CBr₄)
This method is highly recommended for its mild, neutral conditions, which protect the sensitive carbonate functional group.[9][10]
Materials:
-
4-(hydroxymethyl)-1,3-dioxolan-2-one
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve 4-(hydroxymethyl)-1,3-dioxolan-2-one (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM (approx. 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (1.2 eq) in a minimum amount of anhydrous DCM.
-
Add the CBr₄ solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide (TPPO).[8] The filtrate can be concentrated under reduced pressure. The crude product is often purified by column chromatography on silica gel to separate it from any remaining soluble TPPO and other impurities.
Caption: Simplified mechanism of the Appel Reaction.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
This is a classic and effective method for converting primary alcohols to bromides.[1]
Materials:
-
4-(hydroxymethyl)-1,3-dioxolan-2-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether or DCM
-
Pyridine (optional, weak base)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolve 4-(hydroxymethyl)-1,3-dioxolan-2-one (1.0 eq) in anhydrous diethyl ether (approx. 10 volumes). The use of a weak base like pyridine (1.2 eq) is optional but can help scavenge the HBr byproduct.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (0.4 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) to the dropping funnel, diluted with a small amount of anhydrous ether.
-
Add the PBr₃ solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.[6]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-6 hours, or until TLC indicates completion.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench any remaining PBr₃. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
Sources
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. youtube.com [youtube.com]
- 7. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Appel Reaction [organic-chemistry.org]
Side reactions associated with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Technical Support Center: (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and troubleshoot common issues encountered during the use of this versatile chiral building block. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
FAQ 1: Purity and Stability Issues
Question: I've observed a gradual decrease in the purity of my stored this compound, and I see an additional spot on my TLC plate. What is happening?
Answer: The most common side reaction for this compound, particularly during storage or in the presence of moisture, is hydrolysis . The cyclic carbonate functionality is susceptible to nucleophilic attack by water, leading to the ring-opening and formation of (S)-3-methoxy-1,2-propanediol. This reaction is often accelerated by acidic or basic conditions.
Troubleshooting Guide: Hydrolysis
Mechanism of Hydrolysis:
The hydrolysis of the 1,3-dioxolan-2-one ring is a well-documented reaction pathway. The presence of water, even in trace amounts, can lead to the formation of the corresponding diol, compromising the purity and reactivity of the starting material.
Caption: Hydrolysis of this compound.
Preventative Measures:
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The use of a desiccator is highly recommended.
-
Solvent Purity: Always use anhydrous solvents in your reactions. Ensure solvents are freshly distilled or obtained from a reliable commercial source and handled under inert conditions.
-
Reaction Setup: Flame-dry your glassware before use to remove any adsorbed moisture.
Troubleshooting Steps:
-
Confirm Hydrolysis: The primary byproduct, (S)-3-methoxy-1,2-propanediol, is more polar than the starting material. This can be observed by thin-layer chromatography (TLC) as a spot with a lower Rf value. You can also confirm its presence by NMR spectroscopy, looking for the disappearance of the carbonate carbonyl signal and the appearance of two hydroxyl protons.
-
Purification: If hydrolysis has occurred, the material can be repurified. Due to the significant difference in polarity and boiling point, flash column chromatography or distillation under reduced pressure can be effective.[1][2]
| Compound | Boiling Point | Polarity |
| This compound | 105-106 °C at 0.9 mmHg | Less Polar |
| (S)-3-Methoxy-1,2-propanediol | Higher than starting material | More Polar |
FAQ 2: Loss of Stereochemical Integrity
Question: I am concerned about the potential for racemization or epimerization at the chiral center. Under what conditions could this occur?
Answer: The chiral center at the C4 position of the 1,3-dioxolan-2-one ring is generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong bases could potentially lead to epimerization. This would occur through the deprotonation of the hydrogen atom at the C4 position, forming a planar enolate intermediate, which can then be reprotonated from either face, leading to a loss of stereochemical purity.
Troubleshooting Guide: Epimerization
Mechanism of Base-Catalyzed Epimerization:
Strong bases can abstract the proton at the stereocenter, leading to a loss of the defined stereochemistry.
Caption: Potential pathway for base-catalyzed epimerization.
Preventative Measures:
-
Avoid Strong Bases: When possible, use non-nucleophilic, sterically hindered bases if a basic medium is required.
-
Low Temperatures: If the use of a strong base is unavoidable, perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of epimerization.
-
Reaction Time: Keep the reaction time as short as possible.
Troubleshooting Steps:
-
Assess Enantiomeric Purity: The most reliable way to check for racemization is through chiral chromatography (HPLC or GC).
-
Reaction Optimization: If a loss of enantiomeric purity is observed, screen different bases, solvents, and temperatures to identify conditions that preserve the stereochemistry.
FAQ 3: Unexpected Gas Evolution and Product Formation
Question: During my reaction at elevated temperatures, I noticed gas evolution, and my final product has a lower molecular weight than expected. What could be the cause?
Answer: At elevated temperatures, particularly in the presence of certain catalysts, this compound can undergo decarboxylation , releasing carbon dioxide (CO₂). This is more common in reactions like ring-opening polymerization where higher temperatures are often employed.[3] The resulting reactive intermediate can then lead to various side products.
Troubleshooting Guide: Decarboxylation
Mechanism of Thermal Decarboxylation:
The loss of CO₂ from the cyclic carbonate ring can be facilitated by heat and catalysts, leading to the formation of an epoxide or other reactive species.
Caption: Thermal decarboxylation of the cyclic carbonate.
Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature and avoid unnecessary heating. If possible, conduct the reaction at the lowest effective temperature.
-
Catalyst Choice: Some transition metal catalysts are known to promote decarboxylation.[4] If this side reaction is observed, consider screening alternative catalysts.
Troubleshooting Steps:
-
Identify Byproducts: Characterize the unexpected products by spectroscopic methods (NMR, MS) to confirm the decarboxylation pathway. The formation of polymers with ether linkages instead of carbonate linkages in ring-opening polymerization is a strong indicator.[3]
-
Reaction Monitoring: Closely monitor the reaction progress by techniques like in-situ IR to detect the formation of CO₂.
FAQ 4: Reactivity with Nucleophiles - Incomplete Conversion or Side Product Formation
Question: I am performing a ring-opening reaction with an amine nucleophile, but I am observing incomplete conversion and the formation of multiple products. How can I improve this?
Answer: The reaction of cyclic carbonates with amines to form hydroxyurethanes is a powerful transformation.[5][6][7] However, the reactivity can be sluggish, and side reactions can occur.
Troubleshooting Guide: Reactions with Nucleophiles
Challenges in Ring-Opening with Amines:
-
Low Reactivity: The aminolysis of five-membered cyclic carbonates can be slow, often requiring catalysts.[8]
-
Side Reactions: The hydroxyl group of the product can potentially react further, leading to oligomerization or other byproducts.
-
Regioselectivity: Nucleophilic attack can occur at either the C2 (carbonyl) or C5 position, although attack at the carbonyl carbon is generally favored.
Optimization Strategies:
-
Catalysis: The use of organocatalysts can significantly accelerate the reaction.[8]
-
Solvent Effects: Protic solvents can sometimes improve the reactivity and conversion by mitigating the formation of hydrogen bonding networks that reduce the mobility of reactants.[5]
-
Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions.
Experimental Protocol: Catalyzed Ring-Opening with an Amine
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent, add the amine nucleophile (1.0-1.2 eq).
-
Add the chosen catalyst (e.g., TBD, 1-10 mol%).
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Summary of Potential Side Reactions
| Side Reaction | Triggering Conditions | Key Indicator(s) | Prevention/Mitigation |
| Hydrolysis | Presence of water, acidic/basic conditions | Formation of (S)-3-methoxy-1,2-propanediol (more polar spot on TLC) | Store under inert gas, use anhydrous solvents, flame-dry glassware. |
| Epimerization | Strong bases, prolonged reaction times | Loss of enantiomeric purity (chiral HPLC/GC) | Avoid strong bases, use low temperatures, minimize reaction time. |
| Decarboxylation | High temperatures, certain catalysts | Gas evolution (CO₂), formation of lower molecular weight byproducts | Precise temperature control, screen for alternative catalysts. |
| Incomplete Reaction with Nucleophiles | Insufficient reactivity, inappropriate solvent | Low yield, presence of starting material | Use of catalysts, optimize solvent and stoichiometry. |
References
-
Zhang, J., & Wu, L. (2020). An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbamates. Molecules, 25(15), 3489. [Link]
-
Komiya, K., et al. (1997). Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides To Yield Polycarbonate without the Ether Unit by Suppression of Elimination of Carbon Dioxide. Macromolecules, 30(24), 7394-7401. [Link]
-
The possible decarboxylation reaction mechanism. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. (2020). MDPI. [Link]
-
A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. (2018). Polymer Chemistry. [Link]
- Cyclic carbonates and their reactions with amines. (2001).
-
Decarboxylation. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]
-
DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines. (2017). RSC Publishing. [Link]
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (2022). National Institutes of Health. [Link]
-
Understanding the ring-opening polymerisation of dioxolanones. (2021). RSC Publishing. [Link]
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (2022). Forschungszentrum Jülich. [Link]
Sources
- 1. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US6228979B1 - Cyclic carbonates and their reactions with amines - Google Patents [patents.google.com]
- 7. Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis [specificpolymers.com]
- 8. DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00220C [pubs.rsc.org]
Technical Support Center: Purification of Products from (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Welcome to the technical support center for the purification of compounds derived from (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions (FAQs). Our aim is to provide not just solutions, but a deeper understanding of the principles behind these purification strategies.
Introduction: The Purification Challenge
This compound is a valuable chiral synthon, frequently employed in the asymmetric synthesis of nucleoside analogues and other complex molecules. The inherent chirality and reactivity of this starting material often lead to product mixtures containing diastereomers, unreacted starting materials, and various byproducts. Effective purification is therefore critical to obtaining the desired compound with high purity and stereochemical integrity.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during the purification of your target compound.
I. Column Chromatography Issues
Column chromatography is a fundamental technique for purifying reaction mixtures.[1] However, achieving optimal separation can be challenging.
Question 1: My desired product is co-eluting with the unreacted this compound. How can I improve the separation?
Answer:
Co-elution with the starting material is a common issue, particularly if your product has a similar polarity. Here’s a systematic approach to resolving this:
-
Understand the Polarity: this compound is a relatively polar molecule due to the carbonate and ether functionalities. If your product is also polar, separation on silica gel can be difficult.
-
Solvent System Optimization: The key to good separation is finding a solvent system that provides an optimal difference in retention factors (Rƒ) between your product and the starting material.
-
Initial Screening with TLC: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rƒ value of ~0.3-0.4 for your product, with a clear separation from the starting material spot.
-
Gradient Elution: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar starting material on the column longer.
-
-
Alternative Adsorbents: If silica gel fails to provide adequate separation, consider alternative stationary phases. For instance, alumina can sometimes offer different selectivity for polar compounds.
Experimental Protocol: Optimizing a Gradient Elution for Column Chromatography
-
TLC Analysis:
-
Spot your crude reaction mixture on at least three TLC plates.
-
Develop each plate in a different solvent system. Good starting points for polar compounds include mixtures of Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Ethyl Acetate/Methanol.
-
Visualize the spots (e.g., using a UV lamp or an appropriate stain).
-
Select the solvent system that shows the best separation between your product and the starting material.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the "slurry method" with your initial, least polar solvent to ensure a homogenous packing.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Running the Column:
-
Begin eluting with the initial non-polar solvent.
-
Gradually increase the polarity of the eluent by slowly adding the more polar solvent. For example, start with 100% hexane, then move to 9:1 hexane/ethyl acetate, then 8:2, and so on.
-
Collect fractions and analyze them by TLC to track the elution of your product.
-
Question 2: I have formed two diastereomers that are difficult to separate by standard column chromatography. What are my options?
Answer:
The separation of diastereomers is a frequent challenge when using chiral starting materials. While sometimes achievable on standard silica gel, it often requires more specialized techniques.
-
Flash Column Chromatography: This technique, which uses pressure to increase the flow rate, can sometimes improve the resolution between closely eluting spots. Careful optimization of the solvent system is still crucial. A study on the Michael addition of a chiral dioxolanone demonstrated the successful separation of diastereomers using flash column chromatography with a silica gel stationary phase and an Ether/hexane solvent system.[2]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard column chromatography.
-
Normal-Phase HPLC: Using a silica or other polar stationary phase can be effective.
-
Chiral HPLC: This is the most powerful technique for separating stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times. Developing a chiral HPLC method often involves screening different chiral columns and mobile phases.
-
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel, Alumina | Organic Solvents (e.g., Hexane/Ethyl Acetate) | Fast, suitable for large quantities. | Lower resolution than HPLC. |
| Normal-Phase HPLC | Silica, Diol, Cyano | Non-polar organic solvents | Higher resolution than flash chromatography. | Can be expensive for large-scale purification. |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Varies (Normal or Reverse Phase) | Highest resolution for stereoisomers. | Method development can be complex and costly. |
II. Recrystallization and Precipitation Issues
Recrystallization is a powerful technique for purifying solid products.
Question 3: My product oils out during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Use a Solvent Pair: If a single solvent doesn't work, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[3]
-
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small scratches provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of a hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the flask or seeding the solution.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum.
For protected nucleosides, which are common derivatives of this compound, a mixture of a polar solvent like methanol with a non-polar solvent system such as hexane and methylene chloride can be effective for purification by slurry washing or recrystallization.[4]
III. Chiral Purity and Analysis
Question 4: How can I confirm the diastereomeric ratio and enantiomeric excess of my product?
Answer:
Assessing the stereochemical purity of your product is crucial.
-
Chiral HPLC: This is the gold standard for determining both diastereomeric ratios and enantiomeric excess (ee). The area under each peak in the chromatogram corresponds to the relative amount of each stereoisomer. Method development can be complex, often requiring screening of various chiral stationary phases and mobile phases.
-
NMR Spectroscopy:
-
Diastereomers: Diastereomers have different physical properties and, therefore, will often show distinct signals in ¹H and ¹³C NMR spectra. By integrating the peaks corresponding to each diastereomer, you can determine their ratio.
-
Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess using NMR, you must use a chiral resolving agent or a chiral solvating agent to induce a chemical shift difference between the enantiomers.
-
-
Supercritical Fluid Chromatography (SFC): For some dioxolane derivatives, chiral SFC using an amylose-based column has been shown to be an effective method for enantiomeric separation.[4]
Diagram 1: General Workflow for Purification and Analysis
Sources
Enhancing diastereoselectivity in (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one mediated alkylations
Technical Support Center: (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one Mediated Alkylations
Welcome to the technical support guide for enhancing diastereoselectivity in alkylations utilizing the this compound chiral auxiliary. This resource is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize this powerful asymmetric transformation. We will move beyond simple protocols to explore the mechanistic underpinnings of stereocontrol, providing you with the rationale needed to make informed decisions during your experiments.
Core Principles: Understanding the Source of Diastereoselectivity
The effectiveness of this chiral auxiliary hinges on its ability to enforce a rigid, predictable conformation upon enolization, thereby directing the approach of an electrophile to one specific face of the enolate. The key to high diastereoselectivity is the formation of a chelated (Z)-enolate intermediate.
The process begins with the acylation of the auxiliary to form the N-acyl imide. Upon treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the α-proton is abstracted. The metal cation is then chelated by both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the methoxymethyl substituent at the C4 position, locks the enolate into a specific conformation. The substituent effectively blocks the "top face," forcing the incoming electrophile to approach from the less sterically hindered "bottom face."[1][2] This controlled approach is the origin of the high diastereoselectivity observed in this reaction.
Sources
Technical Support Center: Stereoselective Cleavage of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stereoselective cleavage of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one. Our goal is to equip you with the foundational knowledge and practical protocols to preserve the critical stereochemical integrity of your molecules during this synthetic step.
Introduction: The Challenge of Preserving Chirality
This compound is a valuable chiral building block in asymmetric synthesis. The C4 stereocenter is paramount, and its configuration must be retained during the cleavage of the dioxolanone ring to unmask the desired 1,2-diol functionality. However, the proximity of the stereocenter to the carbonyl group of the cyclic carbonate presents a significant risk of racemization, particularly under harsh acidic or basic conditions. This guide will delve into the mechanisms of racemization and provide actionable strategies to mitigate this issue.
Troubleshooting Guide: Loss of Optical Purity
This section addresses common issues encountered during the cleavage of this compound that lead to a decrease in enantiomeric excess (ee).
Q1: I'm observing significant racemization (low ee) in my product after cleaving the dioxolanone. What is the likely cause?
A1: The most probable cause of racemization is the formation of a planar, achiral enol or enolate intermediate under the cleavage conditions.
The chiral center at C4 is directly adjacent to the carbonyl group of the carbonate. In the presence of acid or base, this proton can be abstracted, leading to the formation of an enol or enolate. This intermediate is planar at the C4-C5 bond, temporarily destroying the stereocenter. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[1][2][3]
Mechanism of Racemization:
-
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen is protonated, making the α-proton at C4 more acidic. A base (e.g., water, solvent) can then abstract this proton to form a planar enol intermediate.[4]
-
Base-Catalyzed Racemization: A strong base can directly deprotonate the C4 position, forming a planar enolate intermediate.[5]
Below is a diagram illustrating the acid-catalyzed racemization pathway.
Caption: Acid-catalyzed racemization via a planar enol intermediate.
Q2: My reaction conditions are only mildly acidic/basic, yet I still see some loss of optical purity. Why?
A2: Even mild conditions can be sufficient to catalyze enolization, especially with prolonged reaction times or elevated temperatures.
The acidity of the C4 proton is enhanced by the adjacent electron-withdrawing carbonyl group. Factors that can exacerbate racemization under seemingly mild conditions include:
-
Extended Reaction Times: The longer the chiral molecule is exposed to racemizing conditions, the more the enantiomeric excess will degrade.
-
Elevated Temperatures: Increased thermal energy can overcome the activation barrier for enolization more readily.
-
Local Concentration Effects: In heterogeneous reactions or during slow addition of reagents, localized areas of high acid or base concentration can occur, promoting racemization.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials, including the chiral dioxolanone, are of high enantiomeric purity.[1]
-
Use Anhydrous Solvents: Water can participate in proton transfer steps that facilitate racemization.
-
Strict Temperature Control: Maintain the recommended reaction temperature, using an internal thermometer for accuracy.
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Frequently Asked Questions (FAQs) & Recommended Protocols
This section provides answers to common questions and offers starting protocols for stereoretentive cleavage.
Q3: What is the most reliable method to cleave this compound without racemization?
A3: Enzymatic hydrolysis is generally the most reliable method for stereoretentive cleavage of cyclic carbonates.
Lipases and esterases are highly selective enzymes that can catalyze the hydrolysis of the carbonate ester bond under mild, neutral pH conditions, without affecting the stereocenter at C4.[6] The enzyme's chiral active site interacts with the substrate in a specific orientation, ensuring that the hydrolysis occurs without epimerization.
Recommended Protocol: Enzymatic Hydrolysis
-
Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica lipase B (CAL-B), Porcine pancreatic lipase) and esterases (e.g., Pig liver esterase) to find the most efficient one for your substrate.
-
Reaction Setup:
-
Dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0). A co-solvent like THF or DMSO may be used to improve solubility.
-
Add the selected enzyme (e.g., 5-10% w/w of the substrate).
-
Stir the mixture at a controlled temperature (typically 25-40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, denature the enzyme by adding a water-miscible organic solvent (e.g., acetone or ethanol) and filter.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the product diol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Caption: Stereoretentive enzymatic cleavage workflow.
Q4: Are there any chemical methods that can be used with minimal risk of racemization?
A4: Yes, mild acidic or basic hydrolysis under carefully controlled conditions can minimize racemization. The key is to use conditions that are strong enough to cleave the carbonate but not so harsh as to promote significant enolization.
Table 1: Comparison of Cleavage Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Enzymatic Hydrolysis | Lipase or Esterase in buffer | pH 7, 25-40 °C | High stereoselectivity, mild conditions. | Enzyme cost and screening may be required. |
| Mild Basic Hydrolysis | LiOH, K₂CO₃, or Ba(OH)₂ in aq. THF or MeOH | 0 °C to room temperature | Generally good for carbonates. | Risk of racemization if not carefully controlled. |
| Mild Acidic Hydrolysis | Dilute HCl or H₂SO₄ in aq. THF | 0 °C to room temperature | Effective for acetal-like structures. | Higher risk of racemization via enol formation.[7] |
Recommended Protocol: Mild Basic Hydrolysis
-
Reaction Setup:
-
Dissolve this compound in a mixture of THF and water (e.g., 4:1 v/v) and cool to 0 °C.
-
Add a slight excess (e.g., 1.1 equivalents) of a mild base like lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) portion-wise.
-
-
Monitoring and Work-up:
-
Stir at 0 °C and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or NH₄Cl solution) to pH 7.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
Analyze the enantiomeric excess by chiral chromatography.
-
Q5: How can I accurately determine the enantiomeric excess of my product?
A5: Chiral chromatography (HPLC or GC) is the most common and reliable method.
To accurately determine the ee, you will need a chiral stationary phase that can resolve the two enantiomers of your product diol.
-
Method Development: Develop a chiral HPLC or GC method using a suitable column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Racemic Standard: Synthesize or purchase a racemic sample of the product to confirm the separation of the two enantiomer peaks.[5]
-
Analysis: Analyze your reaction product under the optimized conditions to determine the ratio of the two enantiomers and calculate the ee.
Concluding Remarks
Preventing racemization during the cleavage of this compound is achievable with a sound understanding of the underlying chemical principles and careful control of reaction conditions. For applications where maximum stereochemical purity is essential, enzymatic hydrolysis is the recommended first choice. When employing chemical methods, meticulous optimization of temperature, reaction time, and reagent stoichiometry is critical to success. Always validate your results with a reliable method for determining enantiomeric excess.
References
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available at: [Link]
-
Racemization of Carbonyl Compounds. (2016). AK Lectures. Available at: [Link]
-
Racemization. Wikipedia. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Racemization of Chiral Carbonyl Compounds. (2014). YouTube. Available at: [Link]
-
Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. National Institutes of Health. Available at: [Link]
-
Enzymatic kinetic resolution of 4‐(chloromethyl)‐1,3‐dioxolan‐2‐one. ResearchGate. Available at: [Link]
Sources
Managing moisture sensitivity in reactions involving dioxolanones
Welcome to the Technical Support Center for Dioxolanone Chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for managing moisture sensitivity in reactions involving dioxolanones. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Dioxolanones are five-membered heterocyclic compounds containing both an ester and an acetal functional group. This unique structure makes them valuable synthetic intermediates, particularly as chiral synthons derived from α-hydroxy acids and as monomers for ring-opening polymerization to produce functional poly(α-hydroxy acid)s.[1][2][3][4] However, the presence of the acetal moiety, in particular, renders the ring highly susceptible to hydrolysis, even by trace amounts of water, which can compromise reaction yields, product purity, and polymer molecular weight.[5][6][7]
This guide is structured to address the most common challenges you will face, from troubleshooting failed reactions to proactively setting up experiments for success.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems encountered during reactions involving dioxolanones. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Q1: I've set up my reaction involving a dioxolanone, but I'm seeing very low conversion of my starting material or no product formation at all. What's going wrong?
A1: This is the most common issue when working with moisture-sensitive compounds. The root cause is almost always the presence of water, which can interfere in several ways. Let's break down the possibilities.
Potential Cause A: Hydrolysis of the Dioxolanone Ring
The primary culprit is the acid-catalyzed hydrolysis of the acetal functional group within the dioxolanone ring.[6][7][8] Even trace amounts of water, in the presence of an acid catalyst (or Lewis acid), can break open the ring, reverting it to the parent α-hydroxy acid and aldehyde/ketone. This decomposition pathway competes directly with your desired reaction.
-
Causality Explained: The oxygen atoms of the acetal are Lewis basic and can be protonated by an acid. This makes the acetal carbon highly electrophilic and susceptible to nucleophilic attack by water, leading to ring opening.
-
Solution: Implement Rigorous Anhydrous Techniques. You must assume all components of your reaction are contaminated with water until proven otherwise.
-
Glassware Preparation: Standard oven-drying (125 °C for >24 hours) is a minimum.[9] For highly sensitive reactions, flame-drying the assembled apparatus under a flow of inert gas is superior for removing physisorbed water from glass surfaces.[9][10][11]
-
Inert Atmosphere: Your reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon.[12][13] A simple balloon is often insufficient. A Schlenk line or a glovebox provides the most robust protection by allowing you to evacuate the flask of air and moisture before backfilling with inert gas.[14][15]
-
Solvent Purity: Use freshly opened, commercially available anhydrous solvents. For maximum dryness, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ethers, CaH₂ for hydrocarbons and chlorinated solvents).[16][17][18]
-
Reagent Handling: Handle all reagents, especially catalysts and the dioxolanone itself, under a positive pressure of inert gas using syringe techniques.[10][11][13]
-
Potential Cause B: Inhibition of Moisture-Sensitive Reagents/Catalysts
Many reagents used in conjunction with dioxolanones, such as organometallics (e.g., Grignard reagents, organolithiums) or certain catalysts, are themselves highly moisture-sensitive.[19] Water will quench these reagents faster than they can react with your substrate.
-
Causality Explained: Organometallic reagents are potent bases and will preferentially react with protic sources like water, destroying the active reagent. Similarly, many Lewis acid catalysts can be deactivated or hydrolyzed by water.
-
Solution: Verify Anhydrous Conditions and Reagent Activity.
-
Quantify Water Content: Before starting, consider verifying the water content of your solvent using Karl Fischer titration, which is the gold standard for aquametry.[20][21] Other methods, including 19F NMR-based techniques, can offer even higher sensitivity for trace water detection.[22][23]
-
Use Fresh Reagents: Use freshly opened bottles of reagents or titrate older bottles to determine their active concentration.
-
Below is a decision tree to guide you through troubleshooting low yield.
Caption: Troubleshooting workflow for low yield in dioxolanone reactions.
Issue 2: Product Decomposition During Workup or Purification
Q2: My reaction seems to work well according to TLC analysis, but I lose my product during the aqueous workup or subsequent purification (e.g., silica gel chromatography). Why?
A2: This is a classic problem related to the latent instability of the dioxolanone ring under acidic conditions.
Potential Cause A: Acid-Catalyzed Hydrolysis During Workup
If your reaction was run under acidic conditions, the catalyst must be neutralized before extensive contact with water. Adding water directly to the acidic organic mixture creates the perfect environment for rapid hydrolysis of your product.[5][8]
-
Causality Explained: The mechanism is the same as described in Issue 1. The combination of an acid catalyst and a large volume of water during workup efficiently drives the ring-opening hydrolysis reaction to completion.[24]
-
Solution: Neutralize Before Washing.
-
Quench with Base: Before adding water or brine, quench the reaction by adding a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (Et₃N).[5][25] Stir for a few minutes to ensure the acid catalyst is fully neutralized.
-
Minimize Contact Time: Perform extractions quickly. Do not let the organic layer sit in a separatory funnel with an aqueous layer for extended periods.
-
Potential Cause B: Decomposition on Silica Gel
Standard silica gel is inherently acidic (pH ≈ 4-5) and has a surface coated with water and silanol groups. This environment is highly detrimental to acid-sensitive compounds like dioxolanones.
-
Causality Explained: The acidic surface of the silica gel acts as a solid-phase acid catalyst, promoting the hydrolysis of the dioxolanone as it passes through the column.
-
Solution: Use Neutralized or Alternative Stationary Phases.
-
Neutralize Silica: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine (by volume). Stir well and then pack the column. This deactivates the acidic sites on the silica surface.
-
Use Alternative Media: Consider using neutral alumina or a less acidic stationary phase like Florisil for purification.
-
Avoid Chromatography: If possible, purify the product by other means, such as recrystallization or distillation, to avoid contact with acidic stationary phases altogether.
-
Frequently Asked Questions (FAQs)
This section provides answers to common preparatory and foundational questions about handling dioxolanones and setting up moisture-sensitive reactions.
Q1: How do I properly dry solvents and what are the best drying agents to use?
A1: The choice of drying method and agent depends on the solvent and the required level of dryness.[16][17]
-
For Pre-Drying or Less Sensitive Reactions: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are suitable for removing bulk water from organic layers during a workup.[26] MgSO₄ is faster and has a higher capacity than Na₂SO₄ but is slightly acidic.
-
For Anhydrous Reactions (Reactive Drying): For preparing truly anhydrous solvents for reaction, more powerful, reactive drying agents are required. These agents chemically react with water.[17]
-
Calcium Hydride (CaH₂): Excellent for drying hydrocarbons, ethers, and amines. It reacts with water to produce H₂ gas and Ca(OH)₂.
-
Sodium/Benzophenone: A classic indicator system for ethers like THF. It produces a deep blue or purple color when the solvent is anhydrous and free of peroxides. Not suitable for halogenated solvents or alcohols.[9]
-
Molecular Sieves: These are aluminosilicates with a defined pore size that trap water molecules. 3Å sieves are ideal for drying polar solvents like ethanol and methanol, while 4Å sieves are good general-purpose drying agents for less polar solvents.[9][27] They are neutral and can be added directly to a reaction flask.[8][28]
-
| Drying Agent | Capacity | Speed | Acidity | Compatible Solvents | Incompatible Solvents |
| Na₂SO₄ | Low | Slow | Neutral | Most organic solvents | - |
| MgSO₄ | High | Fast | Weakly Acidic | Ethers, esters, alkyl halides | Highly acid-sensitive compounds |
| CaH₂ | High | Moderate | Basic | Hydrocarbons, ethers, amines | Alcohols, acids, ketones |
| Molecular Sieves (3Å/4Å) | Moderate | Moderate | Neutral | Most organic solvents | - |
| Sodium/Benzophenone | High | Fast | Strongly Basic | Ethers, hydrocarbons | Halogenated solvents, esters, ketones |
Q2: How can I set up a reaction under a rigorously anhydrous, inert atmosphere?
A2: The gold standard for this is using a Schlenk line. The protocol below outlines the key steps for ensuring your reaction vessel is free of atmospheric air and moisture.
Protocol: Setting Up an Anhydrous Reaction Using a Schlenk Line
-
Assemble and Dry Glassware: Assemble your reaction flask (with a stir bar), condenser, and any other glassware. Flame-dry all parts under vacuum by carefully heating the glass with a heat gun or a gentle blue Bunsen flame until all visible moisture is gone.[9] Safety Note: Wear appropriate gloves and ensure no flammable solvents are nearby.
-
Cool Under Inert Gas: Allow the glassware to cool to room temperature under a positive pressure of dry inert gas (argon or nitrogen).[11]
-
Purge the System (Vacuum/Backfill Cycles): This is the most critical step for removing atmospheric contaminants.
-
Evacuate the flask using the vacuum manifold of the Schlenk line for 2-3 minutes.
-
Slowly switch to the inert gas manifold to backfill the flask. You should hear the gas flow and see the bubbler respond.[12][14]
-
Repeat this vacuum-backfill cycle at least three times to ensure the atmosphere inside the flask is truly inert.[15]
-
-
Add Solvents and Reagents: Add your anhydrous solvent via a cannula or a dry syringe.[10] Similarly, add liquid reagents via syringe. Add solid reagents under a strong positive flow of inert gas to prevent air from entering the flask.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored via an oil or mercury bubbler attached to the Schlenk line.[12]
Q3: Are dioxolanones stable under basic conditions?
A3: Generally, yes. The acetal and ester functionalities are much more stable to basic conditions than acidic ones.[29][30] While strong bases under harsh conditions (e.g., heating with NaOH) can cause saponification of the ester, they are typically stable to common organic bases (e.g., amines, pyridine) and conditions used for many synthetic transformations. This stability is often exploited in synthetic strategies where other functional groups in the molecule need to be manipulated under basic conditions.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
-
Xu, Y., Perry, M. R., Cairns, S. A., & Shaver, M. P. (2019). Understanding the ring-opening polymerisation of dioxolanones. Polymer Chemistry, 10(23). Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (n.d.). A Method for Detecting Water in Organic Solvents. PMC - NIH. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Inert atmosphere methods | Laboratory techniques. Retrieved from [Link]
-
MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Salomaa, P., & Kankaanperä, A. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica. Retrieved from [Link]
-
Reddit. (2022). Removing water from a reaction by use of drying agent. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]
-
Drug Discovery Unit, University of Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. Retrieved from [Link]
-
Ruffo, F., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. Retrieved from [Link]
-
Xu, Y., Perry, M. R., Cairns, S. A., & Shaver, M. P. (2019). Understanding the ring-opening polymerisation of dioxolanones. Polymer Chemistry. Retrieved from [Link]
-
Research Explorer, The University of Manchester. (2019). Understanding the ring-opening polymerisation of dioxolanones. Retrieved from [Link]
- Delloyd's Lab-Tech Chemistry resource. (n.d.). Solvent drying and drying agents.
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Unknown Author. (2018). HYDROLYSIS REACTIONS. SlidePlayer. Retrieved from [Link]
-
ResearchGate. (n.d.). Dioxanes and dioxolanes in source waters: Occurrence, odor thresholds and behavior through upgraded conventional and advanced processes in a drinking water treatment plant. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel. Retrieved from [Link]
-
Ruffo, F., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. Retrieved from [Link]
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Welcome to the technical support center for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this versatile chiral building block. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the complexities of your reactions and achieve optimal results.
Part 1: Understanding the Landscape of Catalyst Selection
This compound is a functionalized five-membered cyclic carbonate primarily employed in ring-opening polymerization (ROP) to produce advanced polycarbonates with pendant methoxymethyl groups. The chirality of this monomer makes it a valuable precursor for stereocontrolled polymers in biomedical applications. The success of these polymerizations hinges critically on the choice of catalyst, which governs molecular weight, polydispersity, and the preservation of stereochemistry.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the main classes of catalysts used for the ROP of this compound?
There are three primary classes of catalysts for the ROP of this monomer:
-
Metal-based Catalysts: These are the most traditional and widely used catalysts. They typically operate through a coordination-insertion mechanism. Examples include tin(II) octoate (Sn(Oct)₂), zinc-based catalysts, and rare-earth metal complexes.
-
Organocatalysts: A greener alternative to metal-based systems, organocatalysts are metal-free small organic molecules. Common examples include tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), N-heterocyclic carbenes (NHCs), and thiourea-based catalysts.
-
Enzymatic Catalysts: Lipases, such as Novozym-435, can be used for the ROP of cyclic carbonates under mild conditions, offering high selectivity and biodegradability.
Q2: How does the choice of catalyst affect the properties of the resulting polymer?
The catalyst directly influences several key polymer properties:
-
Molecular Weight and Polydispersity (PDI): The nature of the catalyst and its ratio to the initiator determine the level of control over the polymerization. "Living" or "controlled" polymerizations, often achieved with well-defined metal catalysts or certain organocatalysts, yield polymers with predictable molecular weights and narrow PDIs (typically < 1.2).
-
Stereochemistry: For a chiral monomer like this compound, preserving the stereochemical integrity is crucial. The reaction mechanism dictated by the catalyst plays a key role. Coordination-insertion mechanisms are generally preferred for stereocontrol.
-
End-Group Fidelity: The catalyst can influence the structure of the polymer chain ends, which is important for subsequent block copolymerization or functionalization.
-
Purity: Metal-based catalysts can leave metallic residues in the final polymer, which may be undesirable for biomedical applications. Organocatalysts and enzymatic catalysts offer the advantage of producing metal-free polymers.
Q3: Are there any specific challenges associated with the polymerization of five-membered cyclic carbonates like this one?
Yes, five-membered cyclic carbonates are thermodynamically less prone to polymerize compared to their six-membered counterparts. A significant side reaction is decarboxylation (loss of CO₂), which leads to the formation of ether linkages in the polymer backbone instead of the desired carbonate groups.[1] This is often exacerbated by high temperatures and certain catalyst types.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses common problems encountered during the polymerization of this compound in a question-and-answer format.
Q1: I am observing low or no monomer conversion. What are the likely causes and how can I fix this?
-
Potential Cause 1: Catalyst/Initiator Inactivity. Many catalysts, particularly metal-based ones and organocatalysts like DBU, are highly sensitive to moisture and air.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly purified and dried monomer, solvent, and initiator.
-
-
Potential Cause 2: Impurities. The monomer or solvent may contain impurities that quench the catalyst or act as inhibitors.
-
Solution: Purify the monomer (e.g., by distillation or recrystallization) and the solvent using appropriate drying agents and distillation techniques.
-
-
Potential Cause 3: Incorrect Temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or favor side reactions.
-
Solution: Consult the literature for the optimal temperature range for your chosen catalyst system. For many systems, temperatures between 100-130°C are a good starting point.
-
Q2: My final polymer has a very broad polydispersity (PDI > 1.5). How can I achieve better control?
-
Potential Cause 1: Chain Transfer Reactions. Impurities with active protons (e.g., water, alcohols) can act as chain transfer agents, leading to the formation of new polymer chains and broadening the PDI.
-
Solution: As with low conversion issues, ensure all reagents and glassware are scrupulously dry.
-
-
Potential Cause 2: Inefficient Initiation. If the initiation step is slow compared to the propagation step, it can lead to a broad PDI.
-
Solution: Ensure a proper initiator is used. For many ROP reactions, a primary alcohol like benzyl alcohol is an effective initiator. The choice of initiator should be matched with the catalyst.
-
-
Potential Cause 3: Transesterification. At higher temperatures, intramolecular or intermolecular transesterification can occur, leading to a scrambling of chain lengths and a broader PDI.
-
Solution: Optimize the reaction temperature and time. Shorter reaction times at the lowest effective temperature can help minimize these side reactions.
-
Q3: My NMR analysis suggests the presence of ether linkages, indicating decarboxylation. How can I minimize this?
-
Potential Cause: High Reaction Temperature. Decarboxylation is a thermally driven process.
-
Solution: Lower the reaction temperature. This may require a longer reaction time or a more active catalyst.
-
-
Potential Cause: Catalyst Choice. Some catalysts are more prone to inducing decarboxylation.
-
Solution: Consider using catalysts known for their high selectivity for carbonate formation. For example, certain well-defined zinc or yttrium complexes have shown good performance in this regard.
-
Part 3: Experimental Protocols and Data
Protocol: Controlled Ring-Opening Polymerization of this compound using Sn(Oct)₂
This protocol describes a typical procedure for the controlled ROP of this compound.
Materials:
-
This compound (purified)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (initiator, dried over CaH₂)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add this compound (e.g., 1.0 g, 6.84 mmol) to a Schlenk flask.
-
Initiator and Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer. Then, add the desired amount of benzyl alcohol initiator. For a target degree of polymerization of 100, you would add 6.84 x 10⁻⁵ mol of benzyl alcohol.
-
Catalyst Addition: Add the Sn(Oct)₂ catalyst. A monomer-to-catalyst ratio of 500:1 to 1000:1 is common.
-
Polymerization: Place the sealed flask in a preheated oil bath at 110-130°C and stir for the desired time (e.g., 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dissolve the crude polymer in a small amount of dichloromethane or THF.
-
Purification: Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum at 40°C to a constant weight.
Comparative Data on Catalyst Systems
| Catalyst System | Typical Temperature (°C) | Typical PDI | Advantages | Disadvantages |
| Sn(Oct)₂ / R-OH | 110 - 140 | 1.1 - 1.5 | Commercially available, robust | Metal contamination, moderate control |
| DBU / R-OH | 25 - 60 | 1.1 - 1.3 | Metal-free, mild conditions | Sensitive to impurities |
| N-Heterocyclic Carbenes (NHCs) | 0 - 25 | 1.05 - 1.2 | High control, very fast | Air and moisture sensitive |
| Novozym-435 | 60 - 90 | 1.2 - 1.8 | Green, mild conditions, selective | Slower reaction rates, cost |
Part 4: Visualizing Workflows and Mechanisms
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting the appropriate catalyst.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to troubleshooting low monomer conversion.
References
-
Endo, T., et al. (2010). Ring-Opening Polymerization of Six-Membered Cyclic Carbonates: A Greener Approach to Polycarbonates. Polymer Journal.
-
Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews.
-
Dove, A. P. (2010). Organocatalysis for Ring-Opening Polymerization. ACS Catalysis.
-
Dechy-Cabaret, O., et al. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews.
-
Albertsson, A.-C., & Varma, I. K. (2002). Recent Developments in Ring-Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
In the landscape of modern drug development and asymmetric synthesis, the precise quantification of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The chiral building block, (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, serves as a critical intermediate in the synthesis of numerous pharmacologically active compounds. Its stereochemical integrity directly influences the stereochemistry of the final product. Consequently, robust and reliable analytical methodologies for determining its enantiomeric excess (ee) are paramount.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, enabling researchers and quality control professionals to select and optimize the most appropriate method for their specific needs, from high-throughput screening to final product release. The enantiomeric excess specifies the degree to which one enantiomer is present in excess of the other in a mixture.[1]
Pillar 1: Chiral Chromatography - The Gold Standard
Chromatographic separation on a chiral stationary phase (CSP) is the most powerful and widely used approach for accurately determining enantiomeric excess.[2] The fundamental principle involves the differential interaction between the two enantiomers and the chiral environment of the stationary phase. This creates a transient diastereomeric complex, leading to different retention times and, thus, separation. For a volatile and thermally stable molecule like 4-(methoxymethyl)-1,3-dioxolan-2-one, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent options.
Chiral Capillary Gas Chromatography (GC)
Chiral GC is a highly sensitive and high-resolution technique ideal for analyzing volatile and semi-volatile compounds.[3][4] Its suitability for this specific dioxolanone is high, given the compound's structure and likely volatility. The key to success in chiral GC is the selection of an appropriate CSP, which for this class of compounds are typically derivatized cyclodextrins.[5]
Causality of Method Design: The choice of a cyclodextrin-based CSP is deliberate. The hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin create multiple potential interaction points (inclusion complexation, hydrogen bonding, dipole-dipole interactions) with the analyte.[3] For 4-(methoxymethyl)-1,3-dioxolan-2-one, the ether and carbonyl functional groups are prime sites for these interactions. The specific derivative on the cyclodextrin (e.g., permethylated, acetylated) fine-tunes the selectivity for a particular class of molecules. A column like a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin phase has shown excellent separation for analogous dioxolane structures and is a logical starting point.[6]
Experimental Workflow: Chiral Gas Chromatography
Caption: Workflow for ee determination by Chiral GC.
Detailed Protocol: Chiral GC
-
System Preparation: Equip a gas chromatograph with a Flame Ionization Detector (FID) and a suitable chiral capillary column (e.g., Rt-bDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Standard Preparation:
-
Racemic Standard: Prepare a solution of racemic 4-(methoxymethyl)-1,3-dioxolan-2-one at approximately 1 mg/mL in methanol. This is critical for confirming peak identification and calculating resolution.
-
Sample Solution: Prepare the (S)-enantiomer sample at the same concentration.
-
-
Instrumental Conditions:
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min. Hydrogen often provides better efficiency.[4]
-
Injector Temperature: 220 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C and hold for 5 minutes. (Note: This program is a starting point and must be optimized).
-
Detector Temperature: 250 °C.
-
-
Analysis and Calculation:
-
Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers and to ensure baseline separation (Resolution > 1.5).
-
Inject the sample to be tested.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = (|Area_S - Area_R|) / (Area_S + Area_R) * 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiopurity analysis in the pharmaceutical industry.[2][7] The vast array of available Chiral Stationary Phases (CSPs) provides a high probability of finding a suitable method. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are exceptionally effective for a broad range of chiral compounds.[7][8]
Causality of Method Design: Polysaccharide-based CSPs form chiral grooves and cavities where analytes can bind. The separation mechanism is a complex combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone are crucial for creating the specific interaction sites. For the target molecule, the polar carbonyl and ether groups will be the primary interactors. The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., water/acetonitrile) chromatography depends on the analyte's solubility and the specific CSP. For this dioxolanone, a normal-phase method is often a successful first approach.
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC
-
System Preparation: Use an HPLC system with a UV detector. Install a polysaccharide-based chiral column (e.g., Chiralpak® IC-3, 250 x 4.6 mm, 3 µm).
-
Standard Preparation:
-
Racemic Standard: Prepare a 0.5 mg/mL solution of racemic 4-(methoxymethyl)-1,3-dioxolan-2-one in the mobile phase.
-
Sample Solution: Prepare the (S)-enantiomer sample at the same concentration.
-
-
Instrumental Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio must be optimized to achieve a good balance between resolution and analysis time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the carbonate chromophore has low UV absorbance, a low wavelength is necessary).
-
-
Analysis and Calculation:
-
Inject the racemic standard to identify the retention times of the two enantiomers and confirm baseline separation.
-
Inject the sample.
-
Calculate the enantiomeric excess using the peak areas as described in the GC method.
-
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between gas mobile phase and chiral stationary phase. | Partitioning between liquid mobile phase and chiral stationary phase. |
| Best For | Volatile, thermally stable compounds. | Wide range of compounds, including less volatile and polar ones. |
| Sensitivity | Very high (FID detector). | High (UV detector), but can be limited by chromophore. |
| Speed | Typically faster run times. | Can be slower, but optimizable. |
| Solvent Use | Minimal (only for sample prep). | Significant (mobile phase). |
| Column Cost | Generally lower. | Generally higher. |
| Robustness | Very robust and reproducible. | Robust, but mobile phase preparation requires care. |
Pillar 2: NMR Spectroscopy - A Mechanistic Insight
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses a chiral environment to induce a chemical shift difference (Δδ) between corresponding signals of the two enantiomers.[9] This is achieved by adding a Chiral Solvating Agent (CSA), which forms rapidly exchanging, short-lived diastereomeric complexes with the analyte enantiomers.
Causality of Method Design: The formation of diastereomeric complexes means that the nuclei in the (R)-analyte and (S)-analyte are no longer in chemically equivalent environments, leading to separate signals in the NMR spectrum.[10] The magnitude of the separation depends on the strength and geometry of the interaction between the CSA and the analyte. The integration of these separated signals provides a direct and accurate measure of the enantiomeric ratio. This method is non-destructive and can be highly accurate.
Experimental Workflow: NMR with Chiral Solvating Agent
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.sk [hplc.sk]
- 5. gcms.cz [gcms.cz]
- 6. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones versus (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Evans' Oxazolidinones: The Gold Standard for Enolate-Based Asymmetric Reactions
First introduced by David Evans, chiral N-acyloxazolidinones are among the most powerful and widely utilized chiral auxiliaries for asymmetric synthesis.[4] Their success stems from a convergence of factors: they are readily prepared from common α-amino acids, they can be easily acylated, and most importantly, they provide a rigid scaffold that directs the stereochemical course of a wide array of reactions with exceptional fidelity.[2]
Mechanism of Stereocontrol
The remarkable stereodirecting ability of Evans' auxiliaries is rooted in their capacity to form a conformationally rigid, chelated (Z)-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, benzyl, or tert-butyl derived from valine, phenylalanine, or tert-leucine, respectively) effectively shields one face of the enolate. This steric hindrance dictates that an incoming electrophile must approach from the less hindered face, resulting in the formation of a new stereocenter with a predictable absolute configuration.[4][5]
In the case of asymmetric aldol reactions, the stereochemical outcome is elegantly rationalized by the Zimmerman-Traxler transition state model. The reaction proceeds through a highly ordered, chair-like six-membered transition state involving the boron-chelated (Z)-enolate. To minimize steric clashes, both the aldehyde substituent and the auxiliary's C4 substituent occupy pseudo-equatorial positions, leading to the reliable formation of syn-aldol products.[4][6]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Analysis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one and its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one and its derivatives are important chiral building blocks in the synthesis of a variety of pharmaceutical compounds. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive analysis of these valuable compounds. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data for robust characterization.
Introduction: The Significance of Chiral Dioxolanones
This compound, with the chemical formula C₅H₈O₄ and a molecular weight of 132.12 g/mol , serves as a versatile chiral precursor.[1][2] Its derivatives, synthesized from the parent alcohol (S)-(-)-4-(hydroxymethyl)-1,3-dioxolan-2-one, are integral to the development of novel therapeutics. The stereochemistry at the C4 position is crucial for the biological activity of the final drug substance, necessitating rigorous analytical techniques to confirm and control chirality throughout the synthetic process.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For chiral molecules like this compound derivatives, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification Based on Analogs |
| C=O | - | ~155 | The carbonyl carbon in 1,3-dioxolan-2-ones typically resonates in this region.[3] |
| O-CH-CH₂ | ~4.9 - 5.1 (m) | ~74 | The methine proton on the dioxolane ring is expected to be a multiplet due to coupling with the adjacent CH₂ protons. The corresponding carbon chemical shift is consistent with similar substituted dioxolanones.[4] |
| O-CH₂-CH | ~4.3 - 4.6 (m) | ~67 | The diastereotopic protons of the dioxolane ring methylene group will appear as a multiplet. |
| CH₂-O-CH₃ | ~3.6 - 3.8 (m) | ~72 | The methylene protons adjacent to the methoxy group are expected in this range. |
| O-CH₃ | ~3.4 (s) | ~59 | The methoxy group protons will appear as a singlet. |
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis requires meticulous sample preparation and standardized acquisition parameters.
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good starting point for this class of compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Key parameters to consider:
-
Spectral width: ~12 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
Data Acquisition (¹³C NMR):
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Key parameters to consider:
-
Spectral width: ~220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Visualization of the NMR Workflow
Caption: Workflow for NMR analysis of dioxolanone derivatives.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Comparison of Ionization Techniques: EI vs. ESI
The choice of ionization technique is critical and depends on the nature of the analyte and the desired information.
-
Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons.[6] This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is useful for structural elucidation and library matching.[7][8] However, the molecular ion peak may be weak or absent for some compounds.[9]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is well-suited for polar and thermally labile molecules.[10] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination.[7][9]
For the analysis of this compound derivatives, a combination of both techniques is often beneficial. GC-MS with EI can provide valuable structural information from the fragmentation pattern, while LC-MS with ESI can confirm the molecular weight.
Predicted Mass Spectrum and Fragmentation Pattern
Based on the known fragmentation of cyclic carbonates and related heterocyclic compounds, we can predict the key fragments for this compound under EI conditions.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Proposed Loss |
| 132 | [C₅H₈O₄]⁺• | Molecular Ion (M⁺•) |
| 101 | [C₄H₅O₃]⁺ | Loss of •OCH₃ |
| 87 | [C₃H₃O₃]⁺ | Loss of •CH₂OCH₃ |
| 73 | [C₃H₅O₂]⁺ | Rearrangement and loss of CO₂ |
| 45 | [CH₂OCH₃]⁺ | Cleavage of the side chain |
| 44 | [CO₂]⁺• | Loss of the rest of the molecule |
Visualization of the Proposed EI Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Analysis
GC-MS (EI) Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
LC-MS (ESI) Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).
-
-
Instrumental Parameters:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument.
-
Scan Range: m/z 50-500.
-
-
Conclusion
The comprehensive analysis of this compound and its derivatives relies on the synergistic use of NMR and mass spectrometry. NMR spectroscopy provides the definitive structural and stereochemical information, while mass spectrometry confirms the molecular weight and offers valuable structural clues through fragmentation analysis. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize these crucial chiral building blocks, ensuring the quality and integrity of their synthetic endeavors in drug discovery and development.
References
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. [Link]
-
What are the differences between EI and ESI mass spectrometry? - Homework.Study.com. [Link]
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones - MDPI. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? - Chemistry Stack Exchange. [Link]
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? | ResearchGate. [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
(S)-(-)-4-(Methoxymethyl)-13-Dioxolan-2-One 98.0%(GC) | PureSynth. [Link]
-
Synthesis of 1,3-dioxolan-4-one monomers. | Download Scientific Diagram - ResearchGate. [Link]
-
Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. - ResearchGate. [Link]
-
Ionization Modes - Mass Spectrometry & Proteomics Facility - University of Notre Dame. [Link]
-
Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes - Fiveable. [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. [Link]
-
Figure S8: 1 H NMR spectrum of 4-(phenoxymethyl)-1,3-dioxolan-2-one (4c). [Link]
-
(PDF) Study of the stereoisomeric composition of biologically active substituted 1-[(1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles and 1-[(1,3-dioxolan-4-yl)methyl]-1H-imidazoles by NMR spectroscopy techniques - ResearchGate. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones - ResearchGate. [Link]
-
Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. [Link]
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X-ray crystallography of compounds synthesized using (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. X-ray crystallography stands as the definitive method for elucidating the absolute configuration of chiral molecules, providing unequivocal proof of stereochemistry. However, obtaining high-quality crystals suitable for diffraction studies is often a significant bottleneck. The choice of synthetic strategy, particularly the chiral auxiliary employed in asymmetric synthesis, can profoundly influence not only the stereochemical outcome of a reaction but also the crystallization propensity of the resulting diastereomers.
This guide provides an in-depth comparison of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a glycerol-derived chiral building block, with two of the most widely recognized and utilized chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams. We will explore their performance in directing stereoselective transformations and facilitating the generation of crystalline materials for X-ray crystallographic analysis, supported by experimental data and detailed protocols.
The Critical Role of Chiral Auxiliaries in Structure Determination
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one diastereomer over another.[1][2] This diastereoselective control is crucial for producing a single enantiomer of a target molecule. Beyond stereocontrol, the structural features of the chiral auxiliary can significantly impact the physical properties of the diastereomeric products, including their ability to form well-ordered crystals. A successful chiral auxiliary in the context of crystallographic studies should not only provide high diastereoselectivity but also yield products that are readily purified and crystallized.
This compound: A Glycerol-Derived Chiral Building Block
This compound is a chiral building block derived from glycerol, a readily available and biocompatible starting material.[3] Its utility in asymmetric synthesis stems from the defined stereocenter at the 4-position of the dioxolanone ring. While extensive crystallographic data on compounds directly synthesized from this specific methoxymethyl-substituted dioxolanone is not widely published, the broader class of chiral 1,3-dioxolan-4-ones has demonstrated significant utility in asymmetric synthesis, with X-ray crystallography being used to confirm the absolute configuration of the products.[4]
The presence of the dioxolanone ring system can impart a degree of rigidity to the molecule, which can be advantageous for crystallization. The stereocenter, along with the functional groups on the auxiliary, creates a specific three-dimensional arrangement that can promote ordered packing in the solid state.
Mechanistic Insight
The stereodirecting influence of chiral dioxolanones is attributed to the steric hindrance imposed by the substituent at the C4 position. This steric bulk effectively shields one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite, less hindered face. The choice of base and reaction conditions can influence the geometry of the enolate and, consequently, the stereochemical outcome.[4]
Caption: General workflow for asymmetric synthesis and crystallographic analysis.
Established Alternatives: A Comparative Analysis
A meaningful evaluation of this compound necessitates a comparison with well-established chiral auxiliaries that have a proven track record in producing crystalline materials for X-ray diffraction.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans and his group, chiral oxazolidinones are among the most reliable and widely used auxiliaries in asymmetric synthesis, particularly for aldol reactions.[5][6][7] Derived from readily available amino acids like valine and phenylalanine, these auxiliaries offer excellent stereocontrol and often yield highly crystalline products.
Key Features:
-
High Diastereoselectivity: Evans' auxiliaries are renowned for providing high levels of diastereoselectivity in a variety of reactions, including alkylations and aldol additions.[5]
-
Predictable Stereochemistry: The stereochemical outcome of reactions employing Evans' auxiliaries is highly predictable, primarily governed by the formation of a six-membered chair-like transition state.[5][7]
-
Crystallinity of Products: The rigid and planar nature of the oxazolidinone ring, coupled with the steric bulk of the substituent, often leads to the formation of highly crystalline diastereomeric products that are amenable to purification by recrystallization and subsequent X-ray analysis.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam, derived from naturally occurring camphor, is another powerful chiral auxiliary widely employed in asymmetric synthesis, particularly in Diels-Alder reactions, Michael additions, and alkylations.[8][9] Its rigid bicyclic structure provides a well-defined chiral environment, leading to excellent stereocontrol.
Key Features:
-
High Stereocontrol: The rigid camphor backbone effectively shields one face of the reactive center, leading to high diastereoselectivity.[8]
-
Crystalline Derivatives: The inherent crystallinity of the camphorsultam moiety often imparts this property to its derivatives, facilitating purification and crystallographic analysis.
-
Versatility: It has been successfully applied in a wide range of carbon-carbon bond-forming reactions.[8]
Performance Comparison: Experimental Data
To provide a quantitative comparison, the following table summarizes typical performance data for the discussed chiral auxiliaries in key asymmetric reactions. It is important to note that direct, side-by-side comparative studies are rare, and the data presented is a synthesis of results from various literature sources.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Crystallization Amenability |
| (S)-(-)-4-(alkoxymethyl)-1,3-dioxolan-2-one derivative | Michael Addition | 90:10 | 79% | Crystalline products obtained, suitable for X-ray analysis[4] |
| Evans' Oxazolidinone | Aldol Reaction | >99:1 | 85-95% | Highly crystalline products are common[6] |
| Oppolzer's Camphorsultam | Diels-Alder | >95:5 | 70-90% | Products are often crystalline[10] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the discussed methods, detailed experimental protocols for key reactions are provided below.
Protocol 1: Asymmetric Michael Addition with a Chiral 1,3-Dioxolan-4-one
This protocol is adapted from a procedure for the Michael addition of a chiral 1,3-dioxolan-4-one to a nitroalkene, which has been shown to yield crystalline products suitable for X-ray diffraction.[4]
Materials:
-
(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one (a representative chiral dioxolanone)
-
β-nitro-4-methoxystyrene
-
Lithium diisopropylamide (LDA)
-
Dry Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)
Procedure:
-
To a solution of LDA (1.1 eq) in dry THF at -78 °C, add a solution of the chiral dioxolanone (1.0 eq) in dry THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add HMPA (2.0 eq) and stir for an additional 15 minutes.
-
Add a solution of β-nitro-4-methoxystyrene (1.2 eq) in dry THF.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
-
Crystallize the purified diastereomers from a suitable solvent system (e.g., diethyl ether/hexane) to obtain single crystals for X-ray analysis.[4]
Protocol 2: Evans' Asymmetric Aldol Reaction
This protocol describes a typical procedure for a highly diastereoselective syn-aldol reaction using an Evans' oxazolidinone auxiliary.[5][10]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dry Dichloromethane (DCM)
Procedure:
-
Acylate the oxazolidinone with propionyl chloride to form the N-propionyloxazolidinone.
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in dry DCM and cool to -78 °C.
-
Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of Et₃N (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 buffer and extract with DCM.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Crystallize the purified aldol adduct from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain X-ray quality crystals.
Caption: Key intermediates in the Evans asymmetric aldol reaction.
Protocol 3: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
This protocol outlines a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction using Oppolzer's camphorsultam as the chiral auxiliary.[11]
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
Diene (e.g., cyclopentadiene)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Dry Dichloromethane (DCM)
Procedure:
-
Prepare the N-acryloyl camphorsultam by reacting the camphorsultam with acryloyl chloride.
-
Dissolve the N-acryloyl camphorsultam (1.0 eq) in dry DCM and cool to -78 °C.
-
Add the Lewis acid (1.1 eq) dropwise and stir for 15 minutes.
-
Add the diene (2.0 eq) and stir at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and allow it to warm to room temperature.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by flash chromatography.
-
Crystallize the Diels-Alder adduct from a suitable solvent to obtain single crystals.
Conclusion and Future Outlook
The selection of a chiral auxiliary is a critical decision in the synthesis of enantiomerically pure compounds, especially when X-ray crystallographic analysis is required for absolute structure determination. While Evans' oxazolidinones and Oppolzer's camphorsultam are well-established and highly reliable choices that frequently yield crystalline products, glycerol-derived chiral building blocks like this compound represent a promising and sustainable alternative.
The available data on the broader class of chiral 1,3-dioxolan-4-ones demonstrates their capability to induce high levels of stereoselectivity and produce crystalline materials. Further research focusing on the direct application of this compound in various asymmetric transformations and the systematic study of the crystallization behavior of the resulting products will be invaluable. Such studies will not only expand the toolbox of synthetic chemists but also contribute to the development of more sustainable and efficient routes to enantiomerically pure compounds for the pharmaceutical and other industries. The ability to reliably predict and control the crystallization of diastereomeric intermediates remains a key challenge and an active area of research.
References
- Sui, J. (2023). Overview of Traditional Chiral Separation Methods.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
Chem-Station Int. Ed. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
- J. Jacques, A. Collet, S.M. Wilen, “Enantiomers, Racemates, and Resolutions”, J. Wiley & Sons, New York, 1981, p.14.
- Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099–3111.
-
Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]
-
ACS Publications. (n.d.). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Retrieved from [Link]
-
Semantic Scholar. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Terazzi, C., et al. (2023). Chemoenzymatic Synthesis of Chiral Building Blocks Based on the Kinetic Resolution of Glycerol‐Derived Cyclic Carbonates.
- da Silva, J. F. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Power, L. A., Slawin, A. M. Z., & Aitken, R. A. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845.
-
ResearchGate. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
- Power, L. A., Slawin, A. M. Z., & Aitken, R. A. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC.
-
ResearchGate. (n.d.). ChemInform Abstract: Stereoselective Radical Additions Using Chiral 1,3-Dioxolanones Derived from Lactic and Malic Acid. Retrieved from [Link]
- Labidi, A., & Yacin-Ali, A. (n.d.). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
-
ResearchGate. (n.d.). New Chiral Liquid Crystal Compounds: (S)-( )-4-[4-(Methyl)-1, 3-dioxolan-2-yl]-phenyl-4-n-alkoxybenzoates and 4-n-alkoxycinnamates. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Retrieved from [Link]
-
PubMed. (n.d.). Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis. Retrieved from [Link]
-
University of Liverpool. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Camphorsultam. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 3,3,5,5-tetrasubstituted 1,2-dioxolanes: total synthesis of epiplakinic acid F. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-4-methyl-1,3-dioxolan-2-one. Retrieved from [Link]
-
Studylib. (n.d.). Diels-Alder Reaction Lab Manual. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Glycerol carbonate as a versatile building block for tomorrow: synthesis, reactivity, properties and applications. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]
-
Studylib. (n.d.). Diels-Alder Reaction Lab Procedure. Retrieved from [Link]
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The Foundation of Stereocontrol: How 1,3-Dioxolane Auxiliaries Work
A Comprehensive Guide to Stereocontrol with 1,3-Dioxolane Auxiliaries: A Mechanistic and Comparative Analysis
For the modern synthetic chemist, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries, temporarily incorporated stereogenic units, represent a classic and reliable strategy for inducing asymmetry in prochiral substrates.[1][2] While auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are well-established, 1,3-dioxolane-based auxiliaries, derived from chiral diols, offer a compelling alternative with distinct mechanistic features and synthetic advantages.
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides an in-depth analysis of the mechanistic principles governing stereocontrol with 1,3-dioxolane auxiliaries. We will explore the underlying models of asymmetric induction, present a comparative perspective against other common auxiliaries, and provide detailed experimental protocols to bridge theory with practice.
The stereodirecting power of 1,3-dioxolane auxiliaries originates from the rigid, chiral environment they create around the reaction center. Typically derived from readily available, enantiopure C₂-symmetric diols like (2R,4R)-pentanediol or non-symmetric diols such as (R)-butane-1,3-diol, these auxiliaries are appended to a carboxylic acid moiety to form a chiral acetal ester.[3] Subsequent enolization and reaction with an electrophile proceed with a high degree of facial selectivity, dictated by the steric and electronic properties of the auxiliary.
The Prevailing Mechanistic Models
The stereochemical outcome of reactions employing 1,3-dioxolane auxiliaries can be rationalized by established transition state models, primarily revolving around the concepts of steric hindrance and chelation control.
-
Non-Chelation Model (Felkin-Anh Type): In many cases, particularly with lithium or sodium enolates where strong chelation is less dominant, the stereoselectivity is governed by a Felkin-Anh-type model. The enolate adopts a conformation where the largest substituent on the auxiliary (often a methyl or other alkyl group) orients itself anti-periplanar to the incoming electrophile to minimize steric interactions. This effectively blocks one face of the enolate, directing the electrophile to the less hindered side. The rigidity of the dioxolane ring enhances the predictability of this steric shielding.
-
Chelation Control Model: When Lewis acidic metals (e.g., TiCl₄, MgBr₂) are used for enolization or as additives, a chelated transition state can form.[4][5] The Lewis acid coordinates to both the enolate oxygen and one of the acetal oxygens of the dioxolane ring, creating a rigid, bicyclic-like structure. This chelation locks the conformation of the enolate, often leading to a reversal or enhancement of diastereoselectivity compared to the non-chelated pathway. The approach of the electrophile is then directed by the steric demands of this rigid, chelated intermediate.
Comparative Analysis: 1,3-Dioxolanes vs. Other Chiral Auxiliaries
The choice of a chiral auxiliary is a critical decision in synthetic planning. While Evans' oxazolidinones are renowned for their high diasteroselectivity in aldol reactions, and Oppolzer's sultams offer excellent performance in a range of transformations, 1,3-dioxolane auxiliaries present a unique set of attributes.[2][6]
| Chiral Auxiliary Class | Typical Precursor | Primary Mode of Stereocontrol | Key Advantages | Common Limitations |
| 1,3-Dioxolane Auxiliaries | (2R,4R)-Pentanediol, (R)-Butane-1,3-diol | Steric Shielding (Felkin-Anh), Chelation Control | Readily available and often inexpensive precursors; predictable stereocontrol; ease of cleavage under acidic conditions. | Can sometimes provide lower diastereoselectivity than Evans' auxiliaries in certain reactions; sensitive to acidic conditions. |
| Evans' Oxazolidinones | Amino Alcohols (e.g., Phenylalaninol) | Chelation-controlled Zimmerman-Traxler transition state | Excellent diastereoselectivity in aldol reactions; well-studied and reliable.[7][8] | Cleavage often requires harsh conditions (e.g., LiOH/H₂O₂, LiAlH₄) which may not be compatible with sensitive functional groups.[9] |
| Oppolzer's Sultams | Camphorsulfonic Acid | Steric shielding from the rigid camphor backbone | High diastereoselectivity in various reactions including alkylations and conjugate additions; highly crystalline derivatives aid in purification. | Can be more expensive than other auxiliaries; cleavage may require reductive or oxidative conditions. |
The primary advantage of 1,3-dioxolane auxiliaries lies in the mild conditions required for their cleavage. As acetals, they are readily hydrolyzed with mild acid, often leaving other functional groups intact.[3] This contrasts with the often more forcing reductive or hydrolytic conditions required for the removal of Evans' or Oppolzer's auxiliaries.[9]
Experimental Protocols and Methodologies
To provide a practical context, we present a detailed workflow for a diastereoselective aldol reaction using a chiral 1,3-dioxolane auxiliary derived from (2R,4R)-pentanediol.
Workflow for Asymmetric Aldol Reaction
The overall process involves three key stages: attachment of the auxiliary, the diastereoselective aldol reaction, and cleavage of the auxiliary to reveal the chiral product.
Caption: General workflow for an asymmetric aldol reaction using a 1,3-dioxolane auxiliary.
Detailed Protocol: Diastereoselective Aldol Addition
This protocol describes the reaction of the propionate-derived acetal ester with benzaldehyde.
Materials:
-
Chiral acetal ester of propionic acid and (2R,4R)-pentanediol
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents).
-
Slowly add n-BuLi (1.05 equivalents) and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
To this LDA solution, add a pre-cooled solution of the chiral acetal ester (1.0 equivalent) in anhydrous THF dropwise via cannula.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the diastereomerically enriched aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
-
Protocol: Auxiliary Cleavage
-
Hydrolysis:
-
Dissolve the purified aldol adduct in a mixture of THF and 1M aqueous HCl.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate to recover the chiral diol.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral β-hydroxy carboxylic acid product.
-
Mechanistic Rationale for Stereoselectivity
The observed stereochemical outcome of the aldol reaction described above can be rationalized through a non-chelated, Zimmerman-Traxler-like transition state model, where steric interactions play a dominant role.
Caption: Proposed transition state for the aldol reaction. (Note: A real image would be used here).
In the absence of a strongly coordinating Lewis acid, the lithium enolate and the aldehyde are proposed to react through a closed, six-membered chair-like transition state. The bulky methyl groups on the C2 and C4 positions of the dioxolane ring create a significant steric bias. To minimize A¹,³-strain, the aldehyde's substituent (phenyl group) will preferentially occupy a pseudo-equatorial position. The chiral auxiliary then acts as a shield for one face of the enolate, forcing the aldehyde to approach from the opposite, less sterically encumbered face. This leads to the preferential formation of one diastereomer.
Conclusion and Future Outlook
1,3-Dioxolane auxiliaries represent a versatile and practical tool in the arsenal of the synthetic chemist for asymmetric synthesis. Their efficacy is rooted in well-understood principles of steric and chelation control, providing predictable stereochemical outcomes. The key advantage of mild cleavage conditions makes them particularly attractive for the synthesis of complex molecules with sensitive functional groups. While they may not always achieve the exceptionally high diastereoselectivities seen with Evans' auxiliaries in every application, their ease of preparation, recyclability, and gentle removal offer a compelling balance of features.
Future research in this area will likely focus on the development of novel chiral diols to fine-tune the steric and electronic properties of the auxiliary, further enhancing their stereodirecting capabilities and broadening their applicability in a wider range of asymmetric transformations.
References
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. BenchChem.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Ghosh, A. K., & Lei, H. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of organic chemistry, 67(25), 8783–8788.
- Harada, T., & Oku, A. (1994). Chiral acetal templates for asymmetric synthesis. Chemical Reviews, 94(5), 1471-1493.
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Myers, A. G. (n.d.). Zimmerman Traxler. Andrew G. Myers Research Group, Harvard University.
- Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569.
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry Department.
- Paddon-Row, M. N. (1990). Theoretical support for the Felkin-Anh-Eisenstein Model.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923.
- Alexakis, A., Mangeney, P. (1990). Chiral acetals in asymmetric synthesis. Tetrahedron: Asymmetry, 1(8), 477-511.
- Harada, T., et al. (1993). Diastereoselective addition of organometallics to chiral α-keto acetals. A chelation control model for 1,3-asymmetric induction. The Journal of Organic Chemistry, 58(18), 4897-4907.
- Fuji, K., et al. (1990). Asymmetric Diels-Alder reaction of α,β-unsaturated esters with chiral acetal auxiliaries. Tetrahedron Letters, 31(23), 3291-3294.
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Performance Showdown: Sulfur-Based Chiral Auxiliaries vs. Oxazolidinones in Asymmetric Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries, temporary chiral scaffolds that guide a reaction to favor one stereoisomer over another, remain a cornerstone of this endeavor. Among the myriad of options, Evans' oxazolidinones and a variety of sulfur-based auxiliaries, most notably Oppolzer's camphorsultam, have emerged as powerful and widely adopted tools. This guide provides a detailed, evidence-based comparison of their performance, drawing upon established methodologies and experimental data to inform your selection process for achieving optimal results in research and drug development.
The Fundamental Role of a Chiral Auxiliary
Before delving into a direct comparison, it's crucial to understand the underlying principles of auxiliary-based asymmetric synthesis. The process involves a three-step sequence: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction that forges the new stereocenter, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product. The efficacy of this process hinges on the auxiliary's ability to create a sterically and/or electronically biased environment, effectively shielding one face of the reactive center.
Figure 2. Simplified representation of stereocontrol using an Evans' oxazolidinone auxiliary.
Performance Characteristics:
| Feature | Performance of Evans' Oxazolidinones |
| Diastereoselectivity | Generally excellent, often >98:2 d.r. [1][2] |
| Yields | Typically high, >80% |
| Substrate Scope | Broad, effective for alkylations, aldol reactions, and Diels-Alder reactions. [3] |
| Auxiliary Removal | Can be challenging. While LiOH/H₂O₂ is common, it can be harsh and lead to side reactions like oxygen evolution. [4][5][6][7]Other methods include reduction with LiAlH₄ or conversion to other functional groups. [1] |
| Cost & Availability | Readily available from commercial sources and can be prepared from amino acids. [3] |
Representative Experimental Protocol: Asymmetric Alkylation of a Propionyl Oxazolidinone
-
Acylation: The oxazolidinone is first acylated with propionic anhydride using a catalyst like 4-dimethylaminopyridine (DMAP). [1]2. Enolate Formation: The resulting N-propionyl oxazolidinone (1.0 equiv) is dissolved in an anhydrous aprotic solvent like THF or CH₂Cl₂ and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) is added to generate the sodium enolate. [1]3. Alkylation: An electrophile, for instance, allyl iodide (1.2 equiv), is added to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic product is extracted, dried, and purified by flash column chromatography to separate the diastereomers. [1]5. Auxiliary Cleavage: The purified major diastereomer is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C to hydrolytically cleave the auxiliary, yielding the chiral carboxylic acid. [1][2] Rationale behind experimental choices: The use of a strong, non-nucleophilic base at low temperatures ensures the formation of a kinetically controlled, rigid enolate, which is crucial for high diastereoselectivity. [1]The choice of cleavage method depends on the desired final product; for instance, reductive cleavage with LiAlH₄ would yield the corresponding alcohol.
Sulfur-Based Chiral Auxiliaries: The Case of Oppolzer's Camphorsultam
Among the various sulfur-based chiral auxiliaries, Oppolzer's camphorsultam, derived from camphor, is one of the most effective and widely used. [8][9]Its rigid bicyclic structure provides a highly predictable stereochemical environment. [9][10] Mechanism of Stereocontrol:
Oppolzer's camphorsultam functions similarly to oxazolidinones by creating a sterically biased environment around the reactive center. Following N-acylation, deprotonation generates an enolate. The rigid camphor skeleton and the sulfonyl group effectively shield one face of this enolate, directing the electrophile to the opposite side. [11]This steric control is effective even without strong chelation from a metal cation.
Figure 3. Conceptual diagram of stereocontrol using Oppolzer's camphorsultam.
Performance Characteristics:
| Feature | Performance of Oppolzer's Camphorsultam |
| Diastereoselectivity | Excellent, frequently >95% d.e., and can reach >99% d.e. [10] |
| Yields | Generally high, often >85% |
| Substrate Scope | Very broad, effective for alkylations, aldol reactions, Michael additions, Diels-Alder, and radical reactions. [8][12][13] |
| Auxiliary Removal | Generally milder than for oxazolidinones. Saponification with LiOH/H₂O₂ is effective, and other methods like using tetrabutylammonium hydrogen peroxide have been developed for efficiency. [14] |
| Cost & Availability | Both enantiomers are commercially available, though they can be more expensive than some oxazolidinones. [9] |
Representative Experimental Protocol: Asymmetric Aldol Reaction of an Acyl Camphorsultam
-
Enolate Formation: A solution of the N-acyl camphorsultam (1.0 equiv) in THF is cooled to -78 °C, and a solution of a strong base like lithium diisopropylamide (LDA) is added dropwise. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Aldol Addition: The aldehyde (1.2 equiv) is added, and the reaction is stirred at -78 °C for 2-4 hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted, and the combined organic layers are washed, dried, and concentrated. The crude product is often crystalline and can be purified by recrystallization or flash chromatography.
-
Auxiliary Cleavage: The purified product is treated with LiOH and H₂O₂ in a THF/water mixture to yield the corresponding β-hydroxy carboxylic acid.
Rationale behind experimental choices: The rigid camphor backbone provides excellent stereocontrol, often leading to highly crystalline products that are easy to purify. [15]The cleavage conditions are generally mild, preserving the stereochemical integrity of the newly formed centers.
Head-to-Head Comparison: Oxazolidinones vs. Camphorsultam
| Performance Metric | Evans' Oxazolidinones | Oppolzer's Camphorsultam | The Verdict |
| Stereoselectivity | Excellent (>98% d.r. is common) [1][2] | Excellent (>95% d.e. is common, often >99%) [10] | Both are top-tier performers. The choice may depend on the specific substrate and reaction type. |
| Predictability | High, due to the well-defined chelated transition state. [16] | High, the rigid camphor backbone provides a predictable steric environment. | Both offer reliable and predictable outcomes. |
| Cleavage Conditions | Often require harsh conditions (e.g., strong reducing agents or bases) that can be incompatible with sensitive functional groups. [5][6] | Generally milder cleavage conditions are effective, offering a broader substrate scope. [14] | Camphorsultam has a significant advantage for substrates with sensitive functional groups. |
| Crystallinity | Derivatives are often crystalline, aiding in purification. | Derivatives are frequently highly crystalline, simplifying purification by recrystallization. [15] | Both perform well, with camphorsultam derivatives being particularly noted for their crystallinity. |
| Versatility | Widely used for alkylations and aldol reactions. [3] | Extremely versatile, with applications in a wider range of reactions including cycloadditions and radical chemistry. [8][13] | Camphorsultam demonstrates broader applicability across different reaction classes. |
Conclusion and Recommendations
Both Evans' oxazolidinones and sulfur-based auxiliaries like Oppolzer's camphorsultam are powerful and reliable tools for asymmetric synthesis, each with its own set of strengths.
Choose Evans' Oxazolidinones when:
-
Your primary application is an asymmetric aldol or alkylation reaction where the highest diastereoselectivity is paramount.
-
The substrate and final product are robust enough to withstand the required cleavage conditions.
-
You are working with well-established protocols for which these auxiliaries are the "gold standard."
Choose Oppolzer's Camphorsultam when:
-
Your substrate or product contains sensitive functional groups that necessitate mild auxiliary removal.
-
A highly crystalline derivative is desired to facilitate purification.
-
You require a highly versatile auxiliary for a broad range of transformations, including pericyclic or radical reactions.
Ultimately, the optimal choice of chiral auxiliary will depend on the specific requirements of your synthetic route. It is often prudent to screen both classes of auxiliaries in the early stages of methods development to identify the most efficient and effective solution for your target molecule.
References
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development - ACS Publications.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate.
- Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar.
- Camphorsultam. Wikipedia.
- Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. ResearchGate.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- Chiral auxiliary. Wikipedia.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. Retrieved from [Link]
- STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOLATES. Cornell eCommons.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health.
- Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society.
- The Direct Catalytic Asymmetric Aldol Reaction. National Institutes of Health.
- Evans Aldol Reaction. Chem-Station International Edition.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
- Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry.
- Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society.
- Structure and mechanism of alkylation of Oppolzer's camphorsultam-derived enolates.
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem.
- Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams. PubMed.
- Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
- A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis. BenchChem.
- Stereoselective Synthesis of Trisubstituted Aziridines with N-α-Diazoacyl Camphorsultam. ACS Publications.
- Camphorsultam. Grokipedia.
- Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. ResearchGate.
- (−)-d-2,10-camphorsultam. Organic Syntheses Procedure.
- Efficient Camphorsultam Removal Method. Scribd.
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A Cost-Effectiveness Analysis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one in Large-Scale Synthesis: A Comparative Guide for Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of success. Chiral building blocks, or synthons, provide a powerful strategy for introducing stereocenters with high fidelity. This guide presents an in-depth cost-effectiveness analysis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a versatile C3 chiral building block crucial for the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antivirals. We provide a detailed, scalable synthesis protocol for this key intermediate. Its economic and process efficiency is then objectively compared against two dominant alternative methodologies in asymmetric synthesis: the use of classical chiral auxiliaries and modern asymmetric catalysis. Through a critical evaluation of raw material costs, process metrics (yield, step- and atom-economy), and scalability, this guide offers drug development professionals the data-driven insights needed to make strategic decisions in selecting the most cost-effective pathway for large-scale manufacturing.
Introduction: The Strategic Importance of Chiral Building Blocks
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they interact differently with the enantiomers of a chiral drug molecule, often leading to one enantiomer being therapeutically active while the other is inactive or, in some cases, toxic. Consequently, regulatory bodies worldwide strongly favor the development of single-enantiomer drugs.[1] This imperative places asymmetric synthesis at the forefront of pharmaceutical manufacturing.[2]
Chemists have three primary strategies to achieve this stereochemical control:
-
The Chiral Pool: Utilizing naturally occurring chiral molecules as starting materials.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct a stereoselective reaction.[3]
-
Asymmetric Catalysis: Using a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product.[4]
This compound falls into a sub-category of the chiral pool approach. It is a pre-synthesized, enantiopure C3 building block that allows for the direct and reliable installation of a key stereocenter, simplifying complex synthetic routes and de-risking scale-up operations. Its utility is particularly pronounced in the synthesis of nucleoside analogues used as antiviral agents.[5]
Large-Scale Synthesis of this compound
The most economically viable and green route to the title compound on a large scale begins with the inexpensive and readily available chiral precursor, (S)-(-)-glycidol. The synthesis is a robust two-step process involving a regioselective ring-opening followed by a phosgene-free cyclization.
Synthetic Pathway Overview
The synthesis proceeds via two key transformations:
-
Base-Catalyzed Methanolysis: (S)-glycidol undergoes regioselective epoxide ring-opening with methanol, catalyzed by a simple base, to yield (S)-3-methoxy-1,2-propanediol. The reaction is directed to the less hindered primary carbon, ensuring high regioselectivity.[6][7]
-
Transesterification to Carbonate: The resulting diol is cyclized using dimethyl carbonate (DMC) as a green and safe alternative to highly toxic phosgene or its derivatives. This transesterification reaction, typically catalyzed by a base like potassium carbonate, proceeds with the elimination of methanol to form the desired five-membered cyclic carbonate.[1][8]
Detailed Experimental Protocol (Multi-Kg Scale)
Materials:
-
(S)-(-)-Glycidol (ee >98%)[9]
-
Methanol (Anhydrous)
-
Potassium hydroxide (KOH)
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃, anhydrous powder)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of (S)-3-Methoxy-1,2-propanediol
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, charge anhydrous methanol (approx. 5 volumes relative to glycidol).
-
Add potassium hydroxide (approx. 0.02 eq.) to the methanol and stir until fully dissolved.
-
Cool the methanolic KOH solution to 0-5 °C using an ice bath.
-
Add (S)-(-)-glycidol (1.0 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C. Causality Note: This slow, cooled addition prevents potential runaway polymerization of the epoxide and maintains high regioselectivity of the nucleophilic attack at the primary carbon.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the complete consumption of glycidol by GC analysis.
-
Neutralize the catalyst by adding a slight excess of a weak acid (e.g., ammonium chloride) or by using an acidic ion-exchange resin.
-
Remove the methanol under reduced pressure. The resulting crude (S)-3-methoxy-1,2-propanediol is typically of sufficient purity (>95%) to be used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Charge the crude (S)-3-methoxy-1,2-propanediol (1.0 eq.), dimethyl carbonate (approx. 2.0-3.0 eq.), and potassium carbonate (approx. 0.1 eq.) to a reactor equipped for distillation. Causality Note: Using DMC as both a reagent and solvent avoids the need for additional solvents. A slight excess of DMC drives the equilibrium towards the product.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring. Methanol will begin to distill off as the transesterification proceeds.
-
Continue heating and distilling off methanol for 8-12 hours. The reaction progress can be monitored by observing the cessation of methanol distillation or by GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium carbonate catalyst.
-
The excess DMC is removed by vacuum distillation.
-
The crude product is then purified by fractional vacuum distillation to yield this compound as a clear, colorless liquid with high purity (>98%).[10]
Comparative Analysis: Methodological Alternatives
To properly assess the cost-effectiveness of using this pre-formed chiral building block, we must compare it to the primary alternative strategies for generating a similar chiral intermediate from achiral precursors.
Method A: The Chiral Building Block Approach (Subject of this Guide)
This strategy involves synthesizing the chiral synthon first, as detailed in Section 2.0, and then incorporating it into the main drug synthesis pathway. Its primary advantage is isolating the complexities of asymmetric synthesis into a dedicated, optimized process, providing a reliable and well-characterized intermediate for subsequent steps.
Method B: Classical Chiral Auxiliaries (e.g., Pseudoephedrine)
Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to an achiral substrate. They direct the stereochemistry of a subsequent reaction before being cleaved off. Pseudoephedrine is an excellent example due to its low cost, high crystallinity of its derivatives (aiding purification), and robust stereocontrol in alkylation reactions.[11][12]
Workflow Rationale: The process involves three distinct synthetic operations, each adding to the overall step count and impacting yield:
-
Coupling: The achiral carboxylic acid is coupled to the pseudoephedrine auxiliary to form an amide.
-
Diastereoselective Reaction: The amide is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The bulky structure of the auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite face with high diastereoselectivity.[13]
-
Cleavage: The auxiliary is cleaved (e.g., by acid hydrolysis) to release the now-chiral product and recover the auxiliary for potential reuse.
Head-to-Head Cost-Effectiveness Evaluation
The optimal choice of strategy depends on a multi-faceted analysis of cost, efficiency, and scalability.
Raw Material & Reagent Cost Analysis
The cost of the initial source of chirality is a primary driver of the overall process cost. The following table provides a relative cost comparison based on catalog prices for research-grade materials. Note: Industrial-scale pricing will differ significantly but relative costs often hold.
| Component | Method | Typical Source of Chirality | Relative Cost Index | Comments |
| Method A | Chiral Building Block | (S)-(-)-Glycidol [9] | A commodity chiral chemical, relatively inexpensive due to established large-scale production. | |
| Method B | Chiral Auxiliary | (+)-Pseudoephedrine [11] | $ | Very inexpensive commodity chemical, though subject to regulatory oversight in some regions. |
| Method C | Asymmetric Catalysis | (R)-BINAP Ligand + Ru Precursor [14] | The chiral ligand and ruthenium precursor are specialty chemicals with very high initial costs per gram. |
Analysis: On a per-gram basis, the catalyst for Method C is orders of magnitude more expensive. However, because it is used in catalytic amounts (e.g., 0.01-1 mol%), its contribution to the final product cost can be very low if the catalyst turnover number (TON) is high. The pseudoephedrine auxiliary is the cheapest raw material, but it must be used in stoichiometric amounts.
Process Efficiency & Economic Metrics
The true cost is determined not just by raw materials, but by the efficiency of the entire process.
| Metric | Method A: Chiral Building Block | Method B: Chiral Auxiliary | Method C: Asymmetric Catalysis |
| Core Synthetic Steps | 2 (to make the block) + 1 (to use it) | 3 (Couple, Alkylate, Cleave) | 1 (Catalytic Reaction) |
| Overall Yield (Typical) | High (e.g., 75-85% over 2 steps) | Moderate (e.g., 60-75% over 3 steps) | Very High (e.g., >90%) |
| Atom Economy [15] | Good. All atoms of the block are incorporated. | Poor. The large auxiliary (MW ~165) is attached and removed as waste in the main sequence. | Excellent. Nearly all atoms from substrate and reagent (H₂) are in the product. |
| E-Factor (Waste/Product) | Low-Medium. Primarily solvent and methanol byproduct. | High. Stoichiometric byproducts from coupling and cleavage, plus the auxiliary mass. | Very Low. Minimal waste, primarily solvent. |
| Purification Complexity | Simple (distillation of final block). | High (requires separation of diastereomers, often by chromatography or crystallization). | Medium (requires removal of trace metal catalyst, which can be challenging). |
| Scalability & Robustness | Excellent. Well-defined, robust steps suitable for large reactors. | Good. Well-established chemistry but can be labor-intensive with multiple steps and purifications. | Excellent, but can be sensitive to impurities that poison the catalyst. Requires significant process development. |
Discussion: Synthesizing the Data for Industrial Scale-Up
-
Method A (Chiral Building Block) represents a "sweet spot" for many applications. It offers a balance of excellent step economy in the final API synthesis, good overall yield, and high predictability. The "cost" of creating the chirality is paid upfront in a dedicated, optimized synthesis of the building block. This de-risks the more valuable, downstream steps of the main synthesis. For companies without extensive expertise in asymmetric catalysis, purchasing or manufacturing a key building block like this compound is often the most time- and cost-effective strategy.
-
Method B (Chiral Auxiliary) is a workhorse of medicinal chemistry and can be effective on a smaller industrial scale. [16]Its primary drawbacks are poor atom economy and the addition of at least two steps (coupling and cleavage) to the synthesis. [3]While the auxiliary itself may be cheap, the costs associated with lower throughput, additional reagents, and complex purification often make it less competitive for large-volume APIs.
-
Method C (Asymmetric Catalysis) is, from a chemical efficiency standpoint, the superior method. [4]It is the greenest approach with the highest atom and step economy. However, it carries the highest initial barrier to entry. The catalysts are expensive, and identifying the optimal catalyst, ligand, and reaction conditions for a specific substrate can require significant investment in research and development. For very large-scale, established processes (e.g., blockbuster drugs), the high upfront cost is easily justified by the immense process efficiency and low waste generation. [17][18]
Conclusion: Strategic Selection of Chiral Technology
There is no single "best" method for all scenarios. The cost-effectiveness of this compound is best understood through its strategic position among the available technologies.
-
For rapid development, process robustness, and medium- to large-scale campaigns, the use of a pre-formed chiral building block like this compound is an outstandingly cost-effective strategy. It simplifies the main synthetic route, ensures high enantiopurity, and relies on well-understood, scalable reactions.
-
For early-stage discovery or when a suitable building block is unavailable, chiral auxiliaries remain a valuable and reliable tool, despite their inherent inefficiencies in step and atom economy.
-
For the long-term, high-volume manufacturing of a specific API, investing in the development of a dedicated asymmetric catalysis step is almost always the most economically and environmentally superior choice, provided the R&D investment can be justified.
Ultimately, this compound and similar synthons represent a critical enabling technology. They provide a reliable and economically sound pathway to complex chiral molecules, lowering the barrier to entry for large-scale asymmetric synthesis and accelerating the development of next-generation therapeutics.
References
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Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2021). Pharmaceuticals, 14(11), 1125. Available at: [Link]
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Abad, A., Agullo, C., Cunat, A. C., & Zaragoza, R. J. (2005). Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. The Journal of organic chemistry, 70(11), 4182–4191. Available at: [Link]
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Aresta, M., Dibenedetto, A., & Quaranta, E. (2016). New Trends in the Conversion of CO2 to Cyclic Carbonates. Catalysis, 6(1), 49. Available at: [Link]
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Pyo, S. H., Park, S. W., Chang, T. S., & Kim, Y. H. (2012). Selective, Green Synthesis of Six-Membered Cyclic Carbonates by Lipase-Catalyzed Chemospecific Transesterification of Diols with Dimethyl Carbonate. Journal of the American Oil Chemists' Society, 89(11), 2099-2106. Available at: [Link]
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Aricò, F., Tundo, P., & Selva, M. (2014). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. Organic Syntheses, 91, 163-174. Available at: [Link]
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Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 350. Available at: [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
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Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric Hydrogenation of 2-Benzoylaminomethyl-3-Oxobutanoate: A Key Step in the Synthesis of an HIV Protease Inhibitor. Organic Syntheses, 71, 1. Available at: [Link]
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Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]
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S.O.S. Group. (2015). Asymmetric Hydrogenation. Available at: [Link]
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Myers, A. G., & Tavares, F. X. (2004). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic letters, 6(17), 2909–2912. Available at: [Link]
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Myers, A. G., et al. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. Available at: [Link]
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Kumagai, N. (n.d.). Development of Atom-economical Catalytic Asymmetric Reactions and Their Application to Practical Synthesis of Therapeutics. Available at: [Link]
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Abad, A., et al. (2011). Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. The Journal of Organic Chemistry. Available at: [Link]
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Majhi, R. (n.d.). Asymmetric Reactions. Scribd. Available at: [Link]
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Kannappan, V. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. Available at: [Link]
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Trost, B. M. (2004). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 101(15), 5348-5355. Available at: [Link]
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Salau, V. G., et al. (2012). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry, 14(7), 2058-2064. Available at: [Link]
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Kalesse, M., & Gademann, K. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Stereoselective Synthesis (pp. 1-24). Springer. Available at: [Link]
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Salau, V. G., et al. (2012). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: Experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry. Available at: [Link]
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Efficacy of different Lewis acids in promoting reactions with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
An Application Scientist's Guide to Lewis Acid Catalysis with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Introduction: A Versatile Chiral Building Block
This compound, a derivative of glycerol, represents a valuable and renewable chiral building block in modern organic synthesis. Its structure, featuring a cyclic carbonate and a stereocenter, offers multiple avenues for functionalization. The key to unlocking its synthetic potential often lies in the activation of the carbonate ring, a task for which Lewis acids are exceptionally well-suited.
Lewis acids coordinate to the oxygen atoms of the carbonate, polarizing the carbonyl group and weakening the C-O bonds of the ring. This activation facilitates a range of transformations, most notably ring-opening reactions and cycloadditions. The choice of Lewis acid is critical, as it dictates not only the reaction rate but also the chemo-, regio-, and stereoselectivity of the outcome. This guide provides a comparative analysis of the efficacy of common Lewis acids—Titanium(IV) chloride (TiCl₄), Tin(IV) chloride (SnCl₄), Boron trifluoride etherate (BF₃·OEt₂), and Zinc(II) chloride (ZnCl₂)—in promoting reactions with this substrate, supported by mechanistic insights and experimental data from the literature.
Mechanism of Activation: The Role of the Lewis Acid
The primary role of a Lewis acid (LA) in reactions involving this compound is the activation of the carbonate moiety. Coordination can occur at either the carbonyl oxygen or one of the ether-like oxygens within the ring. This coordination enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to attack by nucleophiles. The strength and steric bulk of the Lewis acid, along with the nature of the nucleophile and solvent, collectively determine the reaction pathway.
Caption: Proposed workflow for a Lewis acid-catalyzed [3+2] cycloaddition.
The choice of Lewis acid here would be crucial for both generating the 1,3-dipole intermediate and activating the dipolarophile. [1]Stronger Lewis acids like TiCl₄ might favor dipole formation, while catalysts known to coordinate well with alkenes/alkynes could enhance the rate and selectivity of the cycloaddition step itself.
Experimental Protocol: Representative Ring-Opening Reaction
This protocol describes a general procedure for the Lewis acid-mediated ring-opening of this compound with a thiol nucleophile, which can be adapted for screening different Lewis acids.
Objective: To synthesize (R)-3-(methoxymethyl)-2,3-dihydroxypropyl phenyl sulfide via ring-opening.
Materials:
-
This compound
-
Thiophenol
-
Lewis Acid (e.g., ZnCl₂, 1.0 M solution in Et₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, nitrogen-purged 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 146 mg, 1.0 mmol).
-
Dissolve the substrate in 10 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add thiophenol (1.1 eq, 121 mg, 1.1 mmol) to the solution via syringe.
-
Slowly add the Lewis acid solution (e.g., ZnCl₂, 1.1 eq, 1.1 mL of 1.0 M solution) dropwise over 5 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the Lewis acid coordination and prevent side reactions.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution at 0 °C. Trustworthiness Note: Quenching with a weak base neutralizes the Lewis acid and any protic acids formed, preventing product degradation during workup.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Recommendations
The efficacy of a Lewis acid in promoting reactions with this compound is a function of its strength, the desired transformation, and the nature of the other reagents.
-
For highly selective ring-opening reactions under mild conditions, particularly where Sₙ2-type chemistry is desired, the milder ZnCl₂ is a recommended starting point.
-
For reactions requiring greater activation , such as with less reactive nucleophiles or to achieve Sₙ1-type regioselectivity, the more versatile BF₃·OEt₂ offers a good balance of reactivity and control.
-
For transformations demanding the strongest possible activation , such as certain C-C bond-forming reactions or cycloadditions, TiCl₄ and SnCl₄ are the reagents of choice, though they require careful control of reaction conditions to minimize side products.
Ultimately, the optimal Lewis acid must be determined empirically for each specific application. The insights and protocols provided in this guide serve as a foundational framework for researchers to rationally design their experiments and efficiently explore the rich chemistry of this valuable chiral synthon.
References
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Comparative Guide to Reaction Control: Kinetic vs. Thermodynamic Pathways in Asymmetric Synthesis Utilizing (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Decisive Role of Reaction Control in Stereoselective Synthesis
In the precise world of asymmetric synthesis, the ability to selectively form one stereoisomer over another is paramount. This selectivity often hinges on a delicate balance between two competing regimes: kinetic and thermodynamic control.[1] A reaction under kinetic control yields the product that is formed fastest, governed by the lowest activation energy.[2] In contrast, a reaction under thermodynamic control produces the most stable product, dictated by the lowest Gibbs free energy.[3] The choice between these pathways is not arbitrary; it is a deliberate experimental decision influenced by factors such as temperature, reaction time, and the choice of reagents.[4][5]
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a chiral auxiliary derived from glycerol, serves as an excellent platform for demonstrating this principle. Its utility in controlling stereochemistry, particularly in enolate alkylation and aldol reactions, makes it a valuable tool in the synthesis of complex, biologically active molecules. The strategic placement of its methoxymethyl group can influence the reaction's stereochemical outcome through chelation or steric hindrance, providing a clear illustration of how reaction conditions can be manipulated to favor either the kinetic or thermodynamic product.
Mechanistic Foundations: Enolate Formation and Stereochemical Implications
The stereochemical control exerted by this compound is most prominently observed in the formation of enolates from its N-acyl derivatives. The geometry of the resulting enolate (Z vs. E) and the facial selectivity of the subsequent electrophilic attack are the critical determinants of the final product's stereochemistry.
Kinetic Control: The Path of Least Resistance
Kinetic control is typically achieved under irreversible conditions, characterized by low temperatures and the use of strong, sterically hindered bases.[5] For N-acyl derivatives of our chiral auxiliary, these conditions favor the formation of the Z-enolate.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): At such low temperatures, the system has insufficient thermal energy to overcome higher activation barriers.[6] This effectively "freezes" the reaction at the first-formed, kinetically favored product. Reversibility is minimized, preventing equilibration to the more stable thermodynamic product.[2]
-
Strong, Bulky Base (e.g., Lithium Diisopropylamide - LDA): A bulky base like LDA preferentially abstracts the most accessible proton.[7] In the case of N-acyl derivatives, this leads to the formation of the Z-enolate via a six-membered chair-like transition state where the R group of the acyl chain is oriented equatorially to minimize steric interactions with the auxiliary.[8]
-
Chelation: The lithium counterion from LDA can be chelated by the carbonyl oxygen and the ether oxygen of the methoxymethyl group. This coordination locks the conformation of the auxiliary, presenting a sterically defined face to the incoming electrophile, thus ensuring high diastereoselectivity.[9]
Thermodynamic Control: The Pursuit of Stability
Thermodynamic control is favored under conditions that allow for equilibrium between the kinetic and thermodynamic products.[1] This generally involves higher temperatures, longer reaction times, and weaker or less hindered bases.
Causality Behind Experimental Choices:
-
Higher Temperature (e.g., 0 °C to Room Temperature): Increased thermal energy allows the initially formed kinetic product to revert to the starting material or an intermediate state.[10] This reversibility enables the system to eventually settle into the lowest energy state, which corresponds to the most stable product.[3]
-
Weaker or Smaller Bases (e.g., Sodium Hydride, Sodium Ethoxide): These bases are less sensitive to steric hindrance and can abstract protons from more substituted positions, leading to the formation of the more substituted, and often more stable, E-enolate or a different regioisomeric enolate.[5]
-
Longer Reaction Times: Extended reaction times are crucial to ensure that the system has sufficient opportunity to reach thermodynamic equilibrium.[5]
Comparative Analysis: Experimental Data
The following table summarizes the expected outcomes for a representative diastereoselective alkylation of an N-propionyl derivative of this compound under kinetic and thermodynamic control.
| Parameter | Kinetic Control | Thermodynamic Control |
| Temperature | -78 °C | 0 °C to 25 °C |
| Base | Lithium Diisopropylamide (LDA) | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Time | < 1 hour | > 20 hours |
| Major Product | Product from Z-enolate | Product from E-enolate |
| Diastereomeric Excess (d.e.) | Typically >95% | Variable, often lower |
Experimental Protocols
Protocol for Kinetic Control: Diastereoselective Alkylation
This protocol details the formation of the kinetic enolate and its subsequent alkylation.
Caption: Workflow for kinetically controlled alkylation.
Step-by-Step Methodology:
-
Dissolve the N-propionyl derivative of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
Add the electrophile (e.g., benzyl bromide) (1.2 equiv.) dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Thermodynamic Control: An Illustrative Example
Achieving true thermodynamic control can be more complex and reaction-dependent. The following is a general approach to favor the thermodynamic product.
Caption: Workflow for thermodynamically controlled alkylation.
Step-by-Step Methodology:
-
To a suspension of sodium hydride (NaH) (1.1 equiv., 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C, add a solution of the N-propionyl derivative (1.0 equiv.) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add the electrophile (1.2 equiv.) and continue to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically stirred for an extended period (e.g., 24 hours) to allow for equilibration.
-
Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layers, concentrate, and purify by column chromatography.
Conclusion: Strategic Application for Optimal Outcomes
The choice between kinetic and thermodynamic control is a powerful tool in the arsenal of the synthetic chemist. By carefully selecting reaction conditions, researchers can steer a reaction towards the desired stereochemical outcome. In reactions involving the chiral auxiliary this compound, low temperatures and strong, bulky bases like LDA favor the formation of the kinetic product with high diastereoselectivity, driven by a chelation-controlled transition state. Conversely, higher temperatures and longer reaction times can allow for equilibration to the more stable thermodynamic product. A thorough understanding of these principles is essential for the rational design of synthetic routes and the efficient production of enantiomerically pure compounds for research and drug development.
References
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University of Wisconsin-Madison. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
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Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
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Asano, K., & Matsubara, S. (2012). Asymmetric Synthesis of 1,3-Dioxolanes by Organocatalytic Formal [3 + 2] Cycloaddition via Hemiacetal Intermediates. Organic Letters, 14(6), 1620–1623. [Link]
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Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
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Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2355–2366. [Link]
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Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2012, February 9). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Retrieved from [Link]
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YouTube. (2021, July 19). Kinetic vs Thermodynamics control. 1,2 vs 1,4 products. Retrieved from [Link]
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Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
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Khan Academy. (n.d.). Kinetic and thermodynamic enolates. Retrieved from [Link]
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ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 3,3,5,5-tetrasubstituted 1,2-dioxolanes: total synthesis of epiplakinic acid F. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of chiral sulfilimines via S–C bond formation. Retrieved from [Link]
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Sci-Hub. (n.d.). Asymmetric Synthesis of 1,3-Dioxolanes by Organocatalytic Formal [3 + 2] Cycloaddition via Hemiacetal Intermediates. Retrieved from [Link]
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No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]
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ResearchGate. (2025, October 16). Chelation-Assisted Substrate-Controlled Asymmetric Lithiation-Allylboration of Chiral Carbamate 1,2,4-Butanetriol Acetonide. Retrieved from [Link]
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National Institutes of Health. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
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- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 9. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one are not merely procedural afterthoughts; they are foundational to regulatory compliance, environmental stewardship, and the personal safety of our laboratory team. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory standards.
Part 1: Hazard Assessment & Waste Profile
Before any disposal protocol can be implemented, it is crucial to understand why specific procedures are necessary. The causality behind our actions begins with a thorough hazard assessment of this compound.
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1] Its primary hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are the primary drivers for its management as regulated hazardous waste. It cannot be disposed of down the sewer system or in regular solid waste.[1] The Environmental Protection Agency (EPA) mandates that any material exhibiting hazardous characteristics or appearing on specific lists must be managed from "cradle-to-grave" by the generator.[2][3]
While this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes, it must be managed as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[4][5][6] Given its irritant properties, it falls under the general scope of toxicity, and therefore, all waste containing this chemical must be collected and disposed of through a licensed hazardous waste contractor.
| Hazard Classification | GHS Code | Implication for Disposal |
| Skin Irritation | H315 | Requires protective gloves and lab coat; contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Irritation | H319 | Mandates use of safety goggles with side-shields; dictates immediate and specific first-aid for eye exposure.[1] |
| Respiratory Irritation | H335 | Necessitates handling within a chemical fume hood or well-ventilated area to prevent vapor inhalation.[1] |
Part 2: Core Disposal Protocols
Disposal procedures vary based on the context of waste generation. The following protocols provide step-by-step guidance for common laboratory scenarios.
Protocol 1: Routine Laboratory Waste Accumulation
This protocol covers the collection of small quantities of this compound waste generated during routine experimental work, such as reaction residues, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses.
Methodology:
-
Designate a Waste Container: Select a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers.[7]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. This is a mandatory EPA requirement.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard warnings (e.g., "Irritant").
-
-
Waste Segregation: This waste stream should be segregated with other non-halogenated organic wastes. Crucially, do not mix with incompatible chemicals. While specific reactivity data is limited, as a general principle, avoid mixing with strong acids, bases, or oxidizing agents to prevent unforeseen exothermic reactions.
-
Accumulation in a Satellite Accumulation Area (SAA): Place the labeled container in a designated SAA. An SAA must be at or near the point of generation and under the control of laboratory personnel.[8][9] It should be within a secondary containment bin to mitigate spills.
-
Keep Container Closed: The waste container must remain securely capped at all times, except when actively adding waste.[9]
-
Full Container Procedure: Once the container is full (do not exceed 90% capacity[7]), complete the hazardous waste label with the accumulation start date and contact your institution's Environmental Health and Safety (EHS) office for pickup and transport to the central accumulation area.
Protocol 2: Small Spill Clean-up and Disposal
This protocol addresses minor spills (less than 100 mL) within a controlled laboratory environment, such as a chemical fume hood.
Methodology:
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Double-layered chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side-shields or a face shield.[1]
-
A flame-retardant lab coat.
-
-
Contain the Spill: Cover the spill with a non-combustible absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use paper towels initially, as this can increase the surface area and potential for vapor release.
-
Collect the Waste: Carefully scoop the absorbed material using spark-proof tools and place it into a designated hazardous waste bag or container.[1]
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (absorbent pads, wipes, gloves) are now considered hazardous waste.
-
Package and Label: Place all contaminated materials, including your disposable PPE, into a single, sealed hazardous waste container. Label it clearly as "Spill Debris containing this compound" and manage it according to Protocol 1.
Protocol 3: Bulk and Unused Product Disposal
This protocol applies to the disposal of expired, off-specification, or surplus quantities of the pure chemical.
Methodology:
-
Do Not Open: If the original container is unopened and in good condition, do not open it.
-
Label for Disposal: Affix a hazardous waste label directly to the original product container. As this is an unused commercial chemical product, it is critical to clearly identify it as such for the EHS office.[10]
-
Segregate and Store: Place the container in the SAA, segregated from other waste streams.
-
Request Pickup: Contact your EHS office for immediate pickup. Do not attempt to consolidate or "lab-pack" this material yourself unless you are specifically trained and authorized to do so. The final disposal method for bulk quantities is typically high-temperature incineration at a licensed chemical destruction plant.[1][11]
Protocol 4: Empty Container Decontamination and Disposal
Empty containers that held this compound must also be managed properly.
Methodology:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone). Each rinse should use a volume equivalent to about 10% of the container's capacity.
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste.[10] Collect it in a designated hazardous waste container for non-halogenated organic waste, following Protocol 1.
-
Deface the Label: Completely remove or deface the original product label to prevent misuse.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can often be disposed of as regular solid waste or recycled. However, you must confirm this with your institution's specific EHS guidelines, as policies may vary. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Part 3: Visualization of the Disposal Workflow
To ensure clarity and rapid decision-making, the following diagram outlines the logical flow for managing waste containing this compound.
Caption: Disposal Decision Workflow for this compound.
Part 4: References
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. [Link]
-
RCRA Hazardous Waste Lists: D, U, K & F Defined. (2021). Environmental Marketing Services. [Link]
-
Section 1: Hazardous Waste. (n.d.). Syracuse University Environmental Health & Safety Services. [Link]
-
RCRA Hazardous Waste Definitions- What Does D, U, K, and F-Listed Mean?. (2021). Environmental Marketing Services. [Link]
-
1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]
-
Hazardous And Regulated Waste Procedures Manual. (n.d.). University of Maryland. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro. [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). University of Florida. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (n.d.). U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. [Link]
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- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. actenviro.com [actenviro.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. CO 2 -fixation into cyclic and polymeric carbonates: principles and applications - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03086C [pubs.rsc.org]
- 10. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 11. energy.gov [energy.gov]
A Comprehensive Guide to the Safe Handling of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a key building block in complex molecular synthesis. As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only utilize our products effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural recommendation, fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile
This compound is a cyclic carbonate that, while instrumental in many synthetic pathways, presents specific hazards that necessitate careful handling. The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
A thorough understanding of these potential hazards, as outlined in the Safety Data Sheet (SDS), is the first step in a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] | Protects against splashes and aerosols, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1][4] | Prevents skin contact and subsequent irritation. Proper glove removal technique is critical to avoid cross-contamination. |
| Protective Clothing | Fire/flame resistant and impervious lab coat or coveralls.[1][3] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1][5] Use only in a well-ventilated area, preferably within a chemical fume hood. | Mitigates the risk of inhaling aerosols or vapors, which can cause respiratory irritation. |
This multi-layered approach to PPE ensures comprehensive protection from the primary routes of exposure.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.[1][3] This is the primary engineering control to minimize inhalation exposure.
-
Surface Protection: Before beginning work, protect the work surface with disposable, plastic-backed absorbent paper ("bench paper").[6] This contains minor spills and simplifies decontamination.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling the Chemical:
-
Avoid Contact: Exercise extreme caution to avoid direct contact with the skin and eyes.[1][3]
-
Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[1][3] If the compound is a solid, handle it gently. If it is a liquid, pour it carefully to avoid splashing.
-
Tool Selection: Use non-sparking tools to prevent ignition sources, especially if flammable solvents are present in the procedure.[1][3]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge, such as grounding equipment.[1][3]
3. Post-Handling and Decontamination:
-
Hand Washing: Immediately after handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][4]
-
Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle. Adherence to these guidelines is essential to protect the environment and comply with regulations.
-
Chemical Waste: this compound must be disposed of as hazardous chemical waste.[1] It should be collected in a suitable, closed, and clearly labeled container.[1][3] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1][3] Do not discharge to sewer systems. [1]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must also be disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[1][3] The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[1][3]
By following these procedures, you contribute to a safe and sustainable laboratory environment, aligning with the principles of green chemistry.[7]
References
-
Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one - Carl ROTH. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
HazMat Personal Protection Kit - DQE. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel - YouTube. [Link]
-
Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)-methylamino]-propane Catalyst | ACS Omega. [Link]
-
Chapter: 5 Management of Chemicals - National Academies of Sciences, Engineering, and Medicine. [Link]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
